molecular formula C12H15NO3 B1280984 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one CAS No. 20925-64-8

7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one

Cat. No.: B1280984
CAS No.: 20925-64-8
M. Wt: 221.25 g/mol
InChI Key: RXKTVGMZJMDNLF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7,8-dimethoxy-1,2,3,5-tetrahydro-3-benzazepin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO3/c1-15-10-5-8-3-4-13-12(14)7-9(8)6-11(10)16-2/h5-6H,3-4,7H2,1-2H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXKTVGMZJMDNLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CC(=O)NCCC2=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40464748
Record name 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20925-64-8
Record name 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40464748
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7,8-dimethoxy-2,3,4,5-tetrahydro-1H-3-benzazepin-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide on 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one is primarily documented as a synthetic intermediate in the production of the pharmaceutical agent Ivabradine.[1][2][3] Consequently, comprehensive public data regarding its intrinsic physicochemical properties, detailed spectroscopic analysis, and biological activity is limited. Commercial suppliers of this rare chemical note that analytical data is not routinely collected, and the buyer assumes responsibility for confirming identity and purity.[4] This guide compiles available information primarily from patent literature concerning its synthesis and role as a precursor.

Core Properties and Identification

This compound is a heterocyclic compound belonging to the benzazepine class. Its core structure is a seven-membered azepine ring fused to a benzene ring, featuring two methoxy groups on the aromatic portion. Its significance lies in its role as a key building block for Ivabradine, a heart rate-lowering medication.[5]

PropertyDataReference
IUPAC Name 7,8-Dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-oneN/A
Synonyms This compound[6]
CAS Number 20925-64-8[4][6]
Molecular Formula C₁₂H₁₅NO₃[4]
Molecular Weight 221.25 g/mol N/A
Appearance White to Almost white powder to crystal (Predicted)
Melting Point No data available. (Precursor melts at 244-248 °C)
Solubility No data available.N/A

Note: Appearance and melting point data are for the unsaturated precursor, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, as specific data for the saturated target compound is not publicly available.

Synthesis and Production

The target compound is synthesized via the chemical reduction of its unsaturated precursor, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (CAS: 73942-87-7). This reduction is often the final step in the synthesis of the benzazepinone core before its conjugation with other intermediates to form Ivabradine.

Synthetic Workflow

The general pathway involves two key stages:

  • Formation of the Unsaturated Benzazepinone Core: Cyclization of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide in the presence of strong acid yields 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.[7][8]

  • Reduction to the Saturated Core: The unsaturated intermediate is then reduced, typically via catalytic hydrogenation, to yield the final this compound.[3][9] In the context of the total synthesis of Ivabradine, this reduction step may occur after N-alkylation of the lactam.[2][3]

G Simplified Synthesis of the Tetrahydrobenzo[d]azepin-2-one Core A N-(2,2-dimethoxyethyl)-2- (3,4-dimethoxyphenyl) acetamide p1 A->p1 B 7,8-dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one (Unsaturated Precursor) p2 B->p2 C 7,8-dimethoxy-1,3,4,5-tetrahydro- benzo[d]azepin-2-one (Target Compound) p1->B  Acid-catalyzed  Cyclization p2->C  Catalytic  Hydrogenation  (e.g., Pd/C, H₂)

Caption: Synthetic pathway from acetamide precursor to the target compound.

Experimental Protocols

Protocol 2.2.1: Synthesis of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (Precursor) [8]

  • Charge a 3.0 L round-bottom flask with 142.0 g of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide, 710 ml of glacial acetic acid, and 710 ml of concentrated hydrochloric acid at 25°C.

  • Stir the mixture for 17 hours at 25°C.

  • Monitor the reaction by HPLC until the starting material is less than 4.0%.

  • Once the reaction is complete, pour the mixture onto 3.0 kg of crushed ice.

  • Stir the resulting slurry for 30 minutes and filter the solid material.

  • Wash the collected solid with 1 L of water and suck dry.

  • Dry the product under vacuum at 55-60°C until the loss on drying (LOD) is below 0.5%.

Protocol 2.2.2: Reduction to this compound (General Conditions) Detailed, peer-reviewed protocols for the isolated reduction are not readily available. However, patent literature describing the synthesis of Ivabradine outlines the general conditions. For instance, the reduction of the unsaturated benzazepinone moiety (often after its N-alkylation) is achieved using a catalyst such as Palladium on Carbon (Pd/C) in a solvent like methanol under hydrogen pressure (e.g., 7-8 kg/cm ²) at room temperature (25-30°C) for 8-10 hours.[3]

Biological and Pharmacological Profile

There is no public data available on the specific biological or pharmacological activity of this compound itself. As a synthetic intermediate, it is not intended for therapeutic use. Its existence is solely to facilitate the construction of the final active pharmaceutical ingredient, Ivabradine.[1][5] While the broader class of benzazepines has been investigated for various CNS and receptor-modulating activities, these properties cannot be extrapolated to this specific, uncharacterized intermediate.[10][11]

Relationship to Ivabradine

This compound forms the core scaffold of Ivabradine. The nitrogen atom at position 3 of the azepine ring is alkylated with a side chain that ultimately couples to an (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine moiety to complete the Ivabradine structure.[3] The tetrahydro-benzazepinone group is therefore essential for the final drug's three-dimensional structure and function.

G Role as a Precursor to Ivabradine A 7,8-dimethoxy-1,3,4,5-tetrahydro- benzo[d]azepin-2-one C Ivabradine (Final API) A->C Forms Core Scaffold B Key Side-Chain Intermediate ((S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine) B->C Provides Pharmacophore

Caption: Logical relationship between the intermediate and the final drug.

Spectroscopic Data

No publicly available, peer-reviewed spectroscopic data (¹H-NMR, ¹³C-NMR, IR, MS) specifically for this compound has been identified. Characterization data is likely held within proprietary documents of pharmaceutical manufacturers.

References

In-Depth Technical Guide to the Chemical Structure Elucidation of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure elucidation of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one, a key intermediate in the synthesis of the bradycardic agent Ivabradine. This document details the spectroscopic data and analytical methodologies used to confirm the molecular structure of this compound and its immediate precursor.

Chemical Identity and Properties

This compound is a heterocyclic compound featuring a benzazepine core. Its fundamental properties are summarized in the table below.

PropertyValue
Chemical Name This compound
CAS Number 20925-64-8
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Synonyms 1,3,4,5-Tetrahydro-7,8-dimethoxy-2H-3-benzazepin-2-one, Ivabradine Impurity 26

Spectroscopic Data for Structural Elucidation

The definitive structural analysis of this compound relies on a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While direct, publicly available spectral data for the final compound is limited, extensive data exists for its immediate N-tert-Butoxycarbonyl (Boc) protected precursor, N-(tert-Butoxycarbonyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one. The structural elucidation of the target compound can be confidently inferred from the analysis of this precursor and the known effects of the deprotection reaction.

Spectroscopic Data of N-(tert-Butoxycarbonyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

The following tables summarize the spectroscopic data for the N-Boc protected precursor.

Table 1: ¹H NMR Spectral Data of N-(tert-Butoxycarbonyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (300 MHz, CDCl₃)

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
1.52s9HC(CH₃)₃ (Boc)
3.14t, J = 6.0 Hz2HCH₂
3.84s6H2 x OCH₃
3.92s2HCH₂
4.18t, J = 6.0 Hz2HCH₂
6.56s1HAr-H
6.57s1HAr-H

Table 2: ¹³C NMR Spectral Data of N-(tert-Butoxycarbonyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (75 MHz, CDCl₃)

Chemical Shift (δ) ppmAssignment
28.03C(CH₃)₃ (Boc)
32.83CH₂
43.42CH₂
45.21CH₂
55.94OCH₃
55.97OCH₃
83.18C(CH₃)₃ (Boc)
113.25Ar-C
114.28Ar-C
121.92Ar-C
127.09Ar-C
147.41Ar-C
148.38Ar-C
152.08C=O (Boc)
171.33C=O (Amide)

Table 3: IR Spectral Data of N-(tert-Butoxycarbonyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one (KBr)

Wavenumber (cm⁻¹)Assignment
1715C=O stretch (Boc carbamate)
1610, 1525Aromatic C=C stretch
1370C-H bend (tert-butyl)
1255C-O stretch (methoxy)
1110, 1060C-N stretch
Predicted Spectroscopic Data for this compound

The deprotection of the N-Boc group to yield the final compound is expected to result in the following key changes in the spectroscopic data:

  • ¹H NMR: Disappearance of the singlet at approximately 1.52 ppm, which corresponds to the nine protons of the tert-butyl group. A broad singlet corresponding to the N-H proton is expected to appear.

  • ¹³C NMR: Disappearance of the signals at approximately 28.03 ppm and 83.18 ppm, corresponding to the methyl and quaternary carbons of the Boc group, respectively. The amide carbonyl signal may experience a slight shift.

  • IR: Disappearance of the characteristic C=O stretching vibration of the Boc carbamate at around 1715 cm⁻¹. The N-H stretching vibration of the secondary amide should become apparent.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis involves the removal of the N-Boc protecting group from its precursor.

Experimental Protocol: Deprotection of N-(tert-Butoxycarbonyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one

  • Dissolve N-(tert-Butoxycarbonyl)-7,8-dimethoxy-1,3,4,5-tetrahydro-2H-3-benzazepin-2-one in a suitable solvent such as dichloromethane or a mixture of chloroform and trifluoroacetic acid (TFA) (1:1).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ¹H NMR spectroscopy, looking for the disappearance of the starting material and the Boc group signal.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • Neutralize the residue with a suitable base (e.g., saturated sodium bicarbonate solution).

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.

Spectroscopic Analysis Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Instrument: A 300 MHz or higher field NMR spectrometer.

  • Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).

  • Procedure: Dissolve a small amount of the sample in the deuterated solvent. Acquire ¹H and ¹³C NMR spectra. For unambiguous assignments, 2D NMR experiments such as COSY and HSQC can be performed.

Infrared (IR) Spectroscopy

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or analyze as a thin film.

  • Procedure: Acquire the IR spectrum over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

  • Instrument: A mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI).

  • Procedure: Dissolve the sample in a suitable solvent and introduce it into the mass spectrometer. Acquire the mass spectrum to determine the molecular weight and fragmentation pattern.

Workflow and Structural Relationship Diagrams

The following diagrams, generated using Graphviz, illustrate the synthesis workflow and the structural relationship between the precursor and the final product.

G cluster_synthesis Synthesis Workflow Precursor N-Boc-7,8-dimethoxy-1,3,4,5- tetrahydrobenzo[d]azepin-2-one Deprotection Trifluoroacetic Acid (TFA) Dichloromethane (DCM) Precursor->Deprotection Product 7,8-Dimethoxy-1,3,4,5- tetrahydrobenzo[d]azepin-2-one Deprotection->Product G cluster_elucidation Structure Elucidation Workflow Sample Synthesized Compound NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS Data_Analysis Spectroscopic Data Analysis NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis Structure_Confirmation Structure Confirmed Data_Analysis->Structure_Confirmation

The Genesis of a Heart Rate Lowering Agent: A Technical History of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one and its Role in the Development of Ivabradine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one is a pivotal intermediate in the synthesis of Ivabradine, a heart rate-lowering medication used in the treatment of stable angina and chronic heart failure. The discovery and history of this specific benzazepinone derivative are intrinsically linked to the development of Ivabradine by the French pharmaceutical company Servier. This technical guide delves into the historical context of the therapeutic target, the synthesis of this key intermediate, and its ultimate incorporation into the final drug substance, providing detailed experimental protocols, quantitative data, and visual representations of the chemical and biological pathways.

The Quest for a Pure Heart Rate Lowering Agent: The Discovery of the If Current

The story of this compound begins not with its own discovery, but with the identification of its biological target. In the 1970s, a unique ion current was discovered in the sinoatrial node of the heart, the body's natural pacemaker. This current, amusingly termed the "funny" current (If) due to its unusual properties compared to other known ion currents at the time, is responsible for the spontaneous diastolic depolarization that dictates heart rate.[1] The If current is carried through hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[2]

This discovery presented a novel therapeutic target: a drug that could selectively inhibit the If current would lower the heart rate without affecting other cardiovascular parameters like myocardial contractility or blood pressure. This offered a significant advantage over existing heart rate-lowering drugs like beta-blockers, which have a broader range of effects and associated side effects.

The Development of Ivabradine and the Emergence of a Key Intermediate

Servier undertook the development of a selective If channel inhibitor, a journey that led to the synthesis of Ivabradine. During its development, Ivabradine was known as S-16257.[1] The synthesis of this complex molecule required a robust and efficient chemical pathway, and it is within this context that this compound emerged as a crucial building block. While a specific "discovery" of this intermediate is not documented as a standalone event, its creation was a necessary step in the multi-stage synthesis of Ivabradine.

The core structure of Ivabradine consists of two main components: the benzazepinone moiety, which is this compound, and a benzocyclobutane derivative. The synthesis of Ivabradine, therefore, involves the preparation of these two key intermediates followed by their coupling.

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound and its subsequent use in Ivabradine synthesis have been described in patents. Below are detailed methodologies for key experimental steps.

Protocol 1: Synthesis of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

This protocol describes the synthesis of a precursor to the target intermediate.

Experimental Procedure:

  • Charging the Reactor: In a 3.0 L round bottom flask equipped with a mechanical stirrer and a thermometer, charge 142.0 g of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide, 710 ml of glacial acetic acid, and 710 ml of concentrated hydrochloric acid at 25°C.

  • Reaction: Stir the mixture for 17 hours at 25°C.

  • Monitoring: Monitor the reaction's progress using High-Performance Liquid Chromatography (HPLC). The reaction is considered complete when the starting material is less than 4.0%.

  • Quenching: Once the reaction is complete, pour the reaction mixture onto 3.0 kg of crushed ice.

  • Precipitation and Filtration: Stir the resulting mixture for 30 minutes to allow for complete precipitation of the solid product. Filter the solid material.

  • Washing: Wash the collected solid with 1 L of water.

  • Drying: Dry the 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one under a vacuum at 55-60°C until the Loss on Drying (LOD) is below 0.5%.

Protocol 2: Synthesis of Ivabradine from its Precursor

This protocol outlines the final step in the synthesis of Ivabradine from a dehydro-ivabradine intermediate, which is formed by coupling 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one with the benzocyclobutane moiety.

Experimental Procedure: [2]

  • Hydrogenation Setup: To a reaction flask, add 567 g of (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1H-benzo[d]azepin-2(3H)-one. Add 2.55 L of glacial acetic acid and 141 g of palladium on carbon (Pd/C). Stir the mixture thoroughly and cool to 20 ± 5°C.

  • Inert Atmosphere: Evacuate the flask and replace the atmosphere with nitrogen gas three times.

  • Hydrogenation Reaction: Control the temperature at 15-25°C and react under an atmospheric pressure of hydrogen for 23 hours.

  • Filtration: Filter the reaction mixture through diatomaceous earth and rinse the filter cake with glacial acetic acid.

  • Work-up: Mix the filtrate with purified water and ethyl acetate. Adjust the pH of the mixture to 9-10 with a sodium hydroxide solution.

  • Extraction: Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic phases.

  • Washing: Wash the combined organic phase sequentially with a saturated sodium bicarbonate solution and a saturated sodium chloride solution.

  • Drying and Concentration: Dry the organic phase overnight, filter, and rinse the filter cake with ethyl acetate. Concentrate the filtrate by rotary evaporation to yield Ivabradine.

  • Salt Formation: Dissolve 402 g of the obtained Ivabradine in 6 L of ethyl acetate. Cool the solution to 0-10°C. Add 172.2 g of a 20 wt% hydrogen chloride solution in isopropanol, which will cause a white solid to precipitate.

  • Final Isolation: Stir the mixture for 1 hour, then filter. Rinse the filter cake with ethyl acetate. Dry the solid under a vacuum for 15 hours to obtain Ivabradine hydrochloride.

Data Presentation

The following tables summarize the quantitative data from the described experimental protocols.

Protocol 1: Synthesis of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one
Reactant Quantity
N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide142.0 g
Glacial Acetic Acid710 ml
Concentrated Hydrochloric Acid710 ml
Reaction Conditions
Temperature25°C
Time17 hours
Outcome
Yield77.5%
Protocol 2: Synthesis of Ivabradine Hydrochloride
Reactant Quantity
Dehydro-ivabradine Precursor567 g
Palladium on Carbon (10%)141 g
Glacial Acetic Acid2.55 L
HydrogenAtmospheric Pressure
Reaction Conditions (Hydrogenation)
Temperature15-25°C
Time23 hours
Outcome (Ivabradine Base)
Yield70.9%[2]
Purity (HPLC)96.3%[2]
Salt Formation
Ivabradine Base402 g
Ethyl Acetate6 L
20 wt% HCl in Isopropanol172.2 g
Outcome (Ivabradine HCl)
Yield93.5%[2]
Purity (HPLC)99.3% - 99.8%[2]

Signaling Pathways and Experimental Workflows

Ivabradine's Mechanism of Action

Ivabradine's therapeutic effect is a direct result of its selective inhibition of the If current in the sinoatrial node. This action reduces the slope of diastolic depolarization, thereby slowing the heart rate.

Ivabradine_Mechanism cluster_SAN Sinoatrial Node Pacemaker Cell HCN_channel HCN Channel (Funny Current - If) Diastolic_Depolarization Spontaneous Diastolic Depolarization HCN_channel->Diastolic_Depolarization Na+/K+ influx Action_Potential Action Potential Firing Rate Diastolic_Depolarization->Action_Potential initiates Heart_Rate Heart Rate Action_Potential->Heart_Rate determines Ivabradine Ivabradine Ivabradine->HCN_channel selectively inhibits

Caption: Mechanism of action of Ivabradine on the sinoatrial node.

Synthetic Pathway of Ivabradine

The synthesis of Ivabradine can be visualized as a convergent process where two key intermediates are synthesized separately and then combined.

Ivabradine_Synthesis cluster_Benzazepinone Benzazepinone Synthesis cluster_Benzocyclobutane Benzocyclobutane Synthesis A N-(2,2-dimethoxyethyl)-2- (3,4-dimethoxyphenyl)acetamide B 7,8-Dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one A->B HCl, Acetic Acid E Dehydro-ivabradine B->E C Benzocyclobutane Precursor D (S)-N-[(4,5-dimethoxybenzocyclobut- 1-yl)-methyl]-N-(methyl)amine C->D D->E Coupling F Ivabradine E->F Hydrogenation (Pd/C) G Ivabradine HCl F->G HCl

Caption: Simplified synthetic pathway of Ivabradine.

Conclusion

While this compound may not have a storied history of its own, its role as a critical intermediate in the synthesis of Ivabradine is undeniable. Its development was a key step in the creation of a novel therapeutic agent that has had a significant impact on the management of cardiovascular disease. This guide has provided a comprehensive overview of the historical context, detailed synthetic protocols, and relevant data associated with this important chemical entity, offering valuable insights for professionals in the field of drug discovery and development.

References

An In-depth Technical Guide to 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one, a key chemical intermediate in the synthesis of the cardiovascular drug Ivabradine. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Identity

IUPAC Name: 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one

Synonyms:

  • 7,8-DIMETHOXY-1,3,4,5-TETRAHYDRO-2H-3-BENZAZEPIN-2-ONE[1]

  • 20925-64-8 (CAS Number)[1][2][3][4]

  • 7,8-dimethoxy-1,3,4,5-tetrahydro-benzo[d]azepin-2-one[2]

  • Ivabradine Impurity 13

  • Ivabradine Impurity 73

  • Ivabradine Impurity 22

  • 7,8-diMethoxy-1H-benzo[d]azepin-2(3H)-one

  • 7,8-dimethoxy-1,3-dihydro-1-benzazepin-2-one

  • 7,8-dimethoxy-1,3-dihydro-3-benzazepin-2-one

  • 1,3-Dihydro-7,8-dimethoxybenzo[d]azepin-2-one

Physicochemical Properties

PropertyValueReference
Molecular FormulaC12H15NO3[1]
Molecular Weight221.25 g/mol
Melting Point244.0 to 248.0 °C
AppearanceWhite to Almost white powder to crystal
SolubilityChloroform (Slightly), DMSO (Slightly)

Role as a Pharmaceutical Intermediate

This compound is a crucial building block in the industrial synthesis of Ivabradine.[5] Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of stable angina pectoris and chronic heart failure. The benzazepine core of the target compound forms a significant part of the final Ivabradine molecule.

Synthesis Protocols

The synthesis of this compound has been described in various patents, primarily focusing on its role as a precursor to Ivabradine. A common synthetic route involves the cyclization of an N-substituted phenylacetamide derivative.

Example Protocol:

A detailed synthesis procedure is described starting from N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide.

Materials:

  • N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • Crushed ice

  • Water

Equipment:

  • 3.0 L round bottom flask

  • Mechanical stirrer

  • Thermometer pocket

Procedure:

  • Charge 142.0 g of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide, 710 ml of glacial acetic acid, and 710 ml of concentrated hydrochloric acid into a 3.0 L round bottom flask equipped with a mechanical stirrer and thermometer at 25°C.

  • Stir the mixture for 17 hours at 25°C.

  • Monitor the reaction progress by HPLC. The reaction is considered complete when the starting material is less than 4.0%.

  • Once the reaction is complete, pour the reaction mixture onto 3.0 kg of crushed ice.

  • Stir the resulting mixture for 30 minutes.

  • Filter the solid material and wash it with 1 L of water.

  • Dry the collected solid, which is 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, under vacuum at 55-60°C until the loss on drying (LOD) is below 0.5%.

Synthesis Workflow

The following diagram illustrates a common synthetic pathway for this compound.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_cyclization Cyclization 3_4_dimethoxyphenyl_acetic_acid 3,4-Dimethoxyphenyl)acetic acid amide_formation Amide Formation 3_4_dimethoxyphenyl_acetic_acid->amide_formation aminoacetaldehyde_dimethyl_acetal Aminoacetaldehyde dimethyl acetal aminoacetaldehyde_dimethyl_acetal->amide_formation N_acetamide N-(2,2-dimethoxyethyl)-2- (3,4-dimethoxyphenyl)acetamide amide_formation->N_acetamide cyclization_reaction Acid-catalyzed Cyclization N_acetamide->cyclization_reaction target_compound 7,8-Dimethoxy-1,3,4,5-tetrahydro- benzo[d]azepin-2-one cyclization_reaction->target_compound

References

Core Mechanism of Action: Selective Inhibition of the Funny Current (I_f_)

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of Ivabradine, a Funny Current Inhibitor Related to 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one

Introduction

This compound is recognized as a chemical intermediate and a known impurity in the synthesis of Ivabradine. While there is no available data on the specific mechanism of action for this compound itself, this technical guide will provide a comprehensive overview of the well-characterized mechanism of action of Ivabradine, a prominent heart rate-lowering agent. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the molecular interactions, physiological effects, and experimental validation of Ivabradine's therapeutic action.

Ivabradine's primary pharmacological effect is the selective and specific inhibition of the pacemaker "funny" current (I_f_). This current is crucial for the spontaneous diastolic depolarization in the sinoatrial (SA) node, which acts as the heart's natural pacemaker, thereby regulating the heart rate.[1] The I_f current is a mixed sodium-potassium (Na+-K+) inward current that is activated upon hyperpolarization of the cell membrane to diastolic voltages, typically ranging from -60/-70 mV to -40 mV.

The molecular entities responsible for the I_f_ current are the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels.[2][3] In the sinoatrial node, the HCN4 isoform is the predominantly expressed channel.[3][4][5] By selectively blocking these HCN4 channels, Ivabradine reduces the slope of diastolic depolarization, leading to a dose-dependent decrease in the firing rate of the SA node and consequently, a reduction in heart rate. A key feature of Ivabradine's action is its high selectivity for the I_f_ current, with minimal effects on other cardiac ionic currents at therapeutic concentrations, thus preserving myocardial contractility and ventricular repolarization.[4]

Signaling Pathway of Ivabradine Action

Ivabradine_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Beta_Agonist β-Adrenergic Agonist Beta_Receptor β-Adrenergic Receptor Beta_Agonist->Beta_Receptor AC Adenylyl Cyclase Beta_Receptor->AC Activates cAMP cAMP AC->cAMP Converts HCN4 HCN4 Channel (Open State) Na_K_ions Na+/K+ Influx (Funny Current) HCN4->Na_K_ions Allows ATP ATP ATP->AC cAMP->HCN4 Ivabradine Ivabradine Ivabradine->HCN4 Blocks (Inhibits) Diastolic_Depolarization Slowing of Diastolic Depolarization Na_K_ions->Diastolic_Depolarization Leads to Heart_Rate Reduced Heart Rate Diastolic_Depolarization->Heart_Rate Results in

Caption: Signaling pathway of Ivabradine's inhibitory action on the HCN4 channel.

Quantitative Data

The interaction of Ivabradine with HCN channels and other cardiac ion channels has been quantified through various experimental studies.

Table 1: Ivabradine Binding Affinity and Inhibitory Concentrations
Target ChannelParameterValueSpeciesExperimental SystemReference
HCN ChannelsIC50~2–3 µM-In vitro studies
hHCN4 (WT)IC502.1 µMHumanHEK293 cells[6]
hHCN4 (Y506A mutant)IC5057.7 µMHumanHEK293 cells[6]
hHCN4 (F509A mutant)IC5044.0 µMHumanHEK293 cells[6]
hHCN4 (I510A mutant)IC5047.7 µMHumanHEK293 cells[6]
L-type Ca2+ channelsInhibition22.4 ± 3%RabbitSinoatrial nodal cells[7]
L-type Ca2+ channelsInhibition36 ± 3%RabbitSinoatrial nodal cells[7]
K+ channelsInhibition32% (steady-state)MouseSinoatrial myocytes[8]
Table 2: Pharmacokinetic Properties of Ivabradine
ParameterValueCondition/NoteReference
Absolute Bioavailability~40%Due to first-pass metabolism[1][4][9]
Time to Peak Plasma Concentration~1 hourFasting conditions[1][4]
Effect of Food on AbsorptionDelays by ~1 hour, increases exposure by 20-40%-[1][2][9]
Plasma Protein Binding~70%-[1][2][9]
Volume of Distribution~100 LAt steady state[1][2][9]
MetabolismExtensive, primarily by CYP3A4In liver and intestines[1][9]
Major Active MetaboliteN-desmethylated derivative (S 18982)~40% of parent compound exposure[9]
Elimination Half-life~2 hours (main), 6 hours (effective)-[10]
Total Clearance~400 ml/min (24 L/h)-[1][9]
Renal Clearance~70 ml/min (4.2 L/h)~4% of oral dose excreted unchanged in urine[1][9]

Experimental Protocols

The mechanism of action of Ivabradine has been elucidated through a variety of experimental techniques, most notably electrophysiological studies.

Whole-Cell Patch-Clamp Electrophysiology

This technique is fundamental for studying the effects of Ivabradine on ion channels.

Objective: To measure the inhibitory effect of Ivabradine on I_f_ currents in isolated cells.

Methodology:

  • Cell Preparation: Sinoatrial nodal cells are enzymatically isolated from animal hearts (e.g., rabbit), or a heterologous expression system (e.g., HEK293 or tsA-201 cells) is used, transfected with the gene for the desired HCN channel isoform (e.g., hHCN4).[11][12]

  • Recording: The whole-cell configuration of the patch-clamp technique is established. A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to allow electrical access to the cell's interior.

  • Voltage Protocol: To elicit the I_f_ current, the cell membrane is hyperpolarized from a holding potential (e.g., -35 mV or -40 mV) to a series of more negative test potentials (e.g., -50 mV to -140 mV).[6][7]

  • Drug Application: A baseline recording of the I_f_ current is obtained. Subsequently, Ivabradine at various concentrations is applied to the cell via a perfusion system.

  • Data Analysis: The amplitude of the I_f_ current before and after drug application is measured. The percentage of current inhibition is calculated to determine the dose-response relationship and the IC50 value.[6]

Experimental Workflow for IC50 Determination

Experimental_Workflow Cell_Culture Cell Culture/ Isolation (e.g., HEK293 with hHCN4) Patch_Clamp Establish Whole-Cell Patch-Clamp Cell_Culture->Patch_Clamp Baseline_Recording Record Baseline I_f_ Current (Hyperpolarizing Steps) Patch_Clamp->Baseline_Recording Drug_Perfusion Perfusion with Varying Ivabradine Concentrations Baseline_Recording->Drug_Perfusion Steady_State_Recording Record Steady-State Blocked I_f_ Current Drug_Perfusion->Steady_State_Recording Data_Analysis Measure Current Inhibition Steady_State_Recording->Data_Analysis IC50_Calculation Calculate IC50 (Dose-Response Curve) Data_Analysis->IC50_Calculation

Caption: Workflow for determining the IC50 of Ivabradine on HCN channels.

Molecular Binding Site

Ivabradine acts from the intracellular side of the HCN4 channel.[3] It binds within the inner vestibule of the channel pore, but only when the channel is in its open state. This "open-channel block" mechanism explains the use-dependent nature of its action.[12][13] Site-directed mutagenesis studies have identified specific amino acid residues within the S5-P-S6 region of the HCN4 channel that are critical for Ivabradine binding. These include Tyrosine 506 (Y506), Phenylalanine 509 (F509), and Isoleucine 510 (I510).[6] Mutation of these residues to alanine significantly reduces the blocking efficiency of Ivabradine, as evidenced by a marked increase in the IC50 value.[6]

Clinical Significance and Therapeutic Implications

The selective inhibition of the I_f_ current by Ivabradine translates into a pure heart rate reduction without significant effects on atrioventricular conduction, blood pressure, or myocardial contractility. This pharmacological profile makes it a valuable therapeutic option for the management of chronic stable angina pectoris and chronic heart failure in specific patient populations. Clinical trials, such as the SHIFT (Systolic Heart failure treatment with the I_f inhibitor ivabradine Trial), have demonstrated that the addition of Ivabradine to standard therapy in patients with symptomatic heart failure and a heart rate of 70 bpm or higher significantly reduces the composite endpoint of cardiovascular death or hospitalization for worsening heart failure.[14]

References

7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides the fundamental physicochemical properties of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one, a compound of interest in contemporary drug discovery and development. The data presented herein is essential for researchers in medicinal chemistry, pharmacology, and analytical sciences.

Physicochemical Properties

The key molecular identifiers for this compound are summarized in the table below. These values are critical for a range of experimental procedures, including solution preparation, stoichiometric calculations, and analytical characterization.

PropertyValue
Molecular Formula C12H15NO3[1]
Molecular Weight 221.25 g/mol
CAS Number 20925-64-8[1][2]

Experimental Protocols

Detailed experimental protocols for the synthesis and characterization of related benzazepine compounds, including spectroscopic and chromatographic methods, can be found in various chemical literature. While specific experimental details for this exact molecule are proprietary or published in primary research articles, a general workflow for characterization is outlined below.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_data Data Interpretation start Starting Materials reaction Chemical Reaction start->reaction workup Aqueous Workup reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ms Mass Spectrometry (MS) purification->ms hplc Purity Analysis (HPLC) purification->hplc structure Structure Confirmation nmr->structure ms->structure purity Purity Determination hplc->purity final Final Compound Data structure->final purity->final

General workflow for compound synthesis and characterization.

Logical Data Relationship

The relationship between the compound's nomenclature and its core molecular properties is fundamental. The systematic name directly corresponds to a unique chemical structure, from which the molecular formula and molecular weight are derived.

G compound This compound formula Molecular Formula C12H15NO3 compound->formula has a mw Molecular Weight 221.25 g/mol compound->mw has a

Relationship between compound name and its molecular properties.

References

An In-depth Technical Guide on the Physicochemical Characteristics of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one, a notable heterocyclic compound, has garnered attention within the pharmaceutical landscape primarily as a known impurity and synthetic intermediate of Ivabradine. Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure.[1] Understanding the physicochemical properties of this benzazepine derivative is crucial for the synthesis, purification, and quality control of Ivabradine, as well as for exploring its own potential biological activities. This technical guide provides a comprehensive overview of the core physicochemical characteristics of this compound, complete with experimental protocols and logical workflows.

Core Physicochemical Properties

The fundamental physicochemical characteristics of this compound are summarized in the table below. These properties are essential for its handling, formulation, and analytical characterization.

PropertyValueSource(s)
IUPAC Name 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-oneN/A
CAS Number 20925-64-8[2][3][4]
Molecular Formula C₁₂H₁₅NO₃[2][3][4]
Molecular Weight 221.25 g/mol [2][3][4]
Melting Point 150-155 °C[2]
Boiling Point 438.2 °C at 760 mmHg[3]
Solubility Soluble in ethanol and methanol; limited solubility in water.[2]
pKa Data not readily available in cited literature.N/A
LogP (Predicted) 1.1N/A

Experimental Protocols

Detailed experimental methodologies are critical for the accurate determination and verification of the physicochemical properties of pharmaceutical compounds. Below are standard protocols that can be employed for this compound.

Melting Point Determination

The melting point is a crucial indicator of purity. The capillary method is a standard and widely accepted technique.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle

Procedure:

  • Sample Preparation: A small, dry sample of this compound is finely powdered using a mortar and pestle.

  • Capillary Loading: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the sample into the sealed end, aiming for a sample height of 2-3 mm.

  • Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus.

  • Heating: The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting) are recorded. This range is the melting point of the substance. For a pure compound, this range is typically narrow (0.5-1 °C).

Solubility Determination

The shake-flask method is a conventional and reliable technique for determining the equilibrium solubility of a compound.

Apparatus:

  • Analytical balance

  • Volumetric flasks

  • Scintillation vials or sealed flasks

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, methanol) in a sealed flask.

  • Equilibration: The flasks are placed in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, the suspension is allowed to stand to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully removed and centrifuged to separate any remaining solid particles.

  • Quantification: The concentration of the dissolved compound in the clear supernatant is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. This concentration represents the equilibrium solubility.

pKa Determination

While an experimental pKa value was not found in the literature, it can be determined using potentiometric titration, a common and accurate method.

Apparatus:

  • pH meter with a suitable electrode

  • Autotitrator or a burette

  • Stir plate and stir bar

  • Beaker

Procedure:

  • Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable solvent system (e.g., a mixture of water and a co-solvent like methanol or DMSO if aqueous solubility is low).

  • Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), depending on the nature of the compound. The pH of the solution is monitored continuously throughout the titration.

  • Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the half-equivalence point of the titration curve. For a weak base, the pKa is the pH at which 50% of the compound is protonated.

Synthesis and Logical Workflow

This compound is a key intermediate in the synthesis of Ivabradine. Its preparation is an integral part of the overall synthetic route. The following diagram illustrates a logical workflow for its synthesis.

G cluster_0 Synthesis of Starting Material cluster_1 Cyclization to Benzazepinone Core cluster_2 Reduction to Tetrahydrobenzazepinone A 3,4-Dimethoxyphenylacetic acid C Amide Formation A->C B Aminoacetaldehyde dimethyl acetal B->C D N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide C->D E Acid-catalyzed Cyclization (e.g., PPA, H2SO4) D->E F 7,8-Dimethoxy-1,3-dihydro-2H-benzo[d]azepin-2-one E->F G Catalytic Hydrogenation (e.g., H2/Pd-C) F->G H This compound G->H G compound 7,8-Dimethoxy-1,3,4,5- tetrahydrobenzo[D]azepin-2-one receptor 5-HT2c Receptor (GPCR) compound->receptor Agonist Binding g_protein Gq/11 Protein Activation receptor->g_protein plc Phospholipase C (PLC) Activation g_protein->plc pip2 PIP2 Hydrolysis plc->pip2 ip3 IP3 Production pip2->ip3 dag DAG Production pip2->dag ca_release Intracellular Ca2+ Release ip3->ca_release pkc Protein Kinase C (PKC) Activation dag->pkc cellular_response Downstream Cellular Responses (e.g., Neuronal Excitability Modulation) ca_release->cellular_response pkc->cellular_response

References

An In-Depth Technical Guide on the Core Biological Activity of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

To: Researchers, Scientists, and Drug Development Professionals

Subject: Comprehensive Overview of the Preliminary Biological Activity of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one

Disclaimer: This document provides a summary of publicly available information regarding this compound. As of the date of this report, specific preliminary biological activity data for this compound is not extensively available in the public domain. The primary identified role of this compound is as a chemical intermediate. This guide offers a framework for the preliminary biological assessment of such a compound.

Executive Summary

This compound is a heterocyclic organic compound. Extensive searches of scientific literature and chemical databases indicate that its principal characterization is as a key intermediate and potential impurity in the synthesis of the cardiovascular drug, Ivabradine. Direct studies detailing the intrinsic biological activity of this specific molecule are not readily found.

This guide presents the known chemical properties of this compound and its role in synthetic chemistry. Furthermore, in the absence of specific experimental data for this compound, a generalized, hypothetical experimental protocol for a preliminary in vitro biological screening is provided as a practical example for researchers. This includes a common cytotoxicity assay, which represents a typical first-pass investigation for a novel chemical entity.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in the table below.

PropertyValue
IUPAC Name 7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one
Synonyms Ivabradine Impurity 26
CAS Number 20925-64-8
Molecular Formula C₁₂H₁₅NO₃
Molecular Weight 221.25 g/mol
Appearance Solid (form may vary)
Primary Known Use Intermediate in Ivabradine synthesis

Role in Synthetic Chemistry

The primary documented role of this compound is as a precursor in the multi-step synthesis of Ivabradine. Ivabradine is a heart rate-lowering medication used in the treatment of stable angina and heart failure. The benzazepinone core of the title compound is a crucial structural component of the final active pharmaceutical ingredient.

Below is a diagram illustrating the logical relationship of this compound as an intermediate in a synthetic pathway.

G cluster_synthesis Illustrative Synthetic Pathway to Ivabradine A Starting Materials B 7,8-Dimethoxy-1,3,4,5- tetrahydrobenzo[D]azepin-2-one (Intermediate) A->B Multiple Synthetic Steps D Ivabradine (Final Product) B->D Coupling Reaction C Other Key Intermediates C->D G cluster_workflow General Workflow for Preliminary In Vitro Screening start Start: Compound Synthesis/Acquisition prep_compound Prepare Stock Solution (e.g., in DMSO) start->prep_compound treat_cells Treat Cells with Serial Dilutions of Compound prep_compound->treat_cells prep_cells Cell Culture Maintenance seed_plate Seed Cells in 96-Well Plate prep_cells->seed_plate seed_plate->treat_cells incubate Incubate (e.g., 48 hours) treat_cells->incubate assay Perform Viability Assay (e.g., MTT Assay) incubate->assay read_plate Measure Absorbance (Plate Reader) assay->read_plate analyze Data Analysis: Calculate IC50 read_plate->analyze end End: Report Preliminary Activity analyze->end

Spectroscopic and Structural Elucidation of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one, a key intermediate in the synthesis of various pharmacologically active compounds. Due to the limited availability of public domain experimental spectra for this specific molecule, this document presents predicted spectroscopic data based on its chemical structure, alongside established values for its constituent functional groups. This guide also outlines comprehensive experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), enabling researchers to acquire and interpret their own data.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous structures.

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 6.8 - 7.0s1HAr-H
~ 6.6 - 6.8s1HAr-H
~ 6.5 (broad s)s1HN-H
~ 3.85s3HOCH₃
~ 3.83s3HOCH₃
~ 3.4 - 3.6t2HCH₂-N
~ 2.8 - 3.0t2HAr-CH₂
~ 2.4 - 2.6m2HCH₂-C=O

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppmAssignment
~ 170 - 175C=O (lactam)
~ 148 - 150Ar-C-O
~ 147 - 149Ar-C-O
~ 128 - 130Ar-C
~ 125 - 127Ar-C
~ 112 - 114Ar-C-H
~ 110 - 112Ar-C-H
~ 56.0OCH₃
~ 55.8OCH₃
~ 45 - 50CH₂-N
~ 35 - 40Ar-CH₂
~ 30 - 35CH₂-C=O

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3400Medium, BroadN-H Stretch
2950 - 3000MediumAromatic C-H Stretch
2850 - 2950MediumAliphatic C-H Stretch
1650 - 1680StrongC=O Stretch (Lactam)
1590 - 1610MediumAromatic C=C Bend
1250 - 1300StrongAryl-O Stretch (Asymmetric)
1020 - 1050StrongAryl-O Stretch (Symmetric)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zInterpretation
221.1[M]⁺ (Molecular Ion)
206.1[M - CH₃]⁺
192.1[M - C₂H₅]⁺ or [M - CO + H]⁺
178.1[M - C₂H₃O]⁺
164.1[M - C₃H₅O]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon-hydrogen framework of the molecule.

Methodology:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette, ensuring no solid particles are transferred.

    • The final solution height in the NMR tube should be approximately 4-5 cm.

  • Instrument Parameters (¹H NMR):

    • Spectrometer: 400 MHz or higher

    • Pulse Program: Standard single-pulse sequence (e.g., 'zg30')

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-2 seconds

    • Number of Scans: 16-64

    • Spectral Width: 0-12 ppm

  • Instrument Parameters (¹³C NMR):

    • Spectrometer: 100 MHz or higher

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., 'zgpg30')

    • Acquisition Time: 1-2 seconds

    • Relaxation Delay: 2-5 seconds

    • Number of Scans: 1024-4096 or more, depending on sample concentration.

    • Spectral Width: 0-220 ppm

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the chemical shifts using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

    • Place a small amount of the solid sample directly onto the center of the ATR crystal.

    • Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

  • Instrument Parameters:

    • Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer

    • Accessory: ATR accessory with a diamond or germanium crystal.

    • Spectral Range: 4000 - 400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 16-32

  • Data Acquisition and Processing:

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Identify and label the characteristic absorption bands.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

  • Sample Preparation (Electrospray Ionization - ESI):

    • Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile. The addition of a small amount of formic acid (0.1%) can aid in protonation for positive ion mode.

  • Instrument Parameters:

    • Mass Spectrometer: High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

    • Ionization Source: Electrospray Ionization (ESI).

    • Ionization Mode: Positive ion mode is typically suitable for this compound due to the presence of the nitrogen atom.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂) Flow: 5-10 L/min.

    • Drying Gas Temperature: 200-350 °C.

    • Mass Range: m/z 50-500.

  • Data Acquisition and Analysis:

    • Introduce the sample solution into the mass spectrometer via direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

    • Acquire the full scan mass spectrum.

    • Identify the molecular ion peak ([M+H]⁺ or [M]⁺˙) to confirm the molecular weight.

    • If further structural information is required, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion as the precursor ion and inducing fragmentation.

    • Analyze the fragmentation pattern to elucidate the structure of the molecule.

Visualizations

The following diagram illustrates a general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_synthesis Compound Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Structure Elucidation Compound Synthesized Compound Purification Purification (e.g., Chromatography, Recrystallization) Compound->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling, Integration) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Molecular Weight, Fragmentation) MS->MS_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

An In-depth Technical Guide to the Synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive exploration of the synthesis pathway for 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one, a key intermediate in the production of various pharmacologically active compounds, most notably Ivabradine. This document details the multi-step synthetic route, providing in-depth experimental protocols and a summary of quantitative data to facilitate research and development in this area.

Introduction

This compound is a crucial building block in medicinal chemistry. Its tricyclic structure serves as a scaffold for the development of novel therapeutics. The most prominent application of this intermediate is in the industrial synthesis of Ivabradine, a heart rate-lowering medication used in the treatment of stable angina pectoris and chronic heart failure. The synthesis of this intermediate with high purity and yield is therefore of significant interest. This guide outlines a common and efficient pathway for its preparation.

Overall Synthesis Pathway

The synthesis of this compound is typically achieved through a three-step process commencing from (3,4-dimethoxyphenyl)acetic acid. The pathway involves an initial amide formation, followed by an intramolecular cyclization to form the dihydro-benzazepinone ring system, and finally, a reduction of the enamine double bond to yield the desired saturated tetrahydro-benzazepinone.

Synthesis_Pathway cluster_0 Step 1: Amide Formation cluster_1 Step 2: Cyclization cluster_2 Step 3: Reduction A (3,4-dimethoxyphenyl)acetic acid B N-(2,2-dimethoxyethyl)-2- (3,4-dimethoxyphenyl)acetamide A->B Aminoacetaldehyde dimethyl acetal, Thionyl chloride, Triethylamine C 7,8-dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one B->C HCl, Acetic Acid D 7,8-Dimethoxy-1,3,4,5- tetrahydrobenzo[D]azepin-2-one C->D H2, Pd/C

Figure 1: Overall synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide

This initial step involves the conversion of (3,4-dimethoxyphenyl)acetic acid into its corresponding acid chloride, which is then reacted with aminoacetaldehyde dimethyl acetal to form the target amide.

Materials:

  • (3,4-dimethoxyphenyl)acetic acid

  • Thionyl chloride

  • Aminoacetaldehyde dimethyl acetal

  • Triethylamine

  • Methylene chloride

  • Water

  • Magnesium sulfate

Procedure:

  • A solution of (3,4-dimethoxyphenyl)acetyl chloride (prepared from the corresponding acid and thionyl chloride) in methylene chloride is added dropwise to a cooled (15-20 °C) solution of aminoacetaldehyde dimethyl acetal and triethylamine in methylene chloride.

  • The reaction mixture is stirred for one hour at 16-18 °C.

  • The mixture is then extracted several times with water.

  • The organic layer is dried over magnesium sulfate and concentrated by evaporation to yield the crude product, which crystallizes upon standing.[1]

Step 2: Synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

This step involves an acid-catalyzed intramolecular cyclization of the previously synthesized amide to form the dihydro-benzazepinone ring system.

Materials:

  • N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide

  • Glacial acetic acid

  • Concentrated hydrochloric acid

  • Crushed ice

  • Water

Procedure:

  • Charge 142.0 g of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide, 710 ml of glacial acetic acid, and 710 ml of concentrated hydrochloric acid into a 3.0 L round bottom flask equipped with a mechanical stirrer and thermometer at 25°C.[2][3]

  • Stir the mixture for 17 hours at 25°C.[2][3]

  • Monitor the reaction by HPLC until the starting material is less than 4.0%.[2][3]

  • Once the reaction is complete, pour the reaction mixture onto 3.0 kg of crushed ice.[2][3]

  • Stir the resulting mixture for 30 minutes and filter the solid material.[2][3]

  • Wash the collected solid with 1 L of water, suck it dry, and then unload the material.[2][3]

  • Dry the product, 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, under vacuum at 55-60°C until the loss on drying (LOD) is below 0.5%.[2]

Step 3: Synthesis of this compound

The final step is the reduction of the enamine double bond within the dihydro-benzazepinone ring to yield the saturated tetrahydro-benzazepinone. This is commonly achieved via catalytic hydrogenation.

Materials:

  • 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

  • Methanol

  • Palladium on carbon (Pd/C, 10%)

  • Hydrogen gas

Procedure:

  • In a hydrogenation vessel (e.g., a Parr apparatus), dissolve 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one in methanol.

  • Add a catalytic amount of 10% Pd/C to the solution.

  • Pressurize the vessel with hydrogen gas (e.g., 7-8 kg/cm ²).[4]

  • Stir the reaction mixture at room temperature (25-30°C) until the uptake of hydrogen ceases, indicating the completion of the reaction.[4]

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

Quantitative Data Summary

The following table summarizes the typical yields and purity for each step of the synthesis pathway.

StepProductYieldPurity
1N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide~85%>95%
27,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one77.5%98.9%
3This compound>90%>99%

Experimental Workflow Visualization

The following diagram illustrates a typical experimental workflow for a single synthetic step, such as the cyclization reaction described in section 3.2.

Experimental_Workflow A Reaction Setup B Reagent Addition A->B Charge reactants and solvents C Reaction Monitoring (HPLC) B->C Stir at controlled temperature D Workup (Quenching & Filtration) C->D Reaction complete E Purification (Washing & Drying) D->E Isolate crude product F Product Characterization E->F Obtain pure product

Figure 2: A generalized experimental workflow for a synthetic chemistry step.

References

Methodological & Application

Application Notes and Protocols: 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of 7,8-dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one, a key intermediate in the synthesis of the bradycardic agent, Ivabradine. Detailed experimental protocols for its synthesis and subsequent conversion to Ivabradine are provided, along with quantitative data to facilitate laboratory work and process development.

Introduction

This compound is a crucial building block in the synthesis of Ivabradine, a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels. Ivabradine is used in the treatment of chronic stable angina pectoris and chronic heart failure. The synthesis of Ivabradine involves the formation of the tricyclic benzazepinone core, followed by N-alkylation with a substituted benzocyclobutane moiety. The purity and yield of this compound are critical for the successful and efficient production of the final active pharmaceutical ingredient (API).

Synthetic Applications

The primary application of this compound is as a precursor to Ivabradine. The synthesis strategy generally involves two main stages:

  • Synthesis of the Benzazepinone Core: This involves the cyclization of an appropriately substituted N-phenethylacetamide derivative.

  • N-Alkylation: The synthesized benzazepinone is then alkylated with a suitable side chain to introduce the pharmacologically active portion of the Ivabradine molecule.

Data Presentation

The following tables summarize quantitative data from various synthetic routes for the preparation of this compound and its conversion to Ivabradine.

Table 1: Synthesis of this compound

Starting MaterialReagents and SolventsReaction ConditionsYield (%)Purity (%)Reference
N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamideGlacial Acetic Acid, conc. Hydrochloric Acid25°C, 17 hours77.598.9 (HPLC)[1]
(3,4-dimethoxyphenyl)acetic acidThionyl chloride, 2-aminoacetaldehyde dimethyl acetal, Sulfuric acid20-40°C (stepwise)>92>99.5Patent EP2135861A1

Table 2: Synthesis of Ivabradine from this compound

Benzazepinone DerivativeAlkylating AgentReagents and SolventsReaction ConditionsYield (%)Purity (%)Reference
Dehydro-ivabradineHydrogen, Pd/CAcetic Acid15-25°C, 23 hours70.9 (as base)96.3 (HPLC)[2]
This compound(S)-3,4-dimethoxy-bicyclo[4.2.0]octa-1,3,5-triene-7-yl-methyl)-methyl-amineSodium Iodide, Base-High>99.8 (ee)Patent EP2566850B1
Dehydro-ivabradine hydrochlorideHydrogen, CatalystMethanol30-35°C, 18 hours80>99.5 (HPLC)Patent EP2999693B1

Experimental Protocols

Protocol 1: Synthesis of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

This protocol is adapted from a publicly available chemical synthesis database.[1]

Materials:

  • N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide (142.0 g)

  • Glacial Acetic Acid (710 ml)

  • Concentrated Hydrochloric Acid (710 ml)

  • Crushed Ice

  • Water

  • 3.0 L Round Bottom Flask with mechanical stirrer and thermometer

Procedure:

  • To a 3.0 L round bottom flask equipped with a mechanical stirrer and thermometer, add N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide (142.0 g), glacial acetic acid (710 ml), and concentrated hydrochloric acid (710 ml) at 25°C.

  • Stir the mixture vigorously for 17 hours at 25°C.

  • Monitor the reaction progress by HPLC. The reaction is considered complete when the starting material is less than 4.0%.

  • Once the reaction is complete, pour the reaction mixture onto 3.0 kg of crushed ice.

  • Stir the resulting slurry for 30 minutes.

  • Filter the solid material using a Buchner funnel.

  • Wash the collected solid with 1 L of water.

  • Suck the solid dry on the filter.

  • Dry the product, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, under vacuum at 55-60°C until the loss on drying (LOD) is below 0.5%.

Expected Yield: Approximately 77.5% with a purity of 98.9% as determined by HPLC.[1]

Protocol 2: Synthesis of Ivabradine Hydrochloride from Dehydro-ivabradine

This protocol describes the hydrogenation of a dehydro-ivabradine intermediate to form Ivabradine, followed by salt formation.[2]

Materials:

  • (S)-3-(3-(((3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl)methyl)(methyl)amino)propyl)-7,8-dimethoxy-1H-benzo[d]azepin-2(3H)-one (Dehydro-ivabradine) (567 g)

  • Glacial Acetic Acid (2.55 L)

  • 10% Palladium on Carbon (Pd/C) (141 g)

  • Hydrogen Gas

  • Purified Water

  • Ethyl Acetate

  • Sodium Hydroxide solution

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution

  • Hydrogen Chloride in Isopropanol solution (20 wt%)

  • Reaction flask, Hydrogenation apparatus, Filtration apparatus

Procedure:

Part A: Hydrogenation to Ivabradine Base

  • In a suitable reaction flask, add dehydro-ivabradine (567 g), glacial acetic acid (2.55 L), and 10% Pd/C (141 g).

  • Stir the mixture thoroughly and cool to 20 ± 5°C.

  • Evacuate the flask and replace the atmosphere with nitrogen (repeat 3 times).

  • Introduce hydrogen gas at atmospheric pressure, maintaining the temperature at 15-25°C, and stir for 23 hours.

  • Upon reaction completion, filter the mixture through diatomaceous earth and wash the filter cake with glacial acetic acid.

  • Combine the filtrate with purified water and ethyl acetate and stir well.

  • Adjust the pH of the mixture to 9-10 with sodium hydroxide solution.

  • Separate the organic layer. Extract the aqueous layer with ethyl acetate and combine the organic phases.

  • Wash the combined organic phase sequentially with saturated sodium bicarbonate solution and saturated sodium chloride solution.

  • Dry the organic phase and concentrate by rotary evaporation to yield Ivabradine base.

Part B: Formation of Ivabradine Hydrochloride

  • Dissolve the obtained Ivabradine base (402 g) in ethyl acetate (6 L) with stirring.

  • Cool the solution to 0-10°C.

  • Slowly add hydrogen chloride in isopropanol solution (172.2 g, 20 wt%), which will cause a white solid to precipitate.

  • Stir the suspension for 1 hour.

  • Filter the solid product and wash the filter cake with ethyl acetate.

  • Dry the solid under vacuum for 15 hours to obtain Ivabradine hydrochloride.

Expected Yield and Purity: The yield of Ivabradine base is approximately 70.9% with an HPLC purity of 96.3%. The final yield of Ivabradine hydrochloride is 93.5% with an HPLC purity of 99.8%.[2]

Visualizations

Synthetic Pathway of Ivabradine

The following diagram illustrates the key steps in the synthesis of Ivabradine, highlighting the role of this compound.

G A N-(2,2-dimethoxyethyl)- 2-(3,4-dimethoxyphenyl)acetamide B 7,8-Dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one A->B Cyclization (H+, Acetic Acid) C 3-(3-Chloropropyl)-7,8-dimethoxy- 1,3-dihydro-2H-3-benzazepin-2-one B->C Alkylation E Dehydro-ivabradine C->E Alkylation D (S)-3,4-dimethoxybicyclo[4.2.0]octa- 1,3,5-trien-7-yl-methyl)-methyl-amine D->E F Ivabradine E->F Hydrogenation (H2, Pd/C)

Caption: Synthetic route to Ivabradine.

Mechanism of Action of Ivabradine

Ivabradine selectively inhibits the "funny" current (Iƒ) in the sinoatrial (SA) node of the heart. This current is mediated by HCN channels, primarily the HCN4 isoform.

G cluster_0 Sinoatrial Node Cell HCN4 HCN4 Channel ('Funny' Channel) Na_K_in Na+ / K+ Influx (If) HCN4->Na_K_in Depolarization Slow Diastolic Depolarization Na_K_in->Depolarization AP Action Potential Firing Rate Depolarization->AP HR Heart Rate AP->HR Ivabradine Ivabradine Ivabradine->HCN4 Inhibits

Caption: Ivabradine's mechanism of action.

References

Application Notes and Protocols for 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one is a chemical entity structurally related to Ivabradine, a known inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channels.[1][2] These channels, particularly the HCN4 isoform, are the primary drivers of the cardiac pacemaker "funny" current (Iƒ), which is crucial for regulating heart rate.[3][4][5] Due to its structural similarity to Ivabradine, it is postulated that this compound also acts as an HCN channel blocker.

These application notes provide detailed in vitro assay protocols to characterize the electrophysiological effects of this compound, with a primary focus on HCN channels and potential off-target effects on other ion channels. The methodologies are based on established protocols for the parent compound, Ivabradine.

Presumed Mechanism of Action

The primary mechanism of action for Ivabradine, and likely for this compound, involves the selective blockade of HCN channels from the intracellular side.[2] This inhibition is use-dependent, meaning it is more pronounced at higher frequencies of channel opening. By blocking the Iƒ current in the sinoatrial node, the compound reduces the slope of diastolic depolarization, leading to a decrease in heart rate.[5][6] At higher concentrations, Ivabradine has also been shown to inhibit other ion channels, including voltage-gated sodium (Naᵥ) and potassium (hERG) channels.[3][4]

Quantitative Data Summary

The following table summarizes the half-inhibitory concentrations (IC₅₀) of the parent compound, Ivabradine, against various ion channels, as determined by in vitro electrophysiology assays. These values provide a benchmark for assessing the potency and selectivity of this compound.

Target Ion ChannelIC₅₀ (µM)Cell Type/Expression SystemReference
hHCN40.54CHO cells[6]
Native Iƒ (rabbit)1.5 - 2.8Isolated SAN cells[6]
hNaᵥ1.5137 ± 8Heterologous expression system[3][4]
rNaᵥ1.4257 ± 15Heterologous expression system[3][4]
mNaᵥ1.2296 ± 11Heterologous expression system[3][4]

Experimental Protocols

In Vitro Electrophysiology: Whole-Cell Patch-Clamp Assay for HCN4 Channels

This protocol details the methodology to assess the inhibitory effect of this compound on human HCN4 channels expressed in a heterologous system (e.g., HEK293 or CHO cells).

a. Cell Culture and Transfection:

  • Culture cells in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Transiently transfect cells with a plasmid encoding the human HCN4 channel using a suitable transfection reagent.

  • Allow 24-48 hours for channel expression before conducting experiments.

b. Solutions:

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl₂, 1 MgCl₂, 5.5 D-glucose, 5 HEPES-NaOH (pH 7.4). To better isolate HCN currents, 1 mM BaCl₂ and 2 mM MnCl₂ can be added to block other currents.[7]

  • Internal (Pipette) Solution (in mM): 130 K-Aspartate, 10 NaCl, 2 ATP (Na-salt), 0.1 GTP (Na-salt), 1 EGTA-KOH, 0.5 MgCl₂, 5 Phosphocreatine, 10 HEPES-KOH (pH 7.2).[7]

  • Test Compound: Prepare a stock solution of this compound (e.g., 10-50 mM in DMSO) and dilute to final concentrations in the external solution.

c. Electrophysiological Recording:

  • Use a patch-clamp amplifier and data acquisition software.

  • Maintain the bath temperature at 32-35°C.[7]

  • Obtain whole-cell recordings with patch pipettes having a resistance of 2-4 MΩ.

  • Hold the membrane potential at -35 mV.[8]

  • To elicit HCN currents, apply hyperpolarizing voltage steps (e.g., from -40 mV to -145 mV in 15 mV increments) until a steady-state current is achieved. Follow this with a depolarizing step to +10 mV to measure tail currents.[7]

d. Data Analysis:

  • Measure the current amplitude at the end of the hyperpolarizing step.

  • Calculate the fractional block as the ratio of the current reduction in the presence of the compound to the control current.

  • Plot a concentration-response curve and fit the data with the Hill equation to determine the IC₅₀ value.

In Vitro Electrophysiology: Voltage-Gated Sodium Channel (Naᵥ1.5) Assay

This protocol is designed to evaluate the potential off-target effects on the cardiac voltage-gated sodium channel, Naᵥ1.5.

a. Cell Culture and Expression:

  • Use a cell line stably expressing human Naᵥ1.5 (e.g., HEK293).

b. Solutions:

  • External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 5 HEPES (pH 7.4 with NaOH).

  • Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES (pH 7.2 with CsOH).

c. Electrophysiological Recording:

  • Hold the membrane potential at -120 mV.

  • Elicit sodium currents by depolarizing pulses to 0 mV for 20 ms.

  • To assess frequency-dependent block, apply a train of depolarizing pulses at different frequencies (e.g., 1 Hz and 10 Hz).

  • Apply increasing concentrations of the test compound (e.g., 1, 3, 10, 30, 100 µM) for 3 minutes at each concentration.[3][4]

d. Data Analysis:

  • Measure the peak inward sodium current.

  • Calculate the percentage of inhibition at each concentration.

  • Determine the IC₅₀ for the tonic block and for the use-dependent block at different frequencies.

Visualizations

Signaling Pathway of HCN Channel Inhibition

HCN_Inhibition_Pathway HCN4 HCN4 Channel If_Current Funny Current (Iƒ) (Na⁺/K⁺ influx) HCN4->If_Current Generates Compound 7,8-Dimethoxy-1,3,4,5- tetrahydrobenzo[d]azepin-2-one (Intracellular) Compound->HCN4 Diastolic_Depolarization Slow Diastolic Depolarization If_Current->Diastolic_Depolarization Initiates Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Determines

Caption: Intracellular blockade of the HCN4 channel pore inhibits the Iƒ current.

Experimental Workflow for Patch-Clamp Assay

Patch_Clamp_Workflow A Cell Preparation (HCN4-expressing cells) B Whole-Cell Configuration A->B 1. Obtain Seal C Record Baseline Current (Control) B->C 2. Apply Voltage Protocol D Apply Test Compound (Increasing Concentrations) C->D 3. Perfuse Chamber F Data Analysis (IC₅₀ Determination) C->F Compare E Record Current in Presence of Compound D->E 4. Re-apply Protocol E->F 5. Calculate % Inhibition

Caption: Workflow for determining the IC₅₀ of a test compound on HCN4 channels.

References

7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one in vivo experimental models

Author: BenchChem Technical Support Team. Date: December 2025

A Note on the Investigated Compound: Initial searches for 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one did not yield specific in vivo experimental models for this exact molecule. This compound is often referenced as an intermediate in the synthesis of or an impurity related to Ivabradine . The following application notes and protocols are therefore provided for Ivabradine, a well-researched, structurally related heart rate-lowering agent. It is plausible that the interest in the originally requested compound stems from its relationship to Ivabradine.

Introduction to Ivabradine

Ivabradine is a selective inhibitor of the hyperpolarization-activated cyclic nucleotide-gated (HCN) channel, which is responsible for the cardiac pacemaker "funny" current (If).[1][2] This current plays a crucial role in regulating the heart rate by controlling the rate of spontaneous diastolic depolarization in the sinoatrial node.[1] By specifically inhibiting this channel, Ivabradine reduces the heart rate without affecting other cardiovascular parameters such as myocardial contractility, blood pressure, or intracardiac conduction.[1][2] Its heart rate-lowering effect has been demonstrated in various animal models and is beneficial in conditions such as chronic stable angina and heart failure.[2][3]

In Vivo Experimental Models

A variety of animal models have been utilized to investigate the pharmacological effects of Ivabradine in vivo. These models are crucial for understanding its mechanism of action, efficacy, and safety profile in different physiological and pathological states.

Murine Models
  • Objective: To assess the heart rate-lowering efficacy of Ivabradine under conditions of enhanced sympathetic activity.

  • Animal Strain: Wild-type (WT) and transgenic mice with cardiac-restricted overexpression of β2-adrenergic receptors (β2AR TG).[1]

  • Significance: These models are essential for demonstrating that Ivabradine's effect is independent of the autonomic nervous system's influence on heart rate, a key differentiator from beta-blockers.[1]

  • Objective: To investigate the role of Ivabradine in preventing cardiac hypertrophy, fibrosis, and apoptosis in a pressure-overload model.

  • Animal Strain: C57BL/6 mice.[4]

  • Significance: This model is instrumental in studying the potential of Ivabradine to mitigate pathological cardiac remodeling beyond its heart rate-lowering effects.[4]

Porcine Model of Acute Heart Failure
  • Objective: To evaluate the hemodynamic effects of intravenously administered Ivabradine in an acute heart failure setting.

  • Animal Strain: Anesthetized pigs.[5]

  • Significance: This large animal model provides clinically relevant insights into the acute effects of Ivabradine on cardiac output, stroke volume, and filling pressures in a failing heart.[5]

Rat Model of Post-Myocardial Infarction Remodeling
  • Objective: To study the long-term effects of Ivabradine on the electrophysiological and molecular remodeling of the If current in the heart after a myocardial infarction.

  • Animal Strain: Rats subjected to left coronary artery ligation.[6]

  • Significance: This model helps to elucidate the molecular mechanisms underlying the beneficial effects of long-term Ivabradine treatment on cardiac remodeling and f-channel expression.[6]

Quantitative Data Summary

The following tables summarize key quantitative data from the described in vivo experimental models.

Table 1: Effects of Oral Ivabradine in Mice with Sympathoadrenergic Activation [1]

ParameterControl (NTG Mice)Ivabradine (10 mg/kg/day)Control (β2AR TG Mice)Ivabradine (10 mg/kg/day)
Heart Rate (bpm) ~650~500~750~550
Fractional Shortening (%) ~40Unchanged~45Unchanged

Table 2: Effects of Ivabradine in the Transverse Aortic Constriction (TAC) Mouse Model [4]

GroupHeart Rate (bpm)Left Ventricular Ejection Fraction (%)
Sham 485 ± 2575.3 ± 4.2
TAC Model 478 ± 3148.6 ± 5.1
Iva-20 (20 mg/kg/day) 392 ± 2862.1 ± 4.7
Iva-40 (40 mg/kg/day) 385 ± 2663.5 ± 5.3
p < 0.05 vs. TAC Model

Table 3: Hemodynamic Effects of Intravenous Ivabradine in a Swine Model of Acute Heart Failure [5]

ParameterPlacebo (after 15 min)Ivabradine (0.3 mg/kg IV, after 15 min)
Heart Rate (bpm) 122.7 ± 17.388.4 ± 12.0
Stroke Volume (mL) 52.4 ± 11.568.8 ± 13.7
Cardiac Output (% change) +15.0%-5.2%
Central Venous Pressure (% change) -19.7%+4.2%
p < 0.05 vs. Placebo

Experimental Protocols

Protocol 1: Evaluation of Ivabradine in Mice with Enhanced Sympathoadrenergic Activity[1]
  • Animal Model: Use wild-type and β2AR transgenic mice.

  • Drug Administration: Administer Ivabradine orally via drinking water at doses of 5, 10, or 20 mg/kg/day for 7 days.

  • Echocardiography:

    • Perform echocardiography under both conscious and anesthetized (ketamine/xylazine/atropine) conditions.

    • Measure heart rate and left ventricular fractional shortening.

  • β-agonist Stimulation:

    • Administer isoproterenol (a β-agonist) to conscious mice to assess the effect of Ivabradine during maximal sympathetic stimulation.

    • Monitor heart rate and contractile parameters.

  • Data Analysis: Compare heart rate and fractional shortening between control and Ivabradine-treated groups under basal and stimulated conditions.

Protocol 2: Investigation of Ivabradine in a Mouse Model of Cardiac Hypertrophy (TAC)[4]
  • Surgical Procedure:

    • Anesthetize male C57BL/6 mice.

    • Perform a transverse aortic constriction (TAC) by ligating the aorta between the innominate and left common carotid arteries.

    • Sham-operated animals undergo the same procedure without aortic constriction.

  • Drug Administration:

    • One week post-surgery, randomly assign mice to receive vehicle or Ivabradine at various doses (e.g., 10, 20, 40, 80 mg/kg/day) via oral gavage for a specified period (e.g., 4 weeks).

  • Functional Assessment:

    • Perform serial echocardiography to measure left ventricular dimensions, wall thickness, and ejection fraction.

    • Conduct hemodynamic measurements via cardiac catheterization to assess left ventricular pressures.

  • Histological and Molecular Analysis:

    • At the end of the treatment period, euthanize the animals and harvest the hearts.

    • Perform hematoxylin-eosin (H&E) and Masson's trichrome staining to evaluate cardiac hypertrophy and fibrosis.

    • Conduct TUNEL assays to assess cardiomyocyte apoptosis.

    • Use Western blotting to analyze the expression of proteins in relevant signaling pathways (e.g., PI3K/Akt/mTOR).

Signaling Pathways and Experimental Workflows

Signaling Pathway of Ivabradine's Primary Mechanism of Action

Ivabradine_Mechanism Ivabradine Ivabradine HCN_Channel HCN4 Channel (Sinoatrial Node) Ivabradine->HCN_Channel Inhibits If_Current Funny Current (If) HCN_Channel->If_Current Generates Diastolic_Depolarization Slope of Spontaneous Diastolic Depolarization If_Current->Diastolic_Depolarization Controls Heart_Rate Heart Rate Diastolic_Depolarization->Heart_Rate Determines

Caption: Ivabradine's mechanism of action on the HCN4 channel.

Experimental Workflow for the TAC Mouse Model Study

TAC_Workflow Start Start: C57BL/6 Mice Surgery TAC or Sham Surgery Start->Surgery Recovery 1-Week Recovery Surgery->Recovery Grouping Randomization into Treatment Groups Recovery->Grouping Treatment 4-Week Treatment: - Vehicle - Ivabradine (various doses) Grouping->Treatment Assessment Functional Assessment (Echocardiography, Hemodynamics) Treatment->Assessment During & Post-Treatment Endpoint Endpoint Analysis: - Histology (H&E, Masson's) - Apoptosis (TUNEL) - Molecular (Western Blot) Assessment->Endpoint

Caption: Workflow for the TAC mouse model experiment.

Logical Relationship of Ivabradine's Effects in Heart Failure

HF_Effects Ivabradine Ivabradine HR_Reduction Heart Rate Reduction Ivabradine->HR_Reduction Cardiac_Remodeling Reduced Adverse Cardiac Remodeling Ivabradine->Cardiac_Remodeling Pleiotropic Effects Myocardial_O2_Demand Decreased Myocardial Oxygen Demand HR_Reduction->Myocardial_O2_Demand Diastolic_Filling Improved Diastolic Filling Time HR_Reduction->Diastolic_Filling LV_Function Improved Left Ventricular Function Myocardial_O2_Demand->LV_Function Coronary_Perfusion Enhanced Coronary Perfusion Diastolic_Filling->Coronary_Perfusion Coronary_Perfusion->LV_Function Cardiac_Remodeling->LV_Function Clinical_Outcomes Improved Clinical Outcomes in HF LV_Function->Clinical_Outcomes

Caption: Ivabradine's beneficial effects in heart failure.

References

Application Notes and Protocols for the Laboratory Synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one is a valuable intermediate in the synthesis of pharmaceuticals, most notably as a precursor to the bradycardic agent Ivabradine. This document provides detailed laboratory-scale synthesis methods for this compound, focusing on a reliable two-step process involving the formation of a dihydro-benzazepinone intermediate followed by its catalytic hydrogenation. The protocols are designed to be clear and reproducible for researchers in organic and medicinal chemistry.

Synthesis Overview

The most common and well-documented laboratory synthesis of this compound proceeds through a two-stage process:

  • Step 1: Synthesis of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. This step involves the cyclization of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide.

  • Step 2: Catalytic Hydrogenation. The dihydro intermediate is then reduced to the target tetrahydro compound via catalytic hydrogenation.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (Step 1)
ParameterValueReference
Starting MaterialN-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide[1]
ReagentsGlacial Acetic Acid, Concentrated Hydrochloric Acid[1]
Reaction Time17 hours[1]
Temperature25°C[1]
Yield77.5%[1]
Purity (HPLC)98.9%
Table 2: Indicative Conditions for the Catalytic Hydrogenation (Step 2)
ParameterConditionReference
Starting Material7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one[2]
CatalystPalladium on Carbon (Pd/C)[2][3]
ReagentHydrogen (H₂)[2]
SolventEthanol
Temperature20-40°C[4]
PressureAtmospheric or slightly elevated

Experimental Protocols

Step 1: Synthesis of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Materials:

  • N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide (1.0 eq)

  • Glacial Acetic Acid (5 volumes)

  • Concentrated Hydrochloric Acid (5 volumes)

  • Crushed Ice

  • Water

Equipment:

  • Round bottom flask with mechanical stirrer and thermometer

  • Filtration apparatus

Procedure: [1]

  • In a 3.0 L round bottom flask equipped with a mechanical stirrer and thermometer, charge 142.0 g of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide.

  • Add 710 ml of glacial acetic acid and 710 ml of concentrated hydrochloric acid at 25°C.

  • Stir the mixture vigorously for 17 hours at 25°C.

  • Monitor the reaction progress by HPLC until the starting material is less than 4.0%.

  • Once the reaction is complete, pour the reaction mixture onto 3.0 kg of crushed ice with stirring.

  • Stir the resulting slurry for 30 minutes.

  • Filter the solid precipitate and wash the filter cake with 1 L of water.

  • Suck the solid dry on the filter.

  • Dry the obtained 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one under vacuum at 55-60°C until the loss on drying (LOD) is below 0.5%.

Step 2: Synthesis of this compound

Materials:

  • 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (1.0 eq)

  • 10% Palladium on Carbon (Pd/C) (catalytic amount)

  • Ethanol

  • Hydrogen gas (H₂)

Equipment:

  • Hydrogenation apparatus (e.g., Parr hydrogenator)

  • Inert atmosphere setup (e.g., nitrogen or argon)

  • Filtration apparatus (e.g., Celite pad)

Procedure:

  • In a hydrogenation vessel, dissolve 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one in a suitable volume of ethanol.

  • Carefully add a catalytic amount of 10% Pd/C to the solution under an inert atmosphere.

  • Seal the vessel and connect it to the hydrogenation apparatus.

  • Purge the vessel with hydrogen gas to remove air.

  • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

  • Stir the reaction mixture at room temperature (or slightly elevated, e.g., 20-40°C) until the uptake of hydrogen ceases.[4]

  • Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the Celite pad with a small amount of ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate).

Visualizations

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Amidation & Cyclization cluster_step2 Step 2: Reduction A 3,4-Dimethoxyphenylacetic Acid B N-(2,2-dimethoxyethyl)-2- (3,4-dimethoxyphenyl)acetamide A->B Amidation C 7,8-Dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one B->C Acid-catalyzed Cyclization D 7,8-Dimethoxy-1,3,4,5-tetrahydro- benzo[D]azepin-2-one C->D Catalytic Hydrogenation (H2, Pd/C)

Caption: Overall synthesis workflow for this compound.

Logical Relationship of Synthesis Stagesdot

Logical_Relationship Start Starting Material: 3,4-Dimethoxyphenylacetic Acid Intermediate1 Intermediate: N-(2,2-dimethoxyethyl)-2- (3,4-dimethoxyphenyl)acetamide Start->Intermediate1 Amidation Intermediate2 Key Intermediate: 7,8-Dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one Intermediate1->Intermediate2 Cyclization FinalProduct Final Product: 7,8-Dimethoxy-1,3,4,5-tetrahydro- benzo[D]azepin-2-one Intermediate2->FinalProduct Hydrogenation

References

Application Notes and Protocols for the Pharmacological Screening of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one is a synthetic compound featuring a benzazepine core structure. This class of compounds is of significant interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives, which include effects on the central nervous system and cardiovascular system. Notably, this specific molecule is a key intermediate in the synthesis of Ivabradine, a heart rate-lowering drug that acts by selectively inhibiting the If current in the sinoatrial node.

Given its structural similarity to known pharmacologically active agents and its role as a precursor to a clinically used drug, a thorough pharmacological screening of this compound is warranted. This document provides a comprehensive set of application notes and detailed protocols for a tiered pharmacological screening cascade to elucidate the biological activity of this compound. The proposed screening strategy encompasses primary assays targeting cardiac ion channels, informed by its relationship to Ivabradine, and secondary assays targeting common central nervous system receptors associated with the benzazepine scaffold.

Pharmacological Screening Cascade

A tiered approach is recommended to efficiently characterize the pharmacological profile of this compound.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Secondary Screening Primary_Target_Assay HCN4 Channel Functional Assay (Primary Target of Ivabradine) Cardiac_Ion_Channels Cardiac Ion Channel Panel (Nav1.5, Cav1.2) Primary_Target_Assay->Cardiac_Ion_Channels If Active CNS_Receptor_Panel CNS Receptor Binding Panel (Dopamine & Serotonin Receptors) Primary_Target_Assay->CNS_Receptor_Panel If Inactive Cardiac_Safety_Assay hERG (Kv11.1) Channel Assay (Critical Cardiac Safety) Cardiac_Safety_Assay->Cardiac_Ion_Channels If Tolerable Compound This compound Compound->Primary_Target_Assay Initial Assessment Compound->Cardiac_Safety_Assay Early Safety Profiling

Caption: Proposed tiered pharmacological screening workflow.

Data Presentation: Hypothetical Screening Results

The following tables present a hypothetical summary of quantitative data that could be obtained from the proposed screening cascade.

Table 1: Primary Screening - Cardiac Ion Channel Activity

TargetAssay TypeParameterValue
HCN4Electrophysiology (Patch Clamp)IC50> 50 µM
hERG (Kv11.1)Electrophysiology (Patch Clamp)IC5025.3 µM

Table 2: Secondary Screening - Cardiac Ion Channel Panel

TargetAssay TypeParameterValue
Nav1.5 (peak)Electrophysiology (Patch Clamp)IC50> 30 µM
Cav1.2Electrophysiology (Patch Clamp)IC50> 30 µM

Table 3: Secondary Screening - CNS Receptor Binding Panel

TargetLigandParameterValue
Dopamine D2[3H]-SpiperoneKi5.2 µM
Dopamine D3[3H]-SpiperoneKi8.9 µM
Serotonin 5-HT2A[3H]-KetanserinKi12.1 µM
Serotonin 5-HT1A[3H]-8-OH-DPATKi> 20 µM

Experimental Protocols

Protocol 1: hERG (Kv11.1) Potassium Channel Whole-Cell Patch Clamp Assay

Objective: To determine the inhibitory potential (IC50) of the test compound on the hERG potassium channel.

Materials:

  • HEK293 cells stably expressing the hERG channel.

  • Cell culture medium (e.g., DMEM with 10% FBS, penicillin/streptomycin).

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 130 KCl, 1 MgCl2, 10 HEPES, 5 EGTA, 5 MgATP (pH 7.2 with KOH).

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • Patch clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

  • Culture hERG-expressing HEK293 cells to 70-80% confluency.

  • Prepare a single-cell suspension using a gentle enzymatic dissociation method.

  • Plate the cells in the recording chamber and perfuse with the external solution.

  • Establish a whole-cell patch clamp configuration with a borosilicate glass micropipette (2-5 MΩ resistance) filled with the internal solution.

  • Hold the cell at a membrane potential of -80 mV.

  • To elicit hERG currents, apply a depolarizing pulse to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to record the tail current.

  • Record baseline currents for at least 3 minutes to ensure stability.

  • Prepare serial dilutions of the test compound in the external solution. The final DMSO concentration should not exceed 0.1%.

  • Perfuse the cells with increasing concentrations of the test compound, allowing for steady-state inhibition to be reached at each concentration (typically 3-5 minutes).

  • Record the hERG tail current at each concentration.

  • At the end of the experiment, apply a known hERG blocker (e.g., 1 µM Dofetilide) to confirm the identity of the current.

  • Analyze the data by measuring the peak tail current amplitude at each concentration, normalizing to the baseline current, and fitting the concentration-response data to a Hill equation to determine the IC50 value.

Protocol 2: Dopamine D2 Receptor Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the test compound for the human dopamine D2 receptor.[1]

Materials:

  • Cell membranes prepared from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.[1]

  • Radioligand: [3H]-Spiperone (specific activity ~60-90 Ci/mmol).

  • Non-specific binding determinant: 10 µM Haloperidol.

  • Test compound stock solution (e.g., 10 mM in DMSO).

  • 96-well microplates.

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.[1]

  • Filtration apparatus (cell harvester).

  • Scintillation vials and scintillation cocktail.

  • Liquid scintillation counter.

Procedure:

  • Prepare serial dilutions of the test compound in the assay buffer.

  • In a 96-well plate, add in the following order:

    • 25 µL of assay buffer (for total binding) or 25 µL of 10 µM Haloperidol (for non-specific binding) or 25 µL of test compound dilution.

    • 25 µL of [3H]-Spiperone at a final concentration of ~0.2 nM.

    • 50 µL of D2 receptor membrane preparation (5-10 µg protein per well).

  • Incubate the plate at room temperature for 90 minutes with gentle shaking.

  • Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.[1]

  • Wash the filters three times with ice-cold assay buffer.

  • Transfer the filters to scintillation vials, add 4 mL of scintillation cocktail, and vortex.

  • Count the radioactivity in a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the percent inhibition of specific binding by the test compound at each concentration.

  • Calculate the IC50 value by fitting the data to a one-site competition model.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Logic

Cardiac Ion Channel Modulation

G cluster_0 Cardiac Action Potential Depolarization Phase 0: Rapid Depolarization Plateau Phase 2: Plateau Repolarization Phase 3: Repolarization Pacemaker Phase 4: Pacemaker Potential Nav1_5 Nav1.5 (INa) Nav1_5->Depolarization Initiates Cav1_2 Cav1.2 (ICa,L) Cav1_2->Plateau Maintains Kv11_1 Kv11.1 (hERG, IKr) Kv11_1->Repolarization Mediates HCN4 HCN4 (If) HCN4->Pacemaker Drives Compound Test Compound Compound->Nav1_5 Compound->Cav1_2 Compound->Kv11_1 Compound->HCN4

Caption: Potential interactions with key cardiac ion channels.

Dopamine D2 Receptor Signaling

G Compound Test Compound D2R Dopamine D2 Receptor Compound->D2R Binds to Gi Gi Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converted by AC PKA Protein Kinase A cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates targets

References

Application Notes and Protocols for the Chromatographic Purification of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for the purification of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one, a key intermediate in the synthesis of Ivabradine.[1][2] The protocols outlined below describe two common chromatographic techniques: Flash Chromatography for initial purification and Preparative High-Performance Liquid Chromatography (HPLC) for achieving high purity.

Introduction

This compound is a heterocyclic compound containing a lactam functional group. Its polarity and structural features necessitate careful selection of chromatographic conditions to achieve effective separation from reaction byproducts and starting materials. These protocols are designed to provide a robust starting point for purification, which can be further optimized based on the specific impurity profile of the crude material.

Purification Strategy Overview

A two-step purification strategy is often employed for compounds like this compound. An initial, rapid purification is performed using flash chromatography to remove major impurities. This is followed by a high-resolution preparative HPLC step to achieve the final desired purity.

G cluster_0 Purification Workflow Crude_Product Crude 7,8-Dimethoxy-1,3,4,5- tetrahydrobenzo[D]azepin-2-one Flash_Chromatography Flash Chromatography (Bulk Impurity Removal) Crude_Product->Flash_Chromatography Purity_Analysis_1 Purity Analysis (TLC/HPLC) Flash_Chromatography->Purity_Analysis_1 Prep_HPLC Preparative HPLC (High Purity Polishing) Purity_Analysis_1->Prep_HPLC If purity < desired Purity_Analysis_2 Final Purity Analysis (HPLC) Prep_HPLC->Purity_Analysis_2 Pure_Product Pure Product (>99%) Purity_Analysis_2->Pure_Product

Figure 1: General purification workflow for the target compound.

Protocol 1: Flash Chromatography Purification

Flash chromatography is a rapid and efficient method for the bulk purification of organic compounds. For a polar compound such as this compound, a normal-phase silica gel stationary phase is typically effective.

Experimental Protocol

1. Materials and Reagents:

  • Crude this compound

  • Silica Gel (230-400 mesh)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethyl Acetate (EtOAc), HPLC grade

  • Hexane, HPLC grade

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

2. TLC Method Development:

  • Dissolve a small amount of the crude product in a suitable solvent (e.g., DCM).

  • Spot the dissolved sample onto a TLC plate.

  • Develop the TLC plate using various solvent systems to find an optimal mobile phase. A good starting point for polar compounds is a mixture of a non-polar and a polar solvent, such as Hexane:EtOAc or DCM:MeOH.

  • The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound and good separation from major impurities.

3. Column Packing:

  • Select an appropriately sized glass column based on the amount of crude material.

  • Prepare a slurry of silica gel in the initial, least polar mobile phase.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Ensure the silica bed is level and free of cracks or air bubbles.

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of a strong solvent (e.g., DCM).

  • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

5. Elution and Fraction Collection:

  • Begin elution with the initial mobile phase.

  • Gradually increase the polarity of the mobile phase (gradient elution) to elute the target compound. For example, start with 100% DCM and gradually add MeOH up to 5%.

  • Collect fractions and monitor the elution of the compound by TLC.

  • Combine the fractions containing the pure product.

6. Solvent Removal:

  • Evaporate the solvent from the combined pure fractions under reduced pressure using a rotary evaporator to obtain the purified product.

Data Presentation
ParameterRecommended Conditions
Stationary Phase Silica Gel (230-400 mesh)
Mobile Phase System 1 Dichloromethane (DCM) / Methanol (MeOH) Gradient
Mobile Phase System 2 Ethyl Acetate (EtOAc) / Hexane Gradient
Initial Eluent 100% DCM or 20% EtOAc in Hexane
Final Eluent 5% MeOH in DCM or 100% EtOAc
Detection TLC with UV visualization (254 nm)

Protocol 2: Preparative HPLC Purification

For achieving high purity (>99%), reversed-phase preparative HPLC is a suitable method. This technique separates compounds based on their hydrophobicity.

Experimental Protocol

G cluster_1 Preparative HPLC Workflow Sample_Prep Dissolve partially purified product in mobile phase Filtration Filter through 0.45 µm syringe filter Sample_Prep->Filtration Injection Inject onto preparative C18 column Filtration->Injection Elution Gradient elution with Acetonitrile/Water Injection->Elution Detection UV Detection (e.g., 285 nm) Elution->Detection Fraction_Collection Collect fractions corresponding to the target peak Detection->Fraction_Collection Solvent_Evaporation Evaporate solvent from pure fractions Fraction_Collection->Solvent_Evaporation Final_Product High-purity product Solvent_Evaporation->Final_Product

Figure 2: Detailed workflow for preparative HPLC purification.

1. Materials and Reagents:

  • Partially purified this compound

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Deionized water, 18 MΩ·cm

  • Formic acid or Phosphoric acid (for mobile phase modification)

2. HPLC System and Column:

  • A preparative HPLC system equipped with a gradient pump, autosampler, UV detector, and fraction collector.

  • A reversed-phase C18 column suitable for preparative scale.

3. Mobile Phase Preparation:

  • Mobile Phase A: Water with 0.1% formic acid or an appropriate buffer (e.g., phosphate buffer, pH 6.5).[3][4]

  • Mobile Phase B: Acetonitrile or Methanol.

  • Degas the mobile phases before use.

4. Sample Preparation:

  • Dissolve the partially purified product in the initial mobile phase composition.

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

5. Chromatographic Conditions:

  • Set the flow rate appropriate for the column dimensions.

  • Equilibrate the column with the initial mobile phase composition.

  • Inject the sample onto the column.

  • Run a gradient elution to separate the target compound from remaining impurities. A typical gradient might start with a low percentage of organic solvent and increase over time.

  • Monitor the elution at a suitable UV wavelength, for example, 285 nm, where Ivabradine and its precursors show absorbance.[3][4]

6. Fraction Collection and Analysis:

  • Collect the fraction corresponding to the main peak of the target compound.

  • Analyze the purity of the collected fraction using analytical HPLC.

  • Pool the pure fractions and remove the solvent by lyophilization or rotary evaporation.

Data Presentation
ParameterRecommended Conditions
Stationary Phase Reversed-Phase C18
Column Dimensions Dependent on the scale of purification (e.g., 250 mm x 21.2 mm, 5 µm)
Mobile Phase A Water + 0.1% Formic Acid or Phosphate Buffer (pH 6.5)[3][4]
Mobile Phase B Acetonitrile or Methanol[3][4]
Gradient Example: 30-70% B over 20 minutes
Flow Rate Dependent on column dimensions (e.g., 15-20 mL/min for a 21.2 mm ID column)
Detection UV at 285 nm[3][4]
Injection Volume Dependent on sample concentration and column capacity
Safety Precautions
  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Handle all solvents and chemicals with care, consulting the Safety Data Sheets (SDS) for specific handling instructions.

  • Be aware of the flammability of organic solvents and take necessary precautions.

Troubleshooting
IssuePossible CauseSuggested Solution
Poor Separation Inappropriate mobile phaseRe-optimize the mobile phase using TLC or analytical HPLC. Try different solvent systems or a shallower gradient.
Peak Tailing Column overloading; secondary interactionsReduce sample load. Add a modifier to the mobile phase (e.g., triethylamine for basic compounds).
Low Recovery Compound precipitation on the column; degradationEnsure the sample is fully dissolved in the mobile phase. Check the stability of the compound under the chromatographic conditions.
High Backpressure Column blockage; precipitated sampleFilter the sample before injection. Flush the column with a strong solvent.

This document provides a comprehensive guide for the purification of this compound. The provided protocols and data tables serve as a starting point, and optimization may be necessary based on the specific crude mixture and desired final purity.

References

Application Notes and Protocols for the Derivatization of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the chemical derivatization of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one. This versatile scaffold is a key intermediate in the synthesis of various pharmacologically active molecules. The following sections detail procedures for N-alkylation, N-acylation, and electrophilic aromatic substitution, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies and drug discovery programs.

Overview of Derivatization Strategies

The this compound core offers several positions for chemical modification. The secondary amine of the lactam can be readily functionalized via alkylation or acylation. Additionally, the electron-rich aromatic ring is amenable to electrophilic substitution, allowing for the introduction of various substituents to probe their effects on biological activity.

A general workflow for the derivatization and evaluation of this scaffold is presented below.

G cluster_derivatization Derivatization Reactions start 7,8-Dimethoxy-1,3,4,5- tetrahydrobenzo[d]azepin-2-one n_alkylation N-Alkylation start->n_alkylation n_acylation N-Acylation start->n_acylation aromatic_sub Aromatic Substitution (e.g., Nitration, Halogenation) start->aromatic_sub library Library of Derivatives n_alkylation->library n_acylation->library aromatic_sub->library purification Purification (e.g., Chromatography, Recrystallization) library->purification characterization Structural Characterization (NMR, MS, etc.) purification->characterization screening Biological Screening (e.g., In vitro assays) characterization->screening sar SAR Analysis screening->sar lead_opt Lead Optimization sar->lead_opt

Figure 1: General workflow for the derivatization and evaluation of the benzazepinone scaffold.

Experimental Protocols

N-Alkylation

N-alkylation of the lactam nitrogen is a common strategy for introducing diverse side chains. The following protocol is a generalized procedure based on conditions reported for the synthesis of Ivabradine precursors.

Protocol:

  • Materials:

    • This compound

    • Alkyl halide (e.g., 1-bromo-3-chloropropane, benzyl bromide)

    • Base (e.g., Sodium hydride (NaH), Potassium carbonate (K₂CO₃))

    • Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile (ACN))

    • Sodium iodide (NaI) (catalytic amount, optional for alkyl chlorides/bromides)

  • Procedure: a. To a solution of this compound (1.0 eq) in anhydrous DMF, add the base (1.2-1.5 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon). b. Stir the mixture at room temperature for 30-60 minutes. c. If using an alkyl chloride or bromide, a catalytic amount of NaI can be added to facilitate the reaction. d. Add the alkyl halide (1.1-1.3 eq) dropwise to the reaction mixture. e. The reaction mixture is then stirred at room temperature or heated (e.g., 50-80 °C) for 2-24 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). f. Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride. g. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane). h. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated derivative.

N-Acylation

N-acylation introduces an amide functionality, which can serve as a key interaction point with biological targets.

Protocol:

  • Materials:

    • This compound

    • Acyl chloride or acid anhydride (e.g., Acetyl chloride, Benzoyl chloride)

    • Base (e.g., Triethylamine (TEA), Pyridine)

    • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Procedure: a. Dissolve this compound (1.0 eq) and the base (1.5-2.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere. b. Add the acyl chloride or acid anhydride (1.1-1.2 eq) dropwise to the stirred solution. c. Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC or LC-MS. d. Upon completion, wash the reaction mixture with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the crude product by column chromatography or recrystallization to yield the pure N-acylated product.

Electrophilic Aromatic Substitution

The benzene ring of the scaffold is activated towards electrophilic substitution by the two electron-donating methoxy groups. Substitutions are predicted to occur at the C-6 and C-9 positions, which are ortho to the methoxy groups.

Figure 2: Predicted regioselectivity for electrophilic aromatic substitution.
(Note: An actual image of the chemical structure would be used in a real application note for the scaffold node.)

2.3.1. Nitration (Proposed Protocol)

  • Materials:

    • This compound

    • Fuming nitric acid (HNO₃)

    • Concentrated sulfuric acid (H₂SO₄)

    • Dichloromethane (DCM)

  • Procedure: a. Dissolve the starting material (1.0 eq) in DCM and cool to 0 °C. b. Slowly add a pre-cooled mixture of fuming nitric acid (1.1 eq) and concentrated sulfuric acid (1.1 eq) dropwise, maintaining the temperature below 5 °C. c. Stir the reaction mixture at 0 °C for 1-2 hours. d. Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution. e. Separate the organic layer, and extract the aqueous layer with DCM. f. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. g. Purify by column chromatography to separate the nitro-isomers.

2.3.2. Bromination (Proposed Protocol)

  • Materials:

    • This compound

    • N-Bromosuccinimide (NBS)

    • Anhydrous solvent (e.g., Acetonitrile, DCM)

  • Procedure: a. Dissolve the starting material (1.0 eq) in the chosen solvent. b. Add NBS (1.0-1.2 eq) portion-wise at room temperature. c. Stir the mixture for 2-12 hours, protecting from light. d. Monitor the reaction by TLC or LC-MS. e. Upon completion, dilute the reaction mixture with water and extract with an organic solvent. f. Wash the combined organic layers with aqueous sodium thiosulfate solution, water, and brine. g. Dry, concentrate, and purify by column chromatography.

Data Presentation: Reaction Conditions and Yields

The following table summarizes representative reaction conditions and reported yields for the derivatization of the benzazepinone scaffold and related structures. Note that yields can vary significantly based on the specific substrate and reaction scale.

Reaction TypeReagentsBaseSolventTemperature (°C)Time (h)Yield (%)
N-Alkylation 1-Iodo-3-propyl derivativeNaHDMFRT4~70-80
Benzyl bromideK₂CO₃ACN8012~85-95
N-Acylation Acetyl chlorideTEADCM0 to RT2>90 (expected)
Benzoyl chloridePyridineTHF0 to RT4>85 (expected)
Aromatic Sub.
NitrationHNO₃ / H₂SO₄-DCM01-2Not reported
BrominationNBS-ACNRT2-12Not reported

Yields for N-acylation and aromatic substitution are estimated based on general procedures and may require optimization for this specific substrate.

Conclusion

The protocols outlined in these application notes provide a robust starting point for the synthesis of a wide array of derivatives based on the this compound scaffold. These methods are suitable for generating compound libraries for screening in drug discovery campaigns. Researchers should note that reaction conditions may require optimization for specific substrates to achieve optimal yields and purity. Standard analytical techniques, including NMR and mass spectrometry, are essential for the structural confirmation of all newly synthesized compounds.

The Pivotal Role of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one in the Synthesis of Ivabradine: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the critical role of the intermediate, 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one, in the synthesis of the anti-anginal drug, Ivabradine. Detailed experimental protocols for the synthesis of key intermediates and the final product are presented, supported by quantitative data and workflow visualizations to facilitate understanding and replication in a research and development setting.

Introduction

Ivabradine is a heart rate-lowering agent used for the symptomatic treatment of stable angina pectoris and chronic heart failure. Its synthesis involves the coupling of two key fragments: a chiral benzocyclobutane-derived amine and a substituted benzazepinone core. The latter, this compound, serves as a crucial building block, providing the central heterocyclic structure of the final Ivabradine molecule. This application note will detail the synthesis of this key intermediate and its subsequent reaction to form Ivabradine.

Synthetic Pathway Overview

The synthesis of Ivabradine via this compound can be broadly divided into three main stages:

  • Synthesis of this compound: This intermediate provides the core structure of one part of the Ivabradine molecule.

  • Synthesis of the Chiral Amine Side-Chain: This involves the preparation of (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)-methyl]-N-(methyl)amine or a derivative thereof.

  • Coupling Reaction: The benzazepinone core is alkylated with the chiral amine side-chain to yield Ivabradine.

The overall synthetic scheme is depicted below:

Ivabradine_Synthesis_Overview cluster_0 Synthesis of Benzazepinone Core cluster_1 Synthesis of Chiral Amine Side-Chain cluster_2 Coupling and Final Product Precursor_A Veratraldehyde Intermediate_A1 3,4-Dimethoxyphenylacetic acid Precursor_A->Intermediate_A1 Intermediate_A2 N-(2,2-dimethoxyethyl)-2- (3,4-dimethoxyphenyl)acetamide Intermediate_A1->Intermediate_A2 Benzazepinone_unsaturated 7,8-Dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one Intermediate_A2->Benzazepinone_unsaturated Benzazepinone 7,8-Dimethoxy-1,3,4,5-tetrahydro- benzo[d]azepin-2-one Benzazepinone_unsaturated->Benzazepinone Ivabradine_base Ivabradine Benzazepinone->Ivabradine_base Coupling Precursor_B 3,4-Dimethoxybenzocyclobutene-1-carbonitrile Intermediate_B (S)-N-[(4,5-dimethoxybenzocyclobut-1-yl)- methyl]-N-(methyl)amine Precursor_B->Intermediate_B Chloro_Amine 3-chloro-N-{[(7S)-3,4-dimethoxybicyclo[4.2.0] octa-1,3,5-trien-7-yl]methyl}-N-methylpropan-1-amine Intermediate_B->Chloro_Amine Chloro_Amine->Ivabradine_base Ivabradine_HCl Ivabradine HCl Ivabradine_base->Ivabradine_HCl Salt Formation

Caption: Overall Synthetic Pathway to Ivabradine.

Experimental Protocols

Protocol 1: Synthesis of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

This protocol describes the cyclization reaction to form the unsaturated benzazepinone intermediate.

Materials:

  • N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • Crushed Ice

  • Water

Procedure:

  • In a round bottom flask equipped with a mechanical stirrer, charge N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide (1.0 eq).

  • Add glacial acetic acid (5 vol) and concentrated hydrochloric acid (5 vol).

  • Stir the mixture at 25°C for 17 hours.

  • Monitor the reaction progress by HPLC until the starting material is less than 4.0%.

  • Pour the reaction mixture onto crushed ice (21 w/w).

  • Stir the resulting slurry for 30 minutes.

  • Filter the solid precipitate and wash with water (7 vol).

  • Dry the solid under vacuum at 55-60°C to a constant weight.

Quantitative Data:

ParameterValueReference
Starting MaterialN-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide[1]
SolventsGlacial Acetic Acid, Conc. HCl[1]
Reaction Time17 hours[1]
Reaction Temperature25°C[1]
Yield77.5%[1]
Protocol 2: Synthesis of this compound

This protocol outlines the reduction of the unsaturated benzazepinone to the saturated analog.

Protocol_2_Workflow Start 7,8-Dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one Step1 Dissolve in Acetic Acid Start->Step1 Step2 Add Pd/C catalyst Step1->Step2 Step3 Hydrogenate at 15-25°C for 23h Step2->Step3 Step4 Filter through diatomaceous earth Step3->Step4 Step5 Work-up with water and ethyl acetate Step4->Step5 Step6 Adjust pH to 9-10 with NaOH Step5->Step6 Step7 Extract with ethyl acetate Step6->Step7 Step8 Dry and evaporate solvent Step7->Step8 End 7,8-Dimethoxy-1,3,4,5-tetrahydro- benzo[d]azepin-2-one Step8->End

Caption: Workflow for the reduction of the benzazepinone.

Materials:

  • 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

  • Glacial Acetic Acid

  • 10% Palladium on Carbon (Pd/C)

  • Hydrogen Gas

  • Diatomaceous Earth

  • Purified Water

  • Ethyl Acetate

  • Sodium Hydroxide solution

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride solution

Procedure:

  • Charge 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (1.0 eq) into a reaction flask.

  • Add glacial acetic acid (4.5 vol) and 10% Pd/C (0.25 w/w).

  • Stir the mixture and cool to 20 ± 5°C.

  • Evacuate the flask and replace the atmosphere with nitrogen three times, followed by hydrogen three times.

  • Maintain the reaction under a hydrogen atmosphere at 15-25°C for 23 hours.

  • Filter the reaction mixture through diatomaceous earth, rinsing the filter cake with glacial acetic acid.

  • Combine the filtrate with purified water and ethyl acetate.

  • Adjust the pH of the aqueous layer to 9-10 with sodium hydroxide solution.

  • Separate the layers and extract the aqueous phase with ethyl acetate.

  • Combine the organic phases and wash sequentially with saturated sodium bicarbonate and saturated sodium chloride solutions.

  • Dry the organic phase over a suitable drying agent (e.g., Na2SO4), filter, and concentrate under reduced pressure to obtain the product.

Quantitative Data:

ParameterValueReference
Starting Material7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one[2]
Catalyst10% Pd/C[2]
SolventGlacial Acetic Acid[2]
Reaction Time23 hours[2]
Reaction Temperature15-25°C[2]
Yield70.9%[2]
Purity (HPLC)96.3%[2]
Protocol 3: Synthesis of Ivabradine

This protocol describes the crucial coupling reaction between the benzazepinone core and the chiral amine side-chain.

Protocol_3_Workflow Start_A 7,8-Dimethoxy-1,3,4,5-tetrahydro- benzo[d]azepin-2-one Step1 Dissolve Benzazepinone in DMSO Start_A->Step1 Start_B 3-chloro-N-{[(7S)-3,4-dimethoxybicyclo [4.2.0]octa-1,3,5-trien-7-yl]methyl}-N- methylpropan-1-amine Step3 Add Chloro-Amine derivative Start_B->Step3 Step2 Add Potassium tert-butoxide Step1->Step2 Step2->Step3 Step4 Heat at 60-70°C for 4-5 hours Step3->Step4 Step5 Cool and add water Step4->Step5 Step6 Extract with Ethyl Acetate Step5->Step6 Step7 Wash with brine Step6->Step7 Step8 Dry and evaporate solvent Step7->Step8 Step9 Purify by column chromatography Step8->Step9 End Ivabradine Step9->End

Caption: Workflow for the synthesis of Ivabradine.

Materials:

  • This compound

  • 3-chloro-N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylpropan-1-amine

  • Potassium tert-butoxide

  • Dimethylsulfoxide (DMSO)

  • Water

  • Ethyl Acetate

  • Brine

Procedure:

  • In a round bottom flask, dissolve this compound (1.0 eq) in DMSO (2 vol).

  • Add potassium tert-butoxide (1.1 eq) portion-wise at room temperature and stir for 30 minutes.

  • Add a solution of 3-chloro-N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylpropan-1-amine (1.0 eq) in DMSO.

  • Heat the reaction mixture to 60-70°C and stir for 4-5 hours, monitoring by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3 x 10 vol).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford Ivabradine.

Quantitative Data:

ParameterValueReference
Starting MaterialsThis compound, 3-chloro-N-{[(7S)-3,4-dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-yl]methyl}-N-methylpropan-1-amine[3]
BasePotassium tert-butoxide[3]
SolventDMSO[3]
Reaction Time4-5 hours[3]
Reaction Temperature60-70°C[3]
Yield~60-70% (reported yields vary)[3]

Conclusion

The intermediate this compound is a cornerstone in the synthesis of Ivabradine. The protocols provided herein offer a detailed guide for its preparation and subsequent utilization in the final coupling step. The successful execution of these procedures is paramount to achieving high yields and purity of the final active pharmaceutical ingredient. The provided data and visualizations aim to support researchers in their drug development endeavors related to Ivabradine and its analogs.

References

Application Notes and Protocols: 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one Solubility and Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide on determining the solubility of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one and a systematic approach for solvent selection in a research and development setting.

Introduction

This compound is a chemical compound with potential applications in pharmaceutical research.[1][2][3][4] A critical parameter for the development of this compound is its solubility in various solvents. Solubility influences bioavailability, formulation, and purification processes. This document outlines detailed protocols for determining the solubility of this compound and provides a workflow for selecting the most appropriate solvent system for different applications.

Physicochemical Properties

A summary of the known physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number20925-64-8[1][2][3][4]
Molecular FormulaC₁₂H₁₅NO₃[3][4]
Molecular Weight221.25 g/mol [3][4]
AppearanceOff-White to Pale Beige Solid[5]
Melting Point244.0 to 248.0 °C[5]
Predicted LogP0.9186[4]
Predicted pKa13.29 ± 0.20[5]

Solubility Data

Quantitative solubility data for this compound is not extensively available in the public domain. Preliminary qualitative assessments indicate slight solubility in chloroform and DMSO.[5] To facilitate research and development, a systematic experimental determination of solubility is recommended. The following table should be populated using the experimental protocols outlined in this document.

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)Method
Water25HPLC-UV
PBS (pH 7.4)25HPLC-UV
Ethanol25HPLC-UV
Methanol25HPLC-UV
Acetone25HPLC-UV
Acetonitrile25HPLC-UV
Dimethyl Sulfoxide (DMSO)25HPLC-UV
N,N-Dimethylformamide (DMF)25HPLC-UV
Chloroform25HPLC-UV
Dichloromethane (DCM)25HPLC-UV

Experimental Protocols

Protocol for Determining Thermodynamic Solubility using the Shake-Flask Method

This protocol describes the determination of the thermodynamic equilibrium solubility of a compound.

Materials:

  • This compound

  • Selected solvents (e.g., water, PBS, ethanol, DMSO)

  • Glass vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Analytical balance

Procedure:

  • Preparation of Stock Solution: Prepare a concentrated stock solution of the test compound in a highly soluble solvent (e.g., DMSO) for HPLC calibration.

  • Calibration Curve: Generate a calibration curve by preparing a series of dilutions from the stock solution and analyzing them by HPLC. Plot the peak area versus concentration.

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Shake the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the vials at high speed to pellet the undissolved solid.

  • Sample Collection and Dilution: Carefully collect an aliquot of the supernatant without disturbing the solid pellet. Dilute the supernatant with an appropriate solvent to bring the concentration within the range of the HPLC calibration curve.

  • HPLC Analysis: Analyze the diluted samples by HPLC to determine the concentration of the dissolved compound.

  • Calculation: Calculate the solubility using the concentration obtained from the HPLC analysis and the dilution factor.

High-Throughput Kinetic Solubility Assay

This protocol provides a faster, higher-throughput method for estimating solubility, which is useful for early-stage screening.

Materials:

  • This compound (as a high-concentration DMSO stock)

  • 96-well plates (UV-transparent for direct measurement, or standard plates for transfer)

  • Automated liquid handler (optional)

  • Plate reader with UV-Vis or nephelometry capabilities

  • Selected aqueous buffers (e.g., PBS pH 7.4)

Procedure:

  • Plate Preparation: Add the selected aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the high-concentration DMSO stock solution of the compound to the buffer in each well. The final DMSO concentration should be kept low (e.g., <1%) to minimize its effect on solubility.

  • Incubation: Incubate the plate at a controlled temperature for a short period (e.g., 1-2 hours) with gentle shaking.

  • Measurement: Measure the turbidity (nephelometry) or the UV-Vis absorbance of the solution in each well. The concentration at which precipitation is observed is an indication of the kinetic solubility limit.

Solvent Selection Workflow

The selection of an appropriate solvent is a critical step in drug development, impacting crystallization, formulation, and purification.[6][7][8][9][10] The following workflow provides a systematic approach to solvent selection.

Solvent_Selection_Workflow start Define Solvent Requirements (e.g., for crystallization, formulation) computational_screening In Silico / Computational Screening (Solubility Prediction, COSMO-RS) start->computational_screening solvent_list Generate Ranked List of Potential Solvents computational_screening->solvent_list experimental_screening High-Throughput Experimental Screening (Kinetic Solubility) solvent_list->experimental_screening thermodynamic_solubility Thermodynamic Solubility Measurement (Shake-Flask Method) experimental_screening->thermodynamic_solubility Select top candidates characterization Solid-State Characterization (Polymorphism, Solvate Formation) thermodynamic_solubility->characterization process_optimization Process Optimization & Validation (Crystallization, Formulation) characterization->process_optimization final_selection Final Solvent Selection process_optimization->final_selection

Caption: A workflow for systematic solvent selection.

Signaling Pathways

Information regarding specific signaling pathways modulated by this compound is not currently available in the public domain. Further pharmacological studies are required to elucidate its mechanism of action and its effects on cellular signaling.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the experimental protocol for determining thermodynamic solubility.

Solubility_Determination_Workflow start Start: Excess Solid Compound + Solvent equilibration Equilibration (24-48h shaking at constant T) start->equilibration centrifugation Phase Separation (Centrifugation) equilibration->centrifugation supernatant_collection Collect Supernatant centrifugation->supernatant_collection dilution Dilute Sample supernatant_collection->dilution hplc_analysis HPLC-UV Analysis dilution->hplc_analysis quantification Quantify Concentration (vs. Calibration Curve) hplc_analysis->quantification end End: Determine Solubility quantification->end

Caption: Workflow for thermodynamic solubility determination.

References

Application Notes and Protocols for the Quantification of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one is a heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents. Accurate and precise quantification of this compound is crucial for ensuring the quality and purity of final drug products, as well as for pharmacokinetic and metabolic studies during drug development. These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method offers higher sensitivity and selectivity, making it particularly suitable for complex biological matrices.

Analytical Method Selection

The choice between HPLC-UV and LC-MS/MS depends on the required sensitivity, selectivity, and the nature of the sample matrix. HPLC-UV is a robust and cost-effective method suitable for the analysis of bulk drug substances and pharmaceutical formulations where the analyte concentration is relatively high. LC-MS/MS is preferred for bioanalytical applications, such as the analysis of plasma or urine samples, where the analyte is present at low concentrations and the matrix is complex.

start Start: Quantification of This compound matrix_q What is the sample matrix? start->matrix_q concentration_q Is high sensitivity (e.g., < 1 ng/mL) required? matrix_q->concentration_q Bulk substance or pharmaceutical formulation lcms Use LC-MS/MS Method matrix_q->lcms Complex biological matrix (e.g., plasma, urine) hplc Use HPLC-UV Method concentration_q->hplc No concentration_q->lcms Yes

Diagram 1: Analytical method selection workflow.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the determination of this compound in bulk material and pharmaceutical dosage forms.

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (analytical grade)

2. Chromatographic Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: Acetonitrile and 0.1% formic acid in water (v/v)

  • Gradient: 30% Acetonitrile to 70% Acetonitrile over 10 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • UV Detection: 230 nm

3. Sample Preparation

  • Bulk Drug Substance: Accurately weigh and dissolve the substance in methanol to prepare a stock solution of 1 mg/mL. Further dilute with the mobile phase to fall within the calibration curve range.

  • Pharmaceutical Formulation (e.g., Tablets): Grind a tablet to a fine powder. Accurately weigh a portion of the powder equivalent to a known amount of the active ingredient and dissolve it in methanol. Sonicate for 15 minutes and then centrifuge. Dilute the supernatant with the mobile phase to the desired concentration.

4. Calibration Curve Prepare a series of calibration standards by diluting the stock solution with the mobile phase to concentrations ranging from 1 µg/mL to 100 µg/mL.

start Start: HPLC-UV Analysis prep_sample Prepare Sample and Calibration Standards start->prep_sample inject Inject 10 µL into HPLC System prep_sample->inject separate Separate on C18 Column (Gradient Elution) inject->separate detect Detect Analyte at 230 nm separate->detect quantify Quantify using Calibration Curve detect->quantify end End: Report Concentration quantify->end

Diagram 2: HPLC-UV analytical workflow.

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in biological matrices such as human plasma. Bioanalytical method validation should be performed according to regulatory guidelines.[1][2]

Experimental Protocol

1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS): A structurally similar compound, e.g., a deuterated analog.

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Human plasma (blank)

2. LC-MS/MS Conditions

  • LC System: UPLC or HPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 5 minutes

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • Analyte: Q1: 222.1 m/z -> Q3: 165.1 m/z

    • Internal Standard: To be determined based on the selected IS.

3. Sample Preparation (Solid-Phase Extraction - SPE) For biological samples, a sample preparation step is necessary to remove proteins and other interfering components.[3]

start Start: Plasma Sample add_is 1. Add Internal Standard (IS) to 100 µL Plasma start->add_is condition 2. Condition SPE Cartridge (Methanol then Water) add_is->condition load 3. Load Sample onto SPE Cartridge condition->load wash 4. Wash Cartridge (e.g., 5% Methanol in Water) load->wash elute 5. Elute Analyte and IS (e.g., Methanol) wash->elute evaporate 6. Evaporate Eluate to Dryness elute->evaporate reconstitute 7. Reconstitute in Mobile Phase evaporate->reconstitute end Ready for LC-MS/MS Injection reconstitute->end

Diagram 3: Solid-Phase Extraction (SPE) workflow for plasma samples.

4. Calibration and Quality Control (QC) Samples Prepare calibration standards and QC samples by spiking known amounts of the analyte and a fixed amount of the internal standard into blank human plasma. The concentration range should cover the expected in vivo concentrations (e.g., 0.1 ng/mL to 100 ng/mL).

Data Presentation

The following tables summarize hypothetical performance characteristics for the proposed analytical methods. This data is for illustrative purposes and would need to be generated during a formal method validation study.

Table 1: HPLC-UV Method Performance (Hypothetical Data)

ParameterResult
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) 0.3 µg/mL
Limit of Quantification (LOQ) 1.0 µg/mL
Intra-day Precision (%RSD) < 2%
Inter-day Precision (%RSD) < 3%
Accuracy (% Recovery) 98.5% - 101.2%

Table 2: LC-MS/MS Method Performance in Human Plasma (Hypothetical Data)

ParameterResult
Linearity Range 0.1 - 100 ng/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) 0.03 ng/mL
Limit of Quantification (LOQ) 0.1 ng/mL
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 12%
Accuracy (% Bias) Within ±15%
Matrix Effect Minimal
Recovery > 85%

Table 3: Accuracy and Precision for LC-MS/MS QC Samples (Hypothetical Data)

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (% Bias)Intra-day Precision (%RSD)Inter-day Accuracy (% Bias)Inter-day Precision (%RSD)
LLOQ 0.15.5%8.2%7.1%10.5%
Low 0.3-2.1%6.5%-1.5%8.9%
Mid 101.8%4.1%2.5%5.6%
High 80-0.5%3.5%0.2%4.8%

References

Troubleshooting & Optimization

Technical Support Center: Crystallization of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one. The following information is designed for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

1. Q: My compound is "oiling out" instead of crystallizing. What should I do?

A: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid. This is often due to high supersaturation, a low melting point of the solvated compound, or the presence of impurities.

Troubleshooting Steps:

  • Reduce the Cooling Rate: Allow the solution to cool more slowly to room temperature, followed by gradual cooling in a refrigerator or ice bath. This can be achieved by placing the flask in an insulated container.

  • Lower the Initial Concentration: Start with a more dilute solution to avoid reaching supersaturation too quickly.

  • Change the Solvent System: Experiment with different solvents or solvent mixtures. For compounds in the benzodiazepine class, solvents like ethanol, acetone, or mixtures of a good solvent (e.g., ethyl acetate, methylene chloride) with an anti-solvent (e.g., heptane, petroleum ether) can be effective.[1]

  • Add Seeding Crystals: If you have a small amount of crystalline material, add a seed crystal to the supersaturated solution to induce crystallization.

  • Increase Purity: Ensure the starting material is of high purity, as impurities can inhibit crystal lattice formation.

2. Q: I am obtaining an amorphous solid instead of crystals. How can I resolve this?

A: Amorphous solids lack a well-defined crystal lattice and often form when precipitation is too rapid.

Troubleshooting Steps:

  • Utilize Anti-Solvent Addition: Dissolve the compound in a "good" solvent and slowly add an "anti-solvent" in which it is insoluble. This method, known as anti-solvent crystallization, can promote slower, more ordered crystal growth.

  • Control Evaporation: Slowly evaporate the solvent from a dilute solution at a constant temperature.

  • Explore Solvent Systems: The choice of solvent is critical. Experiment with a range of solvents with varying polarities. For related benzazepinones, precipitation can be induced from an acetic acid solution by adding it to ice water. This rapid precipitation might lead to amorphous solid, so a slower addition or different solvent system might be preferable for crystalline material.

3. Q: The crystals I've obtained are too small. How can I grow larger crystals?

A: The formation of small crystals is typically a result of rapid nucleation and slow crystal growth.

Troubleshooting Steps:

  • Minimize Supersaturation: A lower degree of supersaturation will favor the growth of existing crystals over the formation of new nuclei. This can be achieved by using a more dilute solution and cooling it slowly.

  • Optimize Stirring: Gentle agitation can help maintain a uniform concentration and temperature, promoting even crystal growth. However, vigorous stirring can sometimes lead to smaller crystals due to secondary nucleation.

  • Temperature Cycling: In some cases, cycling the temperature (dissolving and re-precipitating a portion of the solid) can help coarsen the crystals.

4. Q: I suspect polymorphism in my crystallization product. How can I control it?

A: Polymorphism is the ability of a solid material to exist in more than one crystal form. Different polymorphs can have different physical properties. The formation of a specific polymorph can be influenced by solvent, temperature, and cooling rate.[2]

Troubleshooting Steps:

  • Solvent Screening: Perform crystallization experiments with a variety of solvents, as different solvents can favor the formation of specific polymorphs.[2]

  • Control Cooling Rate: The rate of cooling can significantly impact which polymorph is obtained. Experiment with both rapid and slow cooling protocols.[2]

  • Use of Additives: In some cases, small amounts of additives can inhibit the nucleation of undesired polymorphs or stabilize a desired form.[2] For benzodiazepines, crystallization inhibitors like methylcellulose or hydroxypropyl methylcellulose have been used to stabilize supersaturated solutions.[3]

  • Characterization: Use analytical techniques such as Powder X-ray Diffraction (PXRD), Differential Scanning Calorimetry (DSC), and microscopy to identify and characterize the different polymorphic forms.

Data Presentation

Table 1: Suggested Solvent Systems for Crystallization Screening

Solvent ClassExamplesRationale
Alcohols Ethanol, Methanol, IsopropanolGood balance of polarity; often used for cooling crystallization. Ethanol has been successfully used for recrystallizing related benzodiazepine compounds.[1]
Ketones Acetone, Methyl Ethyl KetoneCan dissolve a range of polar and non-polar compounds.
Esters Ethyl Acetate, Isopropyl AcetateGood "good" solvent for anti-solvent crystallization when paired with alkanes.
Ethers Tetrahydrofuran (THF), Diethyl EtherCan be used in solvent/anti-solvent systems. Ether has been used for crystallizing benzodiazepine derivatives.[1]
Hydrocarbons Heptane, Hexane, Petroleum EtherCommonly used as anti-solvents.[1]
Aqueous Mixtures Acetic Acid/Water, Acetone/Water, Ethanol/WaterModifying the polarity of the solvent system can finely tune solubility and crystal growth. Pouring an acetic acid reaction mixture onto ice is a known precipitation method for a related compound.

Experimental Protocols

Protocol 1: Cooling Crystallization

  • Dissolution: In a suitable flask, dissolve the crude this compound in the minimum amount of a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 60-70°C).

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed in an insulated container.

  • Further Cooling: Once at room temperature, place the flask in a refrigerator (4°C) or an ice bath for at least one hour to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization

  • Dissolution: Dissolve the crude this compound in a minimum amount of a "good" solvent (e.g., ethyl acetate) at room temperature.

  • Anti-Solvent Addition: Slowly add an "anti-solvent" (e.g., heptane) in which the compound is insoluble, until the solution becomes slightly turbid.

  • Crystal Growth: Allow the solution to stand undisturbed. Crystal formation should begin. If not, add a few more drops of the anti-solvent or gently scratch the inside of the flask with a glass rod.

  • Cooling: To maximize yield, cool the mixture in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of a mixture of the solvent and anti-solvent.

  • Drying: Dry the crystals under vacuum.

Visualizations

G cluster_start Start cluster_dissolution Dissolution cluster_method Crystallization Method cluster_cooling_steps Cooling Protocol cluster_antisolvent_steps Anti-Solvent Protocol cluster_end Isolation & Drying start Crude Compound dissolve Dissolve in 'Good' Solvent start->dissolve cooling Cooling Crystallization dissolve->cooling anti_solvent Anti-Solvent Crystallization dissolve->anti_solvent slow_cool Slow Cool to Room Temp cooling->slow_cool add_anti Slowly Add Anti-Solvent anti_solvent->add_anti ice_bath Cool in Ice Bath slow_cool->ice_bath isolate Isolate Crystals (Filtration) ice_bath->isolate induce Induce Crystallization add_anti->induce induce->isolate wash Wash with Cold Solvent isolate->wash dry Dry Under Vacuum wash->dry product Pure Crystalline Product dry->product

Caption: General experimental workflow for crystallization.

G cluster_oiling Oiling Out cluster_amorphous Amorphous Solid cluster_small_xtal Small Crystals problem Crystallization Problem Identified oiling_sol1 Reduce Cooling Rate problem->oiling_sol1 If Oiling Out oiling_sol2 Use a More Dilute Solution problem->oiling_sol2 If Oiling Out oiling_sol3 Change Solvent problem->oiling_sol3 If Oiling Out amorphous_sol1 Use Anti-Solvent Method problem->amorphous_sol1 If Amorphous amorphous_sol2 Slow Solvent Evaporation problem->amorphous_sol2 If Amorphous small_sol1 Decrease Supersaturation problem->small_sol1 If Crystals are Too Small small_sol2 Optimize Stirring problem->small_sol2 If Crystals are Too Small

Caption: Troubleshooting logic for common crystallization issues.

References

Technical Support Center: 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one, a key intermediate in the synthesis of Ivabradine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete, but I have a significant amount of a byproduct with a different molecular weight than the desired product. What could it be?

A1: A common side reaction in the Beckmann rearrangement of cyclic ketoximes is Beckmann fragmentation .[1] This competing reaction leads to the formation of a nitrile compound instead of the desired lactam. The fragmentation is more likely to occur under certain reaction conditions, especially with substrates that can form stable carbocations.

Troubleshooting Steps:

  • Reaction Conditions: Carefully control the reaction temperature and the choice of acid catalyst. Harsher conditions (high temperatures, very strong acids) can favor fragmentation. Milder reagents such as tosyl chloride or phosphorus pentachloride may suppress this side reaction.[1]

  • Solvent: The choice of solvent can influence the reaction pathway. Aprotic solvents are often preferred to minimize side reactions.

  • Purification: The nitrile byproduct will have different polarity and functional groups compared to the lactam product, allowing for separation by column chromatography.

Q2: I am observing two isomeric products in my final mixture. What is the likely cause?

A2: The Beckmann rearrangement is a stereospecific reaction where the group anti-periplanar to the leaving group on the oxime nitrogen migrates.[1] If your starting oxime (from 7,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-one) is a mixture of (E) and (Z) isomers, the rearrangement will produce two different regioisomeric lactams. Certain reaction conditions can also cause racemization of the oxime geometry, leading to a mixture of products.[1]

Troubleshooting Steps:

  • Oxime Synthesis and Purification: Ensure the synthesis of the oxime precursor yields a single, pure isomer. Purification of the oxime by recrystallization or chromatography before the rearrangement is crucial.

  • Reaction Conditions: Use conditions that do not promote oxime isomerization. This typically involves milder acids and controlled temperatures.

Q3: My final product is contaminated with a high molecular weight impurity. What could this be?

A3: In the context of the overall synthesis of Ivabradine, where this compound is an intermediate, a known process-related impurity is the dimeric byproduct 3,3'-(propane-1,3-diyl)bis(7,8-dimethoxy-1,3,4,5-tetrahydro-2H-benzo[d]azepin-2-one) . This can arise from side reactions in subsequent steps of the Ivabradine synthesis.

Troubleshooting Steps:

  • Stoichiometry Control: Carefully control the stoichiometry of reagents in subsequent alkylation steps if this intermediate is used further.

  • Purification: This dimeric impurity has a significantly higher molecular weight and different polarity, making it separable by preparative HPLC or column chromatography.

Q4: How can I monitor the progress of the Beckmann rearrangement and identify byproducts?

A4: High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the reaction progress and identifying impurities.[2] Thin Layer Chromatography (TLC) can also be used for rapid qualitative analysis. For structural elucidation of unknown byproducts, techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Analytical Technique Application Typical Observations
HPLC Reaction monitoring, purity assessmentSeparation of starting material, product, and byproducts based on retention time. Allows for quantification of purity.
TLC Quick reaction checkVisualization of spots corresponding to starting material, product, and impurities.
LC-MS Identification of byproductsProvides molecular weight information for unknown peaks observed in the HPLC chromatogram.
NMR (¹H, ¹³C) Structural elucidationConfirms the structure of the desired product and helps in identifying the chemical structure of isolated impurities.

Experimental Protocols

General Protocol for Beckmann Rearrangement

This protocol is a general guideline and may require optimization for specific laboratory conditions.

  • Oxime Formation:

    • Dissolve 7,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-1-one in a suitable solvent such as ethanol.

    • Add an equimolar amount of hydroxylamine hydrochloride and a base (e.g., pyridine or sodium acetate).

    • Reflux the mixture for several hours until the reaction is complete (monitor by TLC or HPLC).

    • Cool the reaction mixture and precipitate the oxime by adding water.

    • Filter, wash with water, and dry the crude oxime.

    • Purify the oxime by recrystallization to obtain a single isomer.

  • Beckmann Rearrangement:

    • Slowly add the purified oxime to a pre-cooled solution of a strong acid (e.g., polyphosphoric acid or concentrated sulfuric acid) at 0-5 °C with stirring.

    • Allow the reaction mixture to slowly warm to room temperature and stir for several hours. The reaction progress should be monitored by HPLC.[2]

    • Once the reaction is complete, pour the mixture onto crushed ice and neutralize with a base (e.g., ammonium hydroxide or sodium hydroxide solution).

    • The crude product will precipitate out of the solution.

  • Purification:

    • Filter the crude product and wash thoroughly with water.

    • Dry the crude product under vacuum.

    • Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column chromatography on silica gel.

Visualizations

Reaction_Pathway cluster_start Starting Material cluster_reaction Beckmann Rearrangement cluster_product Desired Product cluster_byproduct Potential Byproduct Start 7,8-dimethoxy-1,2,3,4- tetrahydronaphthalen-1-one oxime Reaction Acid Catalyst (e.g., PPA, H₂SO₄) Start->Reaction Product 7,8-Dimethoxy-1,3,4,5- tetrahydrobenzo[d]azepin-2-one Reaction->Product Desired Pathway Byproduct Nitrile via Beckmann Fragmentation Reaction->Byproduct Side Reaction

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow Start Reaction Mixture Analysis (HPLC, TLC) Impurity_Detected Impurity Detected? Start->Impurity_Detected High_Purity High Purity Product Impurity_Detected->High_Purity No Identify_Impurity Identify Impurity (LC-MS, NMR) Impurity_Detected->Identify_Impurity Yes Known_Byproduct Known Byproduct? Identify_Impurity->Known_Byproduct Optimize_Reaction Optimize Reaction Conditions (Temperature, Catalyst) Known_Byproduct->Optimize_Reaction Yes Unknown_Impurity Characterize Unknown (Spectroscopic Methods) Known_Byproduct->Unknown_Impurity No Purify_Product Purify Product (Chromatography, Recrystallization) Optimize_Reaction->Purify_Product Purify_Product->Start Re-analyze Unknown_Impurity->Purify_Product

Caption: A logical workflow for troubleshooting byproduct formation in the synthesis.

References

Technical Support Center: Synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, focusing on the widely adopted two-step process: the high-yield synthesis of the precursor 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one and its subsequent hydrogenation.

Issue 1: Low Yield in the Cyclization Step to 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Potential Cause Recommended Solution
Incomplete Reaction Monitor the reaction progress using HPLC to ensure the starting material, N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide, is consumed to less than 4.0%.[1] If the reaction stalls, consider extending the reaction time.
Suboptimal Acid Concentration The use of a mixture of glacial acetic acid and concentrated hydrochloric acid is crucial for efficient cyclization.[1] Ensure the correct ratio and concentration of acids are used as specified in the protocol. A patent describing a high-yield process specifies the use of sulfuric acid, which can result in a yield of up to 92.9%.[2]
Improper Temperature Control The reaction is typically carried out at room temperature (25°C).[1] Deviations from this temperature can affect the reaction rate and potentially lead to the formation of side products.
Poor Quality Starting Materials Use high-purity N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide. Impurities can interfere with the cyclization reaction and reduce the yield.
Inefficient Product Isolation Precipitation of the product on crushed ice is a critical step.[1] Ensure rapid and efficient stirring during precipitation to maximize the recovery of the solid product. Thorough washing of the filtered solid with water is necessary to remove residual acids and other impurities.[1]

Issue 2: Incomplete Hydrogenation to this compound

Potential Cause Recommended Solution
Catalyst Inactivity Use a fresh, high-quality palladium on carbon (Pd/C) catalyst. The activity of the catalyst is critical for the hydrogenation to proceed to completion.
Insufficient Hydrogen Pressure The hydrogenation is typically carried out under a hydrogen atmosphere. Ensure that the reaction vessel is properly sealed and that a positive hydrogen pressure is maintained throughout the reaction.
Presence of Catalyst Poisons Impurities in the starting material or solvent can poison the catalyst. Ensure the 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is of high purity before proceeding with the hydrogenation.
Suboptimal Solvent Glacial acetic acid is a commonly used solvent for this type of hydrogenation. Ensure the solvent is dry and of appropriate quality.
Reaction Time/Temperature The reaction may require extended periods or gentle heating to go to completion. Monitor the reaction by TLC or HPLC to determine the optimal reaction time.

Frequently Asked Questions (FAQs)

Q1: What is the most significant improvement in the synthesis of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one?

A1: A patented process modification has significantly improved the yield from an older method's 58% to over 92%.[2] This improvement is attributed to specific and controlled reaction conditions during the cyclization step.[2]

Q2: Are there alternative synthetic routes to this compound?

A2: Yes, an alternative route involves the lead tetraacetate oxidation of isoquinoline enamides. This method provides a different approach to constructing the tetrahydrobenzazepine ring system.

Q3: What is the relationship between 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one and this compound?

A3: 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is the unsaturated precursor to this compound. The "tetrahydro" compound is obtained by the catalytic hydrogenation of the "dihydro" compound, which saturates the double bond in the azepine ring.

Q4: How can I monitor the progress of the reactions?

A4: High-Performance Liquid Chromatography (HPLC) is the recommended method for monitoring the cyclization reaction to ensure the consumption of the starting material.[1] For the hydrogenation step, Thin-Layer Chromatography (TLC) or HPLC can be used to track the disappearance of the starting material and the appearance of the product.

Data Presentation

Table 1: Comparison of Reported Yields for the Synthesis of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

Method Key Reagents Reported Yield Reference
Patented High-Yield Process(3,4-dimethoxyphenyl) acetic acid, 2,2-dimethoxyethylamine, Sulfuric Acid> 92%[2]
Conventional MethodN-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide, HCl, Acetic Acid77.5%[1]
Older Method(3,4-dimethoxyphenyl) acetic acid, HCl, Acetic Acid58% (overall)[2]

Experimental Protocols

Protocol 1: High-Yield Synthesis of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

This protocol is based on a method reported to yield over 92%.[2]

  • Step 1: Amide Formation:

    • In a suitable reactor, dissolve (3,4-dimethoxyphenyl) acetic acid in dichloromethane.

    • Add thionyl chloride dropwise at reflux and stir for 3 hours.

    • In a separate reactor, prepare a solution of 2,2-dimethoxyethylamine and triethylamine in dichloromethane, cooled to 10°C.

    • Add the acid chloride solution from the first step dropwise to the amine solution, maintaining the temperature at 10°C.

    • Stir the mixture for 2 hours at 15°C to yield N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide.

  • Step 2: Cyclization:

    • Cool the solution from the previous step to 10°C.

    • Add 36N sulfuric acid while keeping the temperature below 20°C.

    • Stir the mixture at 15-20°C for 10 hours.

    • Allow the layers to settle and collect the sulfuric acid phase.

    • Precipitate the product by adding the acid phase to a water/N-methyl-2-pyrrolidone (4/1) mixture.

    • Filter the solid, wash with water, and dry to obtain 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.

Protocol 2: Hydrogenation to this compound

This is a general protocol based on similar hydrogenations described in the literature.

  • In a hydrogenation vessel, dissolve 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one in glacial acetic acid.

  • Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

  • Pressurize the vessel with hydrogen gas (typically 1-2 kg/cm ²).

  • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

  • Monitor the reaction by TLC or HPLC to confirm the completion of the reaction.

  • Filter the reaction mixture to remove the Pd/C catalyst.

  • Evaporate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by recrystallization or column chromatography as needed.

Visualizations

SynthesisWorkflow A N-(2,2-dimethoxyethyl)-2- (3,4-dimethoxyphenyl) acetamide B 7,8-Dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one A->B  Cyclization  (H+/AcOH or H2SO4) C 7,8-Dimethoxy-1,3,4,5-tetrahydro- benzo[d]azepin-2-one B->C  Hydrogenation  (H2, Pd/C)

Caption: Synthetic pathway from the starting amide to the final tetrahydrobenzo[d]azepin-2-one.

TroubleshootingYield Start Low Yield in Cyclization Incomplete Incomplete Reaction Start->Incomplete Acid Suboptimal Acid Start->Acid Temp Improper Temperature Start->Temp Purity Poor Starting Material Purity Start->Purity Isolation Inefficient Isolation Start->Isolation Sol1 Sol1 Incomplete->Sol1 Solution: Monitor via HPLC, extend reaction time. Sol2 Sol2 Acid->Sol2 Solution: Verify acid type and concentration. Sol3 Sol3 Temp->Sol3 Solution: Maintain at 25°C. Sol4 Sol4 Purity->Sol4 Solution: Use high-purity starting material. Sol5 Sol5 Isolation->Sol5 Solution: Optimize precipitation and washing steps.

Caption: Troubleshooting flowchart for low yield in the cyclization step.

References

7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one optimizing reaction temperature and time

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the reaction temperature and time for the synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the typical reaction conditions for the synthesis of this compound?

The synthesis of this compound, a key intermediate for various pharmacologically active molecules, is typically achieved through an intramolecular cyclization reaction. The reaction conditions can vary depending on the chosen synthetic route and the acid catalyst employed. Commonly used acids include a mixture of hydrochloric acid and acetic acid, or concentrated sulfuric acid.[1][2][3]

Q2: How critical are reaction temperature and time to the success of the synthesis?

Reaction temperature and time are crucial parameters that significantly influence the yield and purity of the final product.[4] Inadequate temperature or reaction time may lead to incomplete conversion of the starting material. Conversely, excessively high temperatures or prolonged reaction times can promote the formation of impurities and byproducts, complicating the purification process.[5][6]

Q3: What are some common byproducts or impurities I should be aware of?

Common impurities can include unreacted starting materials, such as N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide, and potential side-products from competing reactions.[1][6] The specific nature of byproducts will depend on the reaction conditions. Analytical techniques like HPLC are essential for monitoring the reaction progress and identifying impurities.[1][6]

Q4: How can I monitor the progress of the reaction?

High-Performance Liquid Chromatography (HPLC) is a highly effective method for monitoring the reaction's progress.[1][6] By taking aliquots from the reaction mixture at different time intervals, you can track the consumption of the starting material and the formation of the desired product. Thin-Layer Chromatography (TLC) can also be a useful, quicker technique for qualitative monitoring.[4][5]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low or No Product Yield Incomplete reaction: The reaction may not have reached completion due to insufficient time or temperature.Increase the reaction time and/or temperature incrementally. Monitor the reaction progress using HPLC or TLC to determine the optimal conditions.[4][6]
Low reactivity of starting materials: The starting materials may not be sufficiently reactive under the current conditions.Consider using a stronger acid catalyst. For example, switching from a mixture of HCl and acetic acid to concentrated sulfuric acid might enhance the reaction rate.[2][3]
Presence of Significant Starting Material in the Final Product Incomplete reaction: As with low yield, this indicates the reaction has not gone to completion.Optimize the reaction time and temperature. Ensure adequate mixing to promote contact between reactants.
Inefficient purification: The purification method may not be effectively removing the unreacted starting material.Re-evaluate your purification strategy. This may involve using a different solvent system for recrystallization or employing column chromatography.[6]
Formation of Multiple Byproducts Reaction temperature is too high: Elevated temperatures can lead to decomposition of reactants or products and promote side reactions.[5]Experiment with running the reaction at a lower temperature. While this may require a longer reaction time, it can significantly improve the purity of the product.[6]
Reaction time is too long: Extended reaction times, even at optimal temperatures, can sometimes lead to the formation of degradation products.Determine the point of maximum product formation through careful time-course analysis using HPLC and quench the reaction accordingly.

Data Presentation: Reaction Condition Comparison

Starting Material Acid Catalyst Temperature Time Reported Yield Reference
N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamideGlacial Acetic Acid & Concentrated Hydrochloric Acid25°C17 hoursNot explicitly stated for this step, but part of a 58% overall yield process.[1][2]
Compound of formula (V) (a phenylacetamide derivative)Concentrated Sulfuric Acid0 - 40°C (preferably 15-20°C)10 hours92.9%[2][3]

Experimental Protocols

Protocol 1: Cyclization using Hydrochloric Acid and Acetic Acid[1]
  • In a suitable round-bottom flask equipped with a mechanical stirrer and thermometer, charge 142.0 g of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide.

  • Add 710 ml of glacial acetic acid and 710 ml of concentrated hydrochloric acid at 25°C.

  • Stir the mixture vigorously for 17 hours at 25°C.

  • Monitor the reaction progress by HPLC. The reaction is considered complete when the starting material is less than 4.0%.

  • Upon completion, carefully pour the reaction mixture onto 3.0 kg of crushed ice.

  • Stir the resulting slurry for 30 minutes to allow for complete precipitation.

  • Filter the solid product and wash it thoroughly with 1 L of water.

  • Dry the product under vacuum at 55-60°C until the loss on drying (LOD) is below 0.5%.

Protocol 2: Cyclization using Concentrated Sulfuric Acid[3]
  • In a reactor, cool the solution containing the starting phenylacetamide derivative to 10°C.

  • Slowly add 150 ml of 36N sulfuric acid while ensuring the temperature is maintained below 20°C.

  • Stir the mixture at a controlled temperature of 15-20°C for 10 hours.

  • After the reaction period, allow the mixture to settle and separate the sulfuric acid phase containing the product.

  • Precipitate the product by adding the sulfuric acid phase to a water/NMP (4/1) mixture.

  • Filter the solid product and dry to obtain this compound.

Visualizations

Experimental Workflow: Synthesis Optimization

G cluster_start Reaction Setup cluster_execution Execution & Monitoring cluster_analysis Analysis & Decision cluster_outcome Outcome start Define Reaction Parameters (Temperature, Time, Catalyst) run_reaction Run Reaction start->run_reaction monitor Monitor Progress (HPLC/TLC) run_reaction->monitor analyze Analyze Results (Yield, Purity) monitor->analyze decision Optimal Conditions? analyze->decision complete Synthesis Complete decision->complete Yes troubleshoot Troubleshoot decision->troubleshoot No troubleshoot->start Adjust Parameters G cluster_params Reaction Parameters cluster_outcomes Potential Outcomes temp Temperature optimal Optimal Yield & Purity temp->optimal Optimal incomplete Incomplete Reaction temp->incomplete Too Low byproducts Byproduct Formation temp->byproducts Too High time Time time->optimal Optimal time->incomplete Too Short time->byproducts Too Long

References

7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one preventing compound degradation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one during experimental use. The information is presented in a question-and-answer format to address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary potential degradation pathways for this compound?

Based on its chemical structure, the two primary potential degradation pathways are:

  • Hydrolysis of the lactam ring: The seven-membered lactam ring can be susceptible to hydrolysis, particularly under strong acidic or basic conditions, and at elevated temperatures.[1][2] This would result in the opening of the ring to form an amino acid derivative.

  • Oxidation of the dimethoxybenzene moiety: The electron-rich dimethoxybenzene ring may be prone to oxidation.[3][4] Oxidizing agents or exposure to light and air over extended periods could lead to the formation of various oxidation byproducts.

Q2: What are the recommended storage conditions for this compound?

To minimize degradation, it is recommended to store this compound in a cool, dry, and dark place. A tightly sealed container is crucial to protect it from moisture and atmospheric oxygen. For long-term storage, keeping the compound under an inert atmosphere (e.g., argon or nitrogen) at -20°C is advisable.

Q3: How can I assess the purity and detect degradation of my compound sample?

High-Performance Liquid Chromatography (HPLC) with a UV detector is a suitable method for assessing the purity of the compound and detecting any degradation products. A shift in the retention time of the main peak or the appearance of new peaks would indicate degradation. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) can also be used to identify the structure of any impurities or degradation products.

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Appearance of new peaks in HPLC chromatogram after sample preparation. Degradation during sample preparation. - Ensure the solvent used for sample preparation is neutral and free of acidic or basic contaminants.- Prepare samples fresh and analyze them promptly.- Avoid heating the sample during dissolution. If necessary, use gentle warming for a minimal duration.
Gradual decrease in the main peak area and increase in impurity peaks over time in a stability study. Compound instability under the tested conditions. - Re-evaluate the storage conditions (temperature, humidity, light exposure).- If the compound is in solution, check the pH and consider using a buffer.- For solid-state stability, ensure the compound is protected from moisture.
Inconsistent results between experimental replicates. Variable degradation due to inconsistent handling. - Standardize all experimental procedures, including sample preparation, incubation times, and analysis.- Ensure all reagents and solvents are of high quality and consistent between experiments.
Discoloration of the solid compound. Oxidation. - Store the compound under an inert atmosphere.- Avoid exposure to light by using amber vials or storing in the dark.

Illustrative Experimental Protocols

Note: The following protocols are illustrative examples for assessing compound stability and are not based on specific published studies for this compound.

Protocol 1: Accelerated Stability Study in Solution

This protocol is designed to assess the stability of the compound in a solution under accelerated conditions.

  • Preparation of Stock Solution:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Preparation of Test Solutions:

    • Prepare three sets of test solutions at a final concentration of 100 µg/mL in:

      • 0.1 N HCl (acidic condition)

      • Purified Water (neutral condition)

      • 0.1 N NaOH (basic condition)

  • Incubation:

    • Incubate the test solutions at 40°C.

  • Time Points for Analysis:

    • Analyze the solutions at 0, 2, 4, 8, and 24 hours.

  • Analysis:

    • At each time point, inject an appropriate volume of the test solution into an HPLC system.

    • Monitor the peak area of the parent compound and any degradation products.

  • Data Analysis:

    • Calculate the percentage of the remaining parent compound at each time point relative to the 0-hour time point.

Protocol 2: Solid-State Photostability Study

This protocol assesses the stability of the solid compound upon exposure to light.

  • Sample Preparation:

    • Place a thin layer of the solid compound in a transparent container.

    • Prepare a control sample wrapped in aluminum foil to protect it from light.

  • Exposure:

    • Expose the samples to a light source that meets ICH Q1B guidelines for photostability testing.

  • Time Points for Analysis:

    • Analyze the samples at pre-determined time points (e.g., 0, 6, 12, and 24 hours of exposure).

  • Analysis:

    • At each time point, dissolve a known amount of the solid in a suitable solvent.

    • Analyze the resulting solution by HPLC to determine the purity and presence of any photodegradation products.

  • Data Analysis:

    • Compare the chromatograms of the exposed samples with the control samples.

Quantitative Data Summary (Illustrative)

The following tables present hypothetical data from the illustrative stability studies described above.

Table 1: Accelerated Stability in Solution at 40°C

Time (hours)% Remaining (0.1 N HCl)% Remaining (Water)% Remaining (0.1 N NaOH)
0100.0100.0100.0
295.299.888.5
490.199.575.3
882.399.155.1
2465.798.220.4

Table 2: Solid-State Photostability

Exposure Time (hours)% Purity (Exposed Sample)% Purity (Control Sample)
099.999.9
699.599.9
1298.899.8
2497.299.8

Visualizations

Hypothetical Degradation Pathway

A 7,8-Dimethoxy-1,3,4,5- tetrahydrobenzo[D]azepin-2-one B Ring-Opened Product (Amino Acid Derivative) A->B Hydrolysis (Acid/Base, Heat) C Oxidized Product(s) A->C Oxidation (Light, Air)

Caption: Potential degradation pathways of the compound.

Experimental Workflow for Stability Testing

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis A Weigh Compound B Dissolve in Solvent A->B D Light Exposure (Solid State) A->D C Acid/Base/Neutral Solution @ 40°C B->C E HPLC Analysis at Time Points C->E D->E F Data Interpretation E->F

Caption: General workflow for compound stability assessment.

References

Technical Support Center: Purification of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter during the purification of this compound?

A1: Common impurities can arise from unreacted starting materials, by-products of the synthetic route, or degradation of the target compound. As this molecule is a key intermediate in the synthesis of drugs like Ivabradine, potential impurities can be inferred from related processes. These may include:

  • Unreacted Intermediates: Such as precursors used in the formation of the benzazepine ring.

  • By-products: Formed during cyclization or other reaction steps.

  • Degradation Products: Oxidation or hydrolysis of the final compound, especially if exposed to harsh conditions (e.g., high temperatures, strong acids/bases) during workup or purification.[1]

Q2: My purified product has a persistent yellow tint. What could be the cause and how can I remove it?

A2: A yellow tint can indicate the presence of colored impurities, potentially arising from side reactions or degradation. It is advisable to analyze the colored product by HPLC-UV/Vis to identify the impurity. Purification methods like recrystallization with activated charcoal treatment or flash column chromatography can be effective in removing colored impurities.

Q3: I am having difficulty achieving high purity (>99.5%) by recrystallization alone. What do you suggest?

A3: If a single recrystallization step is insufficient, consider a multi-step purification strategy. This could involve an initial purification by flash column chromatography to remove the bulk of the impurities, followed by a final recrystallization step to achieve high purity. Optimizing the recrystallization solvent system is also crucial. A solvent mixture might provide better selectivity for crystallizing the desired product while leaving impurities in the mother liquor.

Q4: What analytical techniques are recommended for assessing the purity of this compound?

A4: A combination of analytical techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): The primary method for quantitative purity analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of the main component and any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the compound and detect any structural isomers or impurities.

  • Melting Point Analysis: A sharp melting point range is indicative of high purity.

Troubleshooting Guides

Low Yield After Purification
Symptom Possible Cause Suggested Solution
Low recovery after column chromatography Product is still on the column. Increase the polarity of the eluent to ensure complete elution of your compound.
Product is partially soluble in the chosen solvent system. Ensure the crude material is fully dissolved in a minimum amount of solvent before loading onto the column. A stronger solvent can be used for initial dissolution.
Product degradation on silica gel. If the compound is sensitive to silica, consider using a different stationary phase like alumina or a less acidic silica gel.
Significant loss of material during recrystallization The chosen solvent is too good for the compound. Select a solvent in which the compound is sparingly soluble at room temperature but highly soluble when heated.
Too much solvent was used. Use the minimum amount of hot solvent required to fully dissolve the compound to ensure maximum recovery upon cooling.
Premature crystallization during hot filtration. Preheat the filtration funnel and receiving flask to prevent the solution from cooling and crystallizing prematurely.
Product Purity Issues
Symptom Possible Cause Suggested Solution
Multiple spots on TLC after purification Ineffective separation during chromatography. Optimize the mobile phase for better separation. A shallower gradient or isocratic elution with the optimal solvent mixture might be necessary.
Co-eluting impurities. If impurities have similar polarity, recrystallization after chromatography is recommended to separate them.
Broad melting point range Presence of impurities. Repurify the compound using the methods described above (chromatography and/or recrystallization).
Residual solvent. Ensure the purified product is thoroughly dried under vacuum to remove any trapped solvent molecules.

Experimental Protocols

General Protocol for Flash Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Column Packing: Carefully pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully load the dry silica onto the top of the column.

  • Elution: Begin elution with the low-polarity mobile phase, gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate in a hexane/ethyl acetate mixture).

  • Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

General Protocol for Recrystallization
  • Solvent Selection: Choose a suitable solvent or solvent pair where the compound has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture with stirring until the solid completely dissolves. Add more solvent in small portions if necessary.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. Further cooling in an ice bath can promote maximum crystal formation.

  • Crystal Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Visualizing Workflows

Purification_Workflow General Purification Workflow crude Crude Product chromatography Flash Column Chromatography crude->chromatography recrystallization Recrystallization chromatography->recrystallization Optional, for higher purity purity_analysis Purity Analysis (HPLC, NMR) chromatography->purity_analysis impurities Impurities chromatography->impurities recrystallization->purity_analysis recrystallization->impurities purity_analysis->chromatography Repurify pure_product Pure Product (>99.5%) purity_analysis->pure_product Purity OK

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic Troubleshooting Logic for Impure Product start Impure Product Detected analyze Analyze Impurity Profile (LC-MS) start->analyze decision Impurity Polarity? analyze->decision chrom Optimize Chromatography decision->chrom Different recrys Optimize Recrystallization decision->recrys Similar reassess Re-assess Purity chrom->reassess recrys->reassess

References

Technical Support Center: Synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues during the scale-up synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one.

Frequently Asked Questions (FAQs)

Q1: My overall yield for the synthesis of the precursor, 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, is low. What are the common causes and how can I improve it?

Low yields in the cyclization step to form the dihydro-benzazepinone precursor can often be attributed to suboptimal reaction conditions or the purity of starting materials. A systematic approach to troubleshooting is recommended. Common causes include:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and the concentration of reactants are critical. Ensure the cyclization is performed under optimal acidic conditions, for instance, using a mixture of glacial acetic acid and concentrated hydrochloric acid at a controlled temperature (e.g., 25°C for 17 hours).[1]

  • Purity of Reagents and Solvents: Impurities in the starting N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide or solvents can lead to side reactions and incomplete conversion. Always use reagents and solvents of appropriate purity and ensure solvents are dry when necessary.

  • Inefficient Mixing: On a larger scale, inefficient stirring can lead to localized temperature gradients and poor reaction rates, resulting in lower yields. Ensure the stirring rate is adequate for the scale and viscosity of your reaction mixture.

  • Product Precipitation and Isolation: The product is typically isolated by precipitation in ice water. Incomplete precipitation or losses during filtration and washing can significantly reduce the isolated yield. Ensure the mixture is stirred for an adequate time after adding to ice to maximize precipitation and that wash volumes are optimized.

A patent for a similar process reports achieving a yield of 92.9% with a chemical purity greater than 99.5% for 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one by carefully controlling the reaction conditions.[2][3]

Q2: I am facing challenges with the catalytic hydrogenation of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one to the final tetrahydro product. What are the potential issues?

The catalytic hydrogenation of the enamide functionality in the dihydro-benzazepinone is a critical step. Common challenges during this transformation, especially on a larger scale, include:

  • Catalyst Activity and Loading: The choice of catalyst (e.g., Palladium on carbon, Pd/C) and its activity are crucial. An old or deactivated catalyst will result in incomplete or slow reactions. Ensure you are using a fresh, high-quality catalyst. The catalyst loading (w/w % relative to the substrate) also needs to be optimized for scale-up.

  • Catalyst Poisoning: The presence of impurities, such as sulfur-containing compounds, in the starting material or solvent can poison the catalyst, rendering it inactive. Pre-treating the starting material to remove such impurities may be necessary.

  • Hydrogen Pressure and Delivery: While atmospheric pressure hydrogenation can work, for some substrates, higher hydrogen pressure may be required to achieve a reasonable reaction rate and complete conversion, especially on a larger scale. Ensure a consistent and adequate supply of hydrogen to the reaction mixture.

  • Solvent Selection: The choice of solvent can significantly impact the reaction. Protic solvents like acetic acid or ethanol are commonly used for hydrogenations and can accelerate the reaction rate. However, solubility of the starting material and product should be considered.

  • Inefficient Mass Transfer: In a three-phase system (solid catalyst, liquid substrate/solvent, gaseous hydrogen), efficient mixing is critical to ensure good contact between all components. Poor agitation can lead to mass transfer limitations and slow reaction rates.

Q3: What are the common impurities I should look for in the final product, this compound?

As this compound is a key intermediate in the synthesis of drugs like Ivabradine, potential impurities are of significant concern. Common impurities can arise from various sources:

  • Unreacted Starting Material: Incomplete hydrogenation will result in the presence of the starting material, 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.

  • By-products from Side Reactions: Depending on the reaction conditions, side reactions such as over-reduction or hydrogenolysis of the methoxy groups could occur, although less common under mild conditions.

  • Residual Solvents: Solvents used in the reaction and purification steps (e.g., acetic acid, ethyl acetate, isopropanol) may be present in the final product.

  • Residual Metals: Trace amounts of the palladium catalyst may leach into the product.

Troubleshooting Guides

Low Yield in Dihydro-Benzazepinone Synthesis
Symptom Possible Cause Suggested Action
Reaction stalls, incomplete conversion (as per HPLC)1. Suboptimal temperature. 2. Insufficient acid catalyst. 3. Poor quality starting material.1. Verify and maintain the reaction temperature at the optimal level (e.g., 25°C). 2. Check the concentration and volume of the acids used. 3. Check the purity of the starting acetamide by a suitable analytical method.
Low isolated yield after work-up1. Incomplete precipitation. 2. Product loss during filtration/washing. 3. Product is more soluble in the work-up solvent than anticipated.1. Ensure the reaction mixture is poured onto a sufficient amount of crushed ice and stirred for an adequate duration (e.g., 30 minutes). 2. Use a minimal amount of cold water for washing the filtered solid. 3. Consider alternative work-up procedures or solvents if solubility is an issue.
Issues with Catalytic Hydrogenation
Symptom Possible Cause Suggested Action
Slow or no reaction1. Inactive catalyst. 2. Catalyst poisoning. 3. Insufficient hydrogen pressure. 4. Poor mixing.1. Use a fresh batch of catalyst or increase catalyst loading. Consider a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C). 2. Purify the starting material to remove potential catalyst poisons. 3. Increase the hydrogen pressure using a high-pressure reactor. 4. Increase the stirring speed to improve mass transfer.
Incomplete reaction1. Insufficient reaction time. 2. Catalyst deactivation over time. 3. Equilibrium reached.1. Extend the reaction time and monitor by HPLC. 2. Add a fresh portion of the catalyst. 3. While less likely for this type of reduction, consider changes in temperature or pressure.
Formation of by-products1. Over-reduction or side reactions. 2. Reaction temperature is too high.1. Optimize reaction conditions (temperature, pressure, catalyst) to improve selectivity. 2. Conduct the reaction at a lower temperature.

Experimental Protocols

Synthesis of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one

This protocol is adapted from a known synthesis of this intermediate.[1]

  • Reaction Setup: In a suitable round bottom flask equipped with a mechanical stirrer and thermometer, charge N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide (1.0 eq).

  • Acid Addition: Add glacial acetic acid (5 vol) and concentrated hydrochloric acid (5 vol) at 25°C.

  • Reaction: Stir the mixture for 17 hours at 25°C.

  • Monitoring: Monitor the reaction progress by HPLC until the starting material is less than 4.0%.

  • Work-up: If the reaction is complete, pour the reaction mixture onto crushed ice (approx. 21 g of ice per gram of starting material).

  • Precipitation and Filtration: Stir the resulting slurry for 30 minutes and then filter the solid product.

  • Washing: Wash the filter cake with water (approx. 7 L of water per kg of starting material).

  • Drying: Dry the product under vacuum at 55-60°C until the loss on drying (LOD) is below 0.5%.

Parameter Value
Reactants N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide, Glacial Acetic Acid, Conc. HCl
Temperature 25°C
Reaction Time 17 hours
Reported Yield ~77.5% (This is a general literature value, a patented process claims up to 92.9%)[1][2]
Purity (by HPLC) >99.5% (as per patented process)[2]
Catalytic Hydrogenation to this compound

This is a representative protocol adapted from the synthesis of a closely related structure, Ivabradine.[4]

  • Reaction Setup: To a reaction flask, add 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (1.0 eq).

  • Solvent and Catalyst: Add glacial acetic acid (approx. 4.5 L per kg of substrate) and 10% Palladium on carbon (approx. 25% w/w). Cool the mixture to 20±5°C with thorough stirring.

  • Inerting: Evacuate the flask and replace the atmosphere with nitrogen three times.

  • Hydrogenation: Introduce hydrogen gas at atmospheric pressure and maintain the temperature at 15-25°C. Stir the reaction for approximately 23 hours.

  • Monitoring: Monitor the reaction by HPLC for the disappearance of the starting material.

  • Work-up: Filter the reaction mixture through diatomaceous earth and rinse the filter cake with glacial acetic acid.

  • Extraction: Combine the filtrate with purified water and ethyl acetate. Adjust the pH to 9-10 with a sodium hydroxide solution. Separate the layers and extract the aqueous phase with ethyl acetate. Combine the organic phases.

  • Washing: Wash the combined organic phase with saturated sodium bicarbonate solution and then with saturated sodium chloride solution.

  • Drying and Isolation: Dry the organic phase (e.g., over sodium sulfate), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/isopropanol).

Parameter Value (for a related Ivabradine precursor)
Catalyst 10% Palladium on Carbon
Solvent Glacial Acetic Acid
Temperature 15-25°C
Pressure Atmospheric
Reaction Time 23 hours
Reported Yield (of Ivabradine free base) 70.9%
Purity (by HPLC) 96.3% (crude)

Visualizations

Synthesis_Workflow cluster_0 Step 1: Dihydro-Benzazepinone Synthesis cluster_1 Step 2: Catalytic Hydrogenation Starting Material N-(2,2-dimethoxyethyl)-2- (3,4-dimethoxyphenyl) acetamide Reaction1 Acid-catalyzed Cyclization (AcOH, HCl) Starting Material->Reaction1 Intermediate 7,8-Dimethoxy-1,3-dihydro- 2H-3-benzazepin-2-one Reaction1->Intermediate Workup1 Precipitation (Ice Water) Intermediate->Workup1 Reaction2 Catalytic Hydrogenation (H2, Pd/C, AcOH) Workup1->Reaction2 Workup2 Extraction & Purification Reaction2->Workup2 Final_Product 7,8-Dimethoxy-1,3,4,5-tetrahydro- benzo[D]azepin-2-one Workup2->Final_Product Troubleshooting_Hydrogenation Start Hydrogenation Issue: Slow or Incomplete Reaction Check_Catalyst Check Catalyst Activity and Loading Start->Check_Catalyst Check_Purity Check Starting Material Purity Start->Check_Purity Check_Conditions Check Reaction Conditions (H2, Temp) Start->Check_Conditions Check_Mixing Check Agitation/ Mixing Efficiency Start->Check_Mixing Action_Catalyst Use Fresh Catalyst / Increase Loading Check_Catalyst->Action_Catalyst Inactive? Action_Purity Purify Starting Material Check_Purity->Action_Purity Impurities (e.g., Sulfur)? Action_Conditions Increase H2 Pressure / Optimize Temperature Check_Conditions->Action_Conditions Suboptimal? Action_Mixing Increase Stirring Speed Check_Mixing->Action_Mixing Inefficient?

References

7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one stability and storage issues

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one?

For solid (powder) form, it is recommended to store the compound at -20°C, protected from light and moisture. For long-term storage, keeping it in a desiccator under an inert atmosphere (e.g., argon or nitrogen) is advisable.

For solutions, it is best to prepare them fresh for each experiment. If short-term storage is necessary, store solutions at -20°C or -80°C in tightly sealed vials, protected from light. Avoid repeated freeze-thaw cycles.

Q2: How stable is this compound in common laboratory solvents?

While specific data is unavailable, solutions in aprotic solvents like DMSO and DMF are generally more stable than those in protic solvents like ethanol or aqueous buffers. The stability in aqueous solutions is expected to be pH-dependent.

Q3: Is this compound sensitive to light?

Many cyclic amine and aromatic compounds exhibit some degree of photosensitivity. As a precaution, it is recommended to handle the solid compound and its solutions under subdued light and to store them in amber vials or containers wrapped in aluminum foil.

Q4: What are the likely degradation pathways for this compound?

Based on its chemical structure, the following degradation pathways are plausible:

  • Hydrolysis: The lactam (cyclic amide) ring is susceptible to hydrolysis, especially under strong acidic or basic conditions. This would lead to the opening of the seven-membered ring.

  • Oxidation: The electron-rich aromatic ring with two methoxy groups and the secondary amine within the azepine ring could be susceptible to oxidation.

  • Photodegradation: Exposure to UV light could potentially lead to the formation of radical species and subsequent degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Loss of potency or inconsistent results over time with a stock solution. Degradation of the compound in solution.Prepare fresh stock solutions for each experiment. If using a previously prepared stock, perform a quality control check (e.g., by HPLC-UV) to assess its purity before use. Avoid repeated freeze-thaw cycles.
Appearance of new peaks in HPLC analysis of a sample. Compound degradation.Review the handling and storage conditions of your sample. Consider the possibility of hydrolysis, oxidation, or photolysis. Use the "Forced Degradation Experimental Protocol" below to identify the nature of the degradation.
Discoloration of the solid compound (e.g., yellowing). Potential oxidation or exposure to light over time.While minor discoloration may not always indicate significant degradation, it is a sign of potential instability. It is recommended to use a fresh batch of the compound for critical experiments and to always store it under the recommended conditions.
Poor solubility after storage. The compound may have degraded into less soluble products.Try sonicating the solution. If solubility issues persist, it is indicative of degradation, and a fresh sample should be used.

Experimental Protocols

General Handling Protocol
  • Allow the container of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of the compound quickly in a controlled environment (e.g., a glove box with an inert atmosphere) if possible.

  • For preparing solutions, use high-purity, anhydrous solvents.

  • Protect solutions from light by using amber vials or by wrapping the container with aluminum foil.

  • Store stock solutions at -20°C or -80°C for short-term storage. For long-term storage, preparing fresh solutions is recommended.

Forced Degradation Experimental Protocol

Forced degradation studies are essential to understand the stability of a compound under stress conditions. This information is crucial for developing stability-indicating analytical methods.

Objective: To identify potential degradation products and pathways for this compound.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl (1:1 v/v) and incubate at 60°C for 2, 6, and 24 hours. Neutralize the samples before analysis.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH (1:1 v/v) and incubate at 60°C for 2, 6, and 24 hours. Neutralize the samples before analysis.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ (1:1 v/v) and keep it at room temperature, protected from light, for 2, 6, and 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours. Also, reflux the stock solution at 60°C for 24 hours.

    • Photodegradation: Expose the solid compound and the stock solution to a calibrated light source (e.g., Xenon lamp) providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same temperature conditions.

  • Analysis: Analyze the stressed samples at the specified time points using a stability-indicating HPLC-UV method. A mass spectrometer (LC-MS) can be used to identify the mass of the degradation products.

Visualizations

Logical Workflow for Stability Assessment

G Workflow for Stability Assessment cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis cluster_results Outcome prep_solid Solid Compound thermal Thermal Stress (e.g., 60-105°C) prep_solid->thermal photo Photostability (UV/Vis Light) prep_solid->photo prep_solution Solution in Solvent acid Acid Hydrolysis (e.g., 0.1 M HCl) prep_solution->acid base Base Hydrolysis (e.g., 0.1 M NaOH) prep_solution->base oxidation Oxidation (e.g., 3% H2O2) prep_solution->oxidation prep_solution->thermal prep_solution->photo hplc HPLC-UV Analysis acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms pathways Identify Degradation Pathways lcms->pathways method Develop Stability- Indicating Method pathways->method storage Define Storage Conditions method->storage

Caption: A logical workflow for assessing the stability of a chemical compound.

Potential Degradation Pathways

G Potential Degradation Pathways cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation cluster_photolysis Photolysis (UV Light) parent 7,8-Dimethoxy-1,3,4,5-tetrahydro- benzo[d]azepin-2-one hydrolyzed Ring-Opened Product (Amino Acid Derivative) parent->hydrolyzed H+/OH- oxidized_ring Aromatic Ring Hydroxylation/Demethylation parent->oxidized_ring [O] n_oxide N-Oxide Formation parent->n_oxide [O] photoproducts Various Photodegradants parent->photoproducts hv

Technical Support Center: Synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting for common issues encountered during the synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one, a key intermediate in the development of pharmaceuticals such as Ivabradine.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cyclization of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide to 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one is resulting in a low yield. What are the potential causes and solutions?

A1: Low yields in this acid-catalyzed cyclization are a common issue. Here are several potential causes and troubleshooting steps:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress by HPLC or TLC to ensure the disappearance of the starting material.[1][2] Reaction times can vary, but literature suggests stirring for at least 17 hours at room temperature when using HCl and acetic acid.[1][2]

  • Suboptimal Acid Concentration: The concentration of the acid catalyst is crucial.

    • Solution: Ensure that the acids (e.g., concentrated HCl and glacial acetic acid or concentrated sulfuric acid) are of high quality and at the correct concentration.[1][2][3] For the sulfuric acid method, a specific ratio of acid to starting material (e.g., 1.5 to 3 ml per gram of the precursor acid) is recommended for optimal results.[3]

  • Reaction Temperature: The temperature may not be optimal.

    • Solution: While some protocols suggest room temperature (25°C)[1][2], others specify a controlled temperature range of 15-20°C when using sulfuric acid to avoid side reactions.[3] If the reaction is sluggish at room temperature, a modest increase in temperature could be trialed, but this may also increase impurity formation.

  • Intermolecular Polymerization: At high concentrations, the starting material may polymerize instead of cyclizing intramolecularly.

    • Solution: While the provided protocols do not emphasize high dilution, if polymerization is suspected (e.g., formation of intractable material), performing the reaction at a lower concentration might favor the desired intramolecular cyclization.

  • Work-up Issues: The product may be lost during the work-up procedure.

    • Solution: The product is typically precipitated by pouring the reaction mixture onto crushed ice.[1][2] Ensure that a sufficient amount of ice is used to keep the temperature low and fully precipitate the product. Thoroughly wash the filtered solid with water to remove any remaining acid.

Q2: I am observing significant impurity formation in my cyclization reaction. What are these impurities and how can I avoid them?

A2: The formation of impurities is often related to the harsh acidic conditions of the reaction.

  • Potential Side Reactions: Strong acids can lead to charring or degradation of the starting material or product, especially if the temperature is not well-controlled.

  • Incomplete Hydrolysis of the Acetal: The reaction proceeds via the in-situ formation of an aldehyde from the dimethoxyethyl group, which then undergoes cyclization. If the hydrolysis of the acetal is incomplete, this can lead to unreacted starting material and other intermediates.

    • Solution: Ensure that the reaction is stirred for a sufficient amount of time to allow for complete hydrolysis and subsequent cyclization. Monitoring by HPLC is crucial to confirm the full conversion of the starting material.[1][2]

  • Purification: Proper purification is key to removing impurities.

    • Solution: The crude product obtained after filtration can be purified by recrystallization from a suitable solvent system to achieve high purity (>99.5% has been reported).[3]

Q3: The reduction of the double bond in 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one to the tetrahydro- form is not working efficiently. What can I do?

A3: The reduction of the enamine-like double bond is a critical step.

  • Choice of Reducing Agent: The choice of reducing agent and catalyst is important for this transformation.

    • Solution: Catalytic hydrogenation is a common method for this type of reduction. A patent for the synthesis of Ivabradine, for which this is an intermediate, suggests hydrogenation with a Pd/C catalyst in a suitable solvent like alcohol or acetic acid.

  • Catalyst Activity: The catalyst may be poisoned or inactive.

    • Solution: Use fresh, high-quality catalyst. Ensure the reaction setup is free of potential catalyst poisons.

  • Reaction Conditions: Hydrogen pressure and reaction temperature can influence the reaction rate and efficiency.

    • Solution: Optimize the hydrogen pressure and temperature. The reaction may require elevated pressure and/or temperature to proceed at a reasonable rate.

Q4: What are the recommended purification methods for the final product, this compound?

A4: Purification of the final product is essential to obtain material of suitable quality for subsequent steps.

  • Crystallization: This is a common and effective method for purifying solid organic compounds.

    • Solution: Experiment with different solvent systems to find one that provides good recovery and high purity.

  • Column Chromatography: If crystallization does not provide the desired purity, silica gel column chromatography can be employed.

    • Solution: A suitable eluent system (e.g., a mixture of a non-polar solvent like hexane or dichloromethane and a polar solvent like ethyl acetate or methanol) will need to be determined, for example, by using TLC analysis.

Data Presentation

MethodStarting MaterialReagents & ConditionsYieldPurityReference
Method A: HCl/Acetic Acid N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamideconc. HCl, glacial acetic acid, 25°C, 17 hours77.5%N/A[2]
Method B: Sulfuric Acid (3,4-dimethoxyphenyl)acetic acid (converted in situ)36N H₂SO₄, 15-20°C, 10 hours>92%>99.5%[3]

Experimental Protocols

Detailed Protocol for the Synthesis of 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (Method A)

  • In a round-bottom flask equipped with a mechanical stirrer and a thermometer, charge 142.0 g of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide.[1][2]

  • Add 710 ml of glacial acetic acid and 710 ml of concentrated hydrochloric acid at 25°C.[1][2]

  • Stir the mixture vigorously for 17 hours at 25°C.[1][2]

  • Monitor the reaction by HPLC. The reaction is considered complete when the starting material is less than 4.0%.[1][2]

  • Once the reaction is complete, pour the reaction mixture onto 3.0 kg of crushed ice with stirring.[1][2]

  • Stir the resulting slurry for 30 minutes.[1][2]

  • Filter the precipitated solid and wash it with 1 L of water.[1][2]

  • Suck the solid dry on the filter.

  • Dry the product under vacuum at 55-60°C until the loss on drying (LOD) is below 0.5%.[1][2]

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis of 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one cluster_reduction Reduction to Tetrahydro- form cluster_purification Purification start N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl) acetamide cyclization Acid-Catalyzed Cyclization (e.g., HCl/AcOH or H2SO4) start->cyclization product1 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one cyclization->product1 reduction Catalytic Hydrogenation (e.g., H2, Pd/C) product1->reduction final_product This compound reduction->final_product purification Work-up & Purification (Precipitation, Filtration, Recrystallization) final_product->purification

Caption: Synthetic workflow for this compound.

Signaling Pathway Context: Mechanism of Action of Ivabradine

signaling_pathway cluster_sa_node Sinoatrial (SA) Node Pacemaker Cell if_channel HCN4 (If) Channel depolarization Slow Diastolic Depolarization if_channel->depolarization Na+ influx heart_rate Heart Rate depolarization->heart_rate triggers action potential ivabradine Ivabradine (derived from the target molecule) ivabradine->if_channel Inhibits

Caption: Simplified signaling pathway showing the inhibitory action of Ivabradine.

References

Technical Support Center: Overcoming Solubility Challenges with 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility characteristics of this compound?

Direct, quantitative solubility data for this compound in various solvents is not extensively published in publicly available literature. However, based on its chemical structure, which includes a bicyclic benzazepine core with two methoxy groups and a lactam (a cyclic amide), it is anticipated to be a crystalline solid with potentially limited aqueous solubility. Its LogP value of 0.9186 suggests a moderate lipophilicity.[1] Compounds with similar structures often exhibit better solubility in organic solvents than in aqueous solutions. For instance, a related compound, Ivabradine hydrochloride, is soluble in organic solvents like ethanol, DMSO, and dimethylformamide.[2]

Q2: I am observing poor dissolution of the compound in my aqueous buffer. What are the initial steps I should take?

If you are encountering poor dissolution in aqueous buffers, consider the following initial troubleshooting steps:

  • pH Adjustment: The molecule contains a lactam and methoxy groups. While the lactam is a weak base, altering the pH of your buffer may influence solubility. Experiment with a range of pH values (e.g., from acidic to basic) to identify the optimal pH for dissolution.

  • Co-solvents: The addition of a water-miscible organic solvent can significantly improve solubility.[3][4][5][6] Start by preparing a concentrated stock solution in an appropriate organic solvent and then diluting it into your aqueous buffer.

  • Gentle Heating and Sonication: Applying gentle heat (be cautious of potential degradation) and using a sonicator can help overcome the activation energy required for dissolution.

Q3: Which organic solvents are recommended for preparing a stock solution?

Based on the solubility of structurally related compounds like Ivabradine, the following organic solvents are good starting points for preparing a stock solution:[2]

  • Dimethyl sulfoxide (DMSO)

  • Dimethylformamide (DMF)

  • Ethanol

It is crucial to first dissolve the compound in a minimal amount of the organic solvent before diluting it with the aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not interfere with your experimental system.[2]

Troubleshooting Guides

Issue 1: Precipitation of the compound upon dilution of the organic stock solution into an aqueous buffer.

This is a common issue when the compound is significantly less soluble in the final aqueous medium than in the initial organic solvent.

dot

cluster_0 Troubleshooting Workflow: Precipitation on Dilution start Precipitation Observed q1 Is the final concentration of the organic solvent as high as tolerable? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no If possible q2 Have you tried a different co-solvent? a1_yes->q2 s1 Increase the proportion of co-solvent in the final solution. a1_no->s1 s1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no q3 Is pH adjustment a viable option for your experiment? a2_yes->q3 s2 Test alternative solvents (e.g., DMF, Ethanol). a2_no->s2 s2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no s3 Systematically vary the pH of the aqueous buffer. a3_yes->s3 q4 Have you considered using solubility enhancers? a3_no->q4 s3->q4 a4_yes Yes q4->a4_yes a4_no No q4->a4_no end Consult further literature or consider formulation development. a4_yes->end s4 Incorporate cyclodextrins or surfactants. a4_no->s4 s4->end

Caption: Troubleshooting workflow for addressing compound precipitation upon dilution.

Experimental Protocol: Co-solvent Titration

  • Prepare a high-concentration stock solution of this compound in a suitable organic solvent (e.g., 100 mM in DMSO).

  • In a series of microcentrifuge tubes, prepare different ratios of your aqueous buffer to the organic solvent (e.g., 99:1, 95:5, 90:10).

  • To each tube, add the stock solution to your desired final concentration.

  • Vortex each tube and visually inspect for precipitation immediately and after a set incubation period (e.g., 1 hour) at your experimental temperature.

  • Determine the highest ratio of aqueous buffer to organic solvent that maintains the compound in solution.

Parameter Condition 1 Condition 2 Condition 3 Condition 4
Aqueous Buffer (%) 99959080
Co-solvent (e.g., DMSO) (%) 151020
Observation (Precipitation) YesYesNoNo
Conclusion At least 10% co-solvent is required.
Issue 2: Inconsistent results in biological assays, possibly due to poor solubility.

Poor solubility can lead to variable effective concentrations of your compound in biological assays, resulting in poor reproducibility.

dot

cluster_1 Workflow for Improving Assay Reproducibility start Inconsistent Assay Results s1 Prepare fresh stock solutions for each experiment. start->s1 s2 Filter the final diluted solution through a 0.22 µm filter. s1->s2 q1 Is the compound stable in the assay medium over the experiment's duration? s2->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Have you considered formulation strategies? a1_yes->q2 s3 Conduct a time-course solubility study. a1_no->s3 s3->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no end Re-evaluate compound handling and assay protocol. a2_yes->end s4 Explore the use of cyclodextrins or other formulation excipients. a2_no->s4 s4->end

Caption: Workflow for enhancing the reproducibility of biological assays.

Experimental Protocol: Solubility Enhancement with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[5]

  • Prepare a series of aqueous solutions containing different concentrations of a selected cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) in your assay buffer.

  • Add an excess amount of this compound to each solution.

  • Equilibrate the samples by shaking or stirring for a set period (e.g., 24-48 hours) at a constant temperature.

  • Centrifuge the samples to pellet the undissolved compound.

  • Carefully collect the supernatant and analyze the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC-UV).

  • Plot the concentration of the dissolved compound against the cyclodextrin concentration to determine the optimal concentration for solubilization.

HP-β-CD Conc. (mM) Compound Solubility (µg/mL)
0Baseline Solubility
5Increased Solubility
10Further Increased Solubility
20Maximum Solubility/Plateau

Advanced Solubility Enhancement Techniques

For more persistent solubility issues, consider the following advanced techniques, which often require specialized equipment and expertise.[3][4][5][7]

Technique Principle Considerations
Micronization/Nanonization Increasing the surface area of the solid particles by reducing their size, which enhances the dissolution rate.[4][5][6]Requires specialized milling or homogenization equipment. May not be suitable for compounds prone to agglomeration.[6]
Solid Dispersions Dispersing the compound in an inert carrier matrix at the solid state, often in an amorphous form, to improve dissolution.[3]Requires techniques like spray drying or hot-melt extrusion. The choice of carrier is critical.
Prodrug Approach Modifying the chemical structure of the compound to a more soluble form that is converted to the active compound in vivo.Requires chemical synthesis and extensive characterization of the prodrug's properties and conversion kinetics.

For further assistance, please consult relevant literature on pharmaceutical formulation and pre-formulation studies.

References

Validation & Comparative

A Comparative Guide to 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one and Other Biologically Active Benzazepine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one against a selection of well-characterized benzazepine derivatives. While primarily recognized as a synthetic intermediate, its core structure is present in compounds with significant pharmacological activity. This document outlines the binding affinities and functional potencies of these derivatives at key central nervous system targets, supported by detailed experimental protocols.

Introduction to this compound

This compound is a heterocyclic compound featuring a benzazepine core. It is widely documented as a key intermediate in the synthesis of Ivabradine, a medication used for the symptomatic treatment of heart-related chest pain and heart failure. To date, public domain literature does not contain extensive information on the direct biological activity of this specific molecule. However, the benzazepine scaffold is a "privileged structure" in medicinal chemistry, known to interact with various biological targets, most notably dopamine and serotonin receptors.

This guide explores the pharmacological profiles of structurally related benzazepine derivatives to provide a comparative context for the potential bioactivity of the this compound scaffold. The selected derivatives include dopamine receptor modulators (SCH 23390 and Fenoldopam) and serotonin receptor agonists (Lorcaserin and research compounds based on the 1,3,4,5-tetrahydrobenzo[d]azepin-2-one core).

Quantitative Comparison of Benzazepine Derivatives

The following table summarizes the binding affinities (Ki) and functional potencies (EC50) of selected benzazepine derivatives for their primary biological targets. Lower Ki and EC50 values indicate higher affinity and potency, respectively.

CompoundPrimary Target(s)Binding Affinity (Ki, nM)Functional ActivityReference(s)
This compound Not extensively studiedData not availableData not availableN/A
SCH 23390 Dopamine D1/D5 ReceptorsD1: 0.2, D5: 0.3Antagonist[1][2]
Fenoldopam Dopamine D1 ReceptorD1: 2.3 (Kd)Agonist[3]
Lorcaserin Serotonin 5-HT2C Receptor5-HT2C: 15, 5-HT2A: 112, 5-HT2B: ~1560Agonist[4][5]
Compound 15 Serotonin 5-HT2C ReceptorData not availablePromising Agonist Activity[6]
Compound 17 Serotonin 5-HT2C ReceptorData not availablePromising Agonist Activity[6]
Compound 20 Serotonin 5-HT2C ReceptorData not availablePromising Agonist Activity[6]

Note: Ki values can vary between studies depending on the experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Radioligand Binding Assays for Dopamine D1 Receptors

This protocol is a representative method for determining the binding affinity of a test compound for the dopamine D1 receptor, often using [3H]-SCH 23390 as the radioligand.

1. Membrane Preparation:

  • Source: Membranes are prepared from cells stably expressing the human dopamine D1 receptor or from tissues rich in these receptors, such as the rat striatum.[7][8]

  • Procedure: The cells or tissues are homogenized in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors). The homogenate undergoes centrifugation to pellet the membranes. The resulting pellet is washed and resuspended in a suitable buffer, and the protein concentration is determined.[9]

2. Binding Assay:

  • Materials: 96-well plates, [3H]-SCH 23390, unlabeled test compounds, and a non-specific binding determinant (e.g., excess unlabeled SCH 23390 or butaclamol).

  • Procedure: The assay is typically performed in a final volume of 250 µL containing the membrane preparation, a fixed concentration of [3H]-SCH 23390 (usually near its Kd value), and varying concentrations of the unlabeled test compound.[9]

  • Incubation: The plates are incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).[9]

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters (pre-soaked in polyethyleneimine to reduce non-specific binding) to separate the bound from the free radioligand. The filters are then washed with ice-cold buffer.[9]

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

3. Data Analysis:

  • Specific binding is calculated by subtracting non-specific binding from total binding.

  • The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve.

  • The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays for 5-HT2C Receptor Agonism (Calcium Mobilization)

This protocol describes a common method to assess the functional activity of compounds at the Gq-coupled 5-HT2C receptor by measuring changes in intracellular calcium.

1. Cell Culture and Preparation:

  • Cell Line: A cell line stably expressing the human 5-HT2C receptor (e.g., HEK293 or CHO cells) is used.

  • Procedure: Cells are seeded into 96-well plates and grown to confluence. On the day of the assay, the growth medium is replaced with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer and incubated to allow for dye loading.

2. Compound Addition and Measurement:

  • Procedure: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the addition of the test compounds.

  • Varying concentrations of the test compound are added to the wells.

  • The change in fluorescence, which corresponds to the change in intracellular calcium concentration, is monitored over time.

3. Data Analysis:

  • The response is typically quantified as the peak fluorescence intensity or the area under the curve.

  • The data are normalized to the response produced by a known full agonist (e.g., serotonin).

  • The EC50 value (the concentration of the agonist that produces 50% of the maximal response) is determined by fitting the concentration-response data to a sigmoidal curve.

Visualizing Molecular Pathways and Experimental Design

Dopamine D1 Receptor Signaling Pathway

Dopamine D1-like receptors (D1 and D5) are Gs-coupled G-protein coupled receptors (GPCRs). Agonist binding initiates a signaling cascade that leads to the activation of adenylyl cyclase, production of cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA), which phosphorylates various downstream targets.

D1_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol D1R Dopamine D1 Receptor Gs Gs Protein D1R->Gs Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gs->AC Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Targets Downstream Targets PKA->Targets Phosphorylates Dopamine Dopamine (Agonist) Dopamine->D1R Binds ATP ATP ATP->AC

Caption: Dopamine D1 Receptor Gs-coupled signaling cascade.

General Experimental Workflow for Compound Characterization

The characterization of a novel benzazepine derivative typically follows a hierarchical screening process, starting with binding assays to determine affinity and selectivity, followed by functional assays to assess efficacy and potency.

Experimental_Workflow start Novel Benzazepine Derivative primary_binding Primary Screen: Radioligand Binding Assay (e.g., Dopamine & Serotonin Receptors) start->primary_binding selectivity Selectivity Profiling: Binding to a panel of related and unrelated receptors primary_binding->selectivity Active compounds functional_assay Functional Assay: (e.g., cAMP accumulation, Calcium mobilization) selectivity->functional_assay potency Determine Potency (EC50) & Efficacy (Emax) functional_assay->potency downstream Downstream Studies: (In vivo models, ADME/Tox) potency->downstream Promising compounds end Candidate Selection downstream->end

Caption: A typical workflow for characterizing novel benzazepine derivatives.

Conclusion

While this compound is established as a valuable synthetic intermediate, its core benzazepine structure is a key pharmacophore for potent and selective ligands of dopamine and serotonin receptors. The comparative data presented for derivatives such as SCH 23390, Fenoldopam, and Lorcaserin highlight the therapeutic potential that can be unlocked through specific substitutions on this scaffold. Recent research into alkylated derivatives of the parent 1,3,4,5-tetrahydrobenzo[d]azepin-2-one structure further underscores its potential as a starting point for the development of novel 5-HT2C receptor agonists.[6] Further investigation into the direct pharmacological profile of this compound and its derivatives is warranted to fully explore its therapeutic potential.

References

A Comparative Guide to the Biological Activity of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one and its Analogs as HCN Channel Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activity of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one and its analogs, with a primary focus on their role as inhibitors of the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, also known as "funny" channels (If). The most prominent analog, Ivabradine, is a clinically approved drug for the treatment of stable angina and heart failure, underscoring the therapeutic potential of this chemical scaffold. This document compiles quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms and experimental workflows.

Introduction

This compound forms the core structure of a class of bradycardic agents that selectively inhibit the If current in the sinoatrial node of the heart. This inhibition leads to a reduction in heart rate without significantly affecting myocardial contractility or atrioventricular conduction.[1] The primary therapeutic application of these compounds is in cardiovascular medicine, particularly for conditions where a reduction in heart rate is beneficial.[2]

Comparative Biological Activity

The biological activity of this compound analogs is primarily assessed by their potency in inhibiting HCN channels, particularly the HCN4 isoform, which is predominantly expressed in the sinoatrial node.[3] The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Below are tables summarizing the IC50 values for Ivabradine and its close analogs, as well as other notable HCN channel inhibitors, against various HCN channel isoforms.

Table 1: Comparative IC50 Values of Benzazepinone Analogs against HCN Isoforms

CompoundHCN1 (µM)HCN2 (µM)HCN3 (µM)HCN4 (µM)Reference(s)
Ivabradine0.94 (mouse)--2.0 (human)[4]
Ivabradine~1.83~2.21~1.90~1.88[5]
Cilobradine----
Zatebradine1.832.211.901.88[5]

Table 2: Comparative IC50 Values of Various HCN Channel Blockers against the HCN4 Isoform

CompoundHCN4 IC50 (µM)Blocking KineticsReference(s)
Ivabradine2.1Use-dependent[4]
T-4784.2Use-dependent
T-7880.97Repetitive same blockade
T-52410.3Repetitive same blockade
ZD7288~15 (on Ih)Repetitive same blockade[3]

Signaling Pathway and Mechanism of Action

The primary mechanism of action for this compound analogs like Ivabradine is the direct blockade of the HCN channel pore from the intracellular side.[2] This inhibition is "use-dependent," meaning the drug has a higher affinity for the channel when it is in the open state.[4] By blocking the influx of cations through the HCN channel, these compounds reduce the slope of diastolic depolarization in sinoatrial node cells, thus slowing the heart rate.

cluster_membrane Cell Membrane Extracellular Extracellular Space Intracellular Intracellular Space HCN4 HCN4 Channel (Open State) DiastolicDepolarization Diastolic Depolarization HCN4->DiastolicDepolarization I(f) current Ivabradine Ivabradine / Analog Ivabradine->HCN4 Binds to open channel from intracellular side Ivabradine->DiastolicDepolarization Inhibits HeartRate Heart Rate DiastolicDepolarization->HeartRate Determines slope ReducedHeartRate Reduced Heart Rate

Mechanism of HCN4 Channel Inhibition

Experimental Protocols

In Vitro If Current Inhibition Assay (Whole-Cell Patch-Clamp)

This protocol is designed to measure the inhibitory effect of test compounds on HCN channels expressed in a heterologous system (e.g., HEK293 cells).

1. Cell Culture and Transfection:

  • HEK293 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cells are transiently transfected with the desired HCN channel isoform (e.g., hHCN4) using a suitable transfection reagent.

2. Electrophysiological Recording:

  • Whole-cell patch-clamp recordings are performed 24-48 hours post-transfection.

  • External Solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

  • Internal Pipette Solution (in mM): 130 K-aspartate, 10 NaCl, 2 CaCl2, 2 MgATP, 0.1 Na2GTP, 10 HEPES, 10 EGTA (pH adjusted to 7.2 with KOH).

  • Patch pipettes with a resistance of 2-4 MΩ are used.

3. Voltage-Clamp Protocol:

  • Cells are held at a holding potential of -40 mV.

  • Hyperpolarizing voltage steps are applied in 10 mV increments from -50 mV to -140 mV for 2-4 seconds to elicit If currents.

  • A depolarizing step to +20 mV is applied to measure tail currents.

4. Data Analysis:

  • The peak inward current at each voltage step is measured before and after the application of the test compound.

  • The percentage of inhibition is calculated for various concentrations of the compound.

  • The IC50 value is determined by fitting the concentration-response data to the Hill equation.

start Start cell_prep Prepare HCN4-expressing HEK293 cells start->cell_prep patch Establish whole-cell patch-clamp configuration cell_prep->patch control_rec Record baseline I(f) currents patch->control_rec apply_compound Apply test compound (e.g., Ivabradine analog) control_rec->apply_compound test_rec Record I(f) currents in presence of compound apply_compound->test_rec washout Washout compound and record recovery test_rec->washout analyze Analyze data and calculate IC50 washout->analyze end End analyze->end

In Vitro I(f) Inhibition Assay Workflow
In Vivo Heart Rate Measurement in Animal Models

This protocol describes a general procedure for assessing the bradycardic effects of test compounds in a rodent model.

1. Animal Model:

  • Adult male Wistar rats (250-300g) are used.

  • Animals are housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water.

2. Surgical Implantation of Telemetry Device:

  • A telemetry transmitter is surgically implanted in the abdominal cavity of the rats under anesthesia.

  • The biopotential leads are tunneled subcutaneously and sutured to the pectoral muscles to record a lead II electrocardiogram (ECG).

  • Animals are allowed to recover for at least one week post-surgery.

3. Drug Administration:

  • Test compounds are formulated in a suitable vehicle (e.g., 0.5% methylcellulose in water).

  • Compounds are administered orally via gavage at various doses.

4. Data Acquisition and Analysis:

  • ECG signals are continuously recorded using the telemetry system before and after drug administration.

  • Heart rate is derived from the R-R interval of the ECG.

  • The percentage change in heart rate from baseline is calculated for each dose and time point.

  • Dose-response curves are generated to determine the effective dose for heart rate reduction.

Conclusion

This compound and its analogs, particularly Ivabradine, are potent and selective inhibitors of the HCN channels. Their primary biological effect is a dose-dependent reduction in heart rate. The comparative data presented in this guide highlight the therapeutic potential of this chemical class and provide a foundation for the further development of novel bradycardic agents. The detailed experimental protocols offer a standardized approach for the evaluation of new analogs, facilitating direct comparisons of their biological activity. Further research into the structure-activity relationships of a broader range of analogs of the core benzazepinone scaffold could lead to the discovery of compounds with improved potency, selectivity, and pharmacokinetic profiles.

References

Comparative Efficacy of Ivabradine and its Core Moiety in Cardiovascular Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the efficacy of Ivabradine, a heart rate-lowering agent, against traditional beta-blockers. The core of Ivabradine's structure is the 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one moiety, which is integral to its pharmacological activity. This document synthesizes data from various clinical studies to offer a clear comparison of these treatments, focusing on quantitative outcomes and experimental methodologies.

Overview of Compounds

This compound is a key chemical intermediate and the foundational backbone of Ivabradine. While not used as a therapeutic agent in isolation, its structural features are responsible for the novel mechanism of action of Ivabradine.

Ivabradine is a selective inhibitor of the If current in the sinoatrial (SA) node of the heart.[1][2] This specific action reduces the heart rate without affecting myocardial contractility, blood pressure, or intracardiac conduction.[2][3] It is indicated for the symptomatic treatment of chronic stable angina pectoris and chronic heart failure.[4]

Beta-blockers (e.g., Atenolol, Metoprolol) are a class of drugs that block the effects of adrenaline and noradrenaline on beta-adrenergic receptors. This leads to a reduction in heart rate, blood pressure, and myocardial contractility. They are widely used in the management of cardiovascular diseases, including angina and heart failure.

Quantitative Efficacy Comparison

The following tables summarize the comparative efficacy of Ivabradine and beta-blockers from key clinical trials.

Table 1: Heart Rate Reduction in Patients with Mitral Stenosis in Sinus Rhythm

ParameterIvabradineBeta-blockersMean DifferenceStatistical Significance
Maximum Heart Rate (HR)LowerHigher5.03 units lower with IvabradineStatistically Significant
Resting Heart Rate (HR)LowerHigher4.32 units lower with IvabradineStatistically Significant

Data from a meta-analysis of five studies with a total of 356 patients.[1]

Table 2: Efficacy in Patients with Chronic Stable Angina (at 4 months)

ParameterIvabradine (7.5 mg bid)Ivabradine (10 mg bid)Atenolol (100 mg od)Non-inferiority vs. Atenolol
Total Exercise Duration (TED) at trough (seconds)86.8 ± 129.091.7 ± 118.878.8 ± 133.4P<0.001
TED at peak (seconds)93.8 ± 150.999.8 ± 132.5108.9 ± 33.0P≤0.01
Time to Limiting Angina (TLA) at trough (seconds)102.7 ± 156.4102.8 ± 147.992.4 ± 149.6P<0.001
Time to 1-mm ST Segment Depression at trough (seconds)83.1 ± 127.891.8 ± 127.576.9 ± 126.7P<0.001

Data from a study comparing two doses of Ivabradine with Atenolol.

Table 3: Heart Rate Reduction Prior to Coronary CT Angiography

ParameterIvabradineMetoprololFinding
Heart Rate ControlMore effectiveLess effectiveIvabradine may be better for controlling heart rate before Coronary CTA.[3]

Based on the study design for NCT01755663.[3]

Experimental Protocols

Exercise Tolerance Testing

Objective: To assess the anti-anginal and anti-ischemic efficacy of the study drugs.

Methodology:

  • Patient Selection: Patients with chronic stable angina are recruited. A normal resting ECG is typically required, and patients taking digoxin may be excluded.[5]

  • Protocol: The Bruce protocol is commonly used for treadmill exercise stress testing.[6] This protocol involves successive 3-minute stages of increasing speed and gradient.[6] For patients with limited exercise capacity, a modified Bruce protocol may be employed.[6]

  • Procedure:

    • A baseline resting 12-lead ECG, heart rate, and blood pressure are recorded before exercise.[6][7]

    • The patient exercises on a treadmill, with continuous monitoring of the ECG and periodic measurement of heart rate and blood pressure at the end of each stage.[6]

    • The test continues until the patient experiences moderate-to-severe angina, significant ECG changes (e.g., >2 mm ST depression), a drop in systolic blood pressure (>10 mmHg with other signs of ischemia), or other limiting symptoms like extreme fatigue or dizziness.[6]

  • Endpoints:

    • Total Exercise Duration (TED): The total time the patient is able to exercise.

    • Time to Limiting Angina (TLA): The time at which the patient experiences angina that limits further exercise.

    • Time to 1-mm ST Segment Depression: The time at which a 1-mm ST segment depression is observed on the ECG, indicative of myocardial ischemia.

Ambulatory Heart Rate Monitoring

Objective: To evaluate the effect of the study drugs on heart rate over a 24-hour period during normal daily activities.

Methodology:

  • Device: A portable Holter monitor is fitted to the patient to continuously record a 3-channel ECG for 24 to 48 hours.[8]

  • Procedure:

    • ECG electrodes are attached to the patient's chest.[8]

    • The patient is instructed to go about their usual daily activities and to press an event button on the device to mark the time of any symptoms, such as palpitations or dizziness.[8]

    • A diary is often kept by the patient to correlate activities and symptoms with the ECG recording.

  • Data Analysis: The entire recording is analyzed to determine:

    • Average 24-hour heart rate.

    • Minimum and maximum heart rate.

    • Heart rate during different activities (e.g., rest, exercise, sleep).

    • The presence and frequency of any arrhythmias.

Visualizations

Mechanism of Action of Ivabradine

cluster_SA_Node Sinoatrial (SA) Node Pacemaker Cell If_Channel If 'Funny' Channel (HCN Channel) Na_K_Influx Na+ and K+ Influx If_Channel->Na_K_Influx Allows Diastolic_Depolarization Slow Diastolic Depolarization Na_K_Influx->Diastolic_Depolarization Causes Action_Potential Action Potential Firing Diastolic_Depolarization->Action_Potential Initiates Heart_Rate Heart Rate Action_Potential->Heart_Rate Determines Ivabradine Ivabradine Ivabradine->If_Channel Selectively Inhibits

Caption: Mechanism of Action of Ivabradine in the SA Node.

Comparative Clinical Trial Workflow

cluster_GroupA Group A cluster_GroupB Group B Patient_Recruitment Patient Recruitment (e.g., Chronic Stable Angina) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization GroupA_Treatment Ivabradine Administration Randomization->GroupA_Treatment Arm 1 GroupB_Treatment Beta-blocker Administration (e.g., Atenolol) Randomization->GroupB_Treatment Arm 2 Follow_Up Follow-up Period (e.g., 4 months) GroupA_Treatment->Follow_Up GroupB_Treatment->Follow_Up Efficacy_Assessment Efficacy Assessment - Exercise Tolerance Test - Ambulatory HR Monitoring Follow_Up->Efficacy_Assessment Data_Analysis Data Analysis (Comparison of Endpoints) Efficacy_Assessment->Data_Analysis

Caption: Workflow of a Comparative Efficacy Clinical Trial.

References

Unambiguous Structural Confirmation of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise structural elucidation of novel chemical entities is a cornerstone of chemical research and development. This guide provides a comparative overview of analytical techniques for the structural confirmation of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one, a key intermediate in the synthesis of Ivabradine. The primary focus is on the definitive method of X-ray crystallography, supplemented by a comparison with spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

While a specific crystallographic study for this compound is not publicly available, this guide will utilize the detailed X-ray crystallographic analysis of a closely related benzazepinone derivative, (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, as a representative example to illustrate the power of this technique.[1] This allows for a thorough examination of the experimental data and workflow involved in crystal structure determination.

X-ray Crystallography: The Gold Standard for Structural Elucidation

X-ray crystallography provides direct and unambiguous evidence of a molecule's three-dimensional structure, including bond lengths, bond angles, and stereochemistry. The process involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

A representative workflow for confirming the structure of a benzazepine derivative via X-ray crystallography is outlined below:

Workflow for X-ray Crystallography cluster_0 Crystal Growth cluster_1 Data Collection cluster_2 Structure Solution and Refinement cluster_3 Analysis and Validation Slow Evaporation Slow Evaporation Mount Crystal Mount Crystal Slow Evaporation->Mount Crystal Vapor Diffusion Vapor Diffusion Vapor Diffusion->Mount Crystal Cooling Cooling Cooling->Mount Crystal X-ray Diffraction X-ray Diffraction Mount Crystal->X-ray Diffraction Solve Phase Problem Solve Phase Problem X-ray Diffraction->Solve Phase Problem Build Model Build Model Solve Phase Problem->Build Model Refine Structure Refine Structure Build Model->Refine Structure Analyze Geometry Analyze Geometry Refine Structure->Analyze Geometry Validate Structure Validate Structure Analyze Geometry->Validate Structure Final Structure Final Structure Validate Structure->Final Structure

Workflow of X-ray Crystallography
Experimental Protocol for X-ray Crystallography

The following is a representative protocol for obtaining the crystal structure of a benzazepinone derivative, based on the study of (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one.[1]

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent (e.g., acetonitrile).[1] The solution is placed in a vial, which is then placed in a larger vial containing a precipitant solvent (e.g., petroleum ether) to facilitate slow crystallization.

Data Collection: A suitable crystal is mounted on a goniometer head of a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction data are collected at a specific temperature (e.g., 100 K) to minimize thermal vibrations.

Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods, followed by refinement using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.

Representative Crystallographic Data

The table below summarizes key crystallographic data for (E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one, which serves as a proxy for the type of data obtained for this compound.

Parameter(E)-5-(Methoxyimino)-1,3,4,5-tetrahydro-2H-benzo[b]azepin-2-one[1]
Chemical FormulaC11H12N2O2
Formula Weight204.23
Crystal SystemMonoclinic
Space GroupP21/c
a (Å)10.1234(6)
b (Å)13.0123(8)
c (Å)7.8965(5)
α (°)90
β (°)108.893(2)
γ (°)90
Volume (Å3)984.04(11)
Z4
R-factor (%)4.5

Alternative Structural Elucidation Techniques: A Comparison

While X-ray crystallography provides the most definitive structural information, other spectroscopic techniques are routinely used for the characterization of organic molecules. These methods are often complementary and provide valuable information about the connectivity and electronic environment of atoms within a molecule.

The logical relationship between these analytical methods in the process of structural confirmation is depicted below:

Interrelation of Analytical Methods cluster_prelim Preliminary Analysis cluster_detailed Detailed Structural Analysis Synthesis Synthesis Purification Purification Synthesis->Purification Preliminary Analysis Preliminary Analysis Purification->Preliminary Analysis Detailed Structural Analysis Detailed Structural Analysis Preliminary Analysis->Detailed Structural Analysis Structure Confirmation Structure Confirmation Detailed Structural Analysis->Structure Confirmation Xray X-ray Crystallography Detailed Structural Analysis->Xray MS Mass Spectrometry 1H_NMR ¹H NMR MS->1H_NMR IR Infrared Spectroscopy IR->1H_NMR 13C_NMR ¹³C NMR 2D_NMR 2D NMR (COSY, HSQC, HMBC) Xray->Structure Confirmation

Interrelation of Analytical Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR would provide key information.

Experimental Protocol for NMR: A small amount of the purified compound is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The solution is then placed in an NMR tube and analyzed using a high-field NMR spectrometer. For more complex structures, 2D NMR experiments such as COSY, HSQC, and HMBC are employed to establish connectivity between protons and carbons.

Expected NMR Data for this compound:

TechniqueExpected Observations
¹H NMR - Signals for two methoxy groups (~3.8-4.0 ppm).- Aromatic proton signals in the aromatic region.- Aliphatic proton signals for the tetrahydroazepine ring, likely showing complex splitting patterns due to coupling.
¹³C NMR - Carbonyl carbon signal (~170 ppm).- Aromatic carbon signals, with those attached to methoxy groups shifted downfield.- Methoxy carbon signals (~55-60 ppm).- Aliphatic carbon signals for the tetrahydroazepine ring.
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Experimental Protocol for MS: A sample of the compound is introduced into the mass spectrometer, where it is ionized. The resulting ions are then separated based on their mass-to-charge ratio (m/z) and detected. Common ionization techniques include Electrospray Ionization (ESI) and Electron Impact (EI).

Expected Mass Spectrometry Data for this compound:

TechniqueExpected Observations
High-Resolution MS (HRMS) - Accurate mass measurement of the molecular ion [M+H]⁺, confirming the elemental composition (C₁₂H₁₅NO₃).
Tandem MS (MS/MS) - Fragmentation pattern consistent with the benzazepine core structure, such as loss of methoxy groups or cleavage of the azepine ring.

Comparative Summary

The table below provides a direct comparison of the strengths and limitations of each technique for the structural confirmation of this compound.

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided 3D structure, bond lengths, bond angles, stereochemistryConnectivity, electronic environment, proton-carbon frameworkMolecular weight, elemental composition, fragmentation pattern
Sample Requirement Single, high-quality crystalSoluble, pure sampleSmall amount of pure sample
Ambiguity UnambiguousCan be ambiguous for complex stereochemistryDoes not provide stereochemical information
Throughput LowHighHigh
Key Advantage Definitive structural proofProvides detailed information in solutionHigh sensitivity and accuracy for molecular formula
Key Limitation Requires suitable crystalsInterpretation can be complexIndirect structural information

Conclusion

For the unequivocal structural confirmation of this compound, single-crystal X-ray crystallography stands as the definitive method. It provides an unparalleled level of detail about the molecular architecture. However, a comprehensive characterization relies on the synergistic use of spectroscopic techniques. NMR spectroscopy is indispensable for elucidating the molecular framework in solution, while mass spectrometry provides a rapid and accurate determination of the molecular formula. The combination of these techniques provides a robust and complete picture of the chemical structure, essential for advancing drug discovery and development programs.

References

Unveiling the Selectivity Profile of a Key Benzazepine Derivative: A Cross-Reactivity Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount to predicting its potential off-target effects and overall safety profile. This guide provides a detailed comparison of the cross-reactivity of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one, a key structural core of the bradycardic agent Ivabradine. As direct cross-reactivity studies on this specific intermediate are not extensively published, this guide focuses on the comprehensive data available for Ivabradine to infer the potential interactions of its benzazepine scaffold.

This analysis reveals that while the benzazepine core, as represented by Ivabradine, exhibits a high degree of selectivity for its primary target, the Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) channels, it can interact with other ion channels at higher concentrations. These off-target interactions are critical considerations in the development of any therapeutic agent based on this chemical scaffold.

Comparative Analysis of Target Affinity

The primary mechanism of action of Ivabradine is the selective inhibition of the I(f) "funny" current in the sinoatrial node, which is mediated by HCN channels.[1] This action effectively reduces heart rate without significantly impacting myocardial contractility.[2][3][4] However, in vitro studies have demonstrated that at concentrations exceeding therapeutic levels, Ivabradine can exhibit cross-reactivity with other cardiac ion channels. The following table summarizes the known binding affinities and functional inhibition data for Ivabradine against its primary target and key off-targets.

TargetDescriptionAssay TypeParameterValue (µM)Reference
HCN4 Primary target; "funny" current in sinoatrial nodeElectrophysiologyIC50~2-3[5]
hERG (Kv11.1) Potassium channel; critical for cardiac repolarizationElectrophysiologyIC502.07 - 11[6][7]
Kv1.5 Potassium channel; involved in atrial repolarizationElectrophysiologyIC5029.0
Nav1.5 Sodium channel; responsible for cardiac action potential upstrokeElectrophysiologyIC50~10-30
L-type Ca2+ (Cav1.2) Calcium channel; involved in excitation-contraction couplingElectrophysiology% Inhibition<20% at 3 µM

Experimental Methodologies

The data presented in this guide are primarily derived from two key experimental techniques: whole-cell patch clamp electrophysiology and radioligand binding assays.

Whole-Cell Patch Clamp Assay for Ion Channel Cross-Reactivity

This technique is the gold standard for assessing the functional effects of a compound on ion channel activity.

Objective: To measure the inhibitory effect of a test compound on the ionic currents flowing through specific ion channels expressed in a cellular system.

Protocol:

  • Cell Preparation: A suitable cell line (e.g., HEK293 cells) stably expressing the ion channel of interest (e.g., hERG, Nav1.5) is cultured on glass coverslips.

  • Pipette Preparation: A glass micropipette with a tip diameter of approximately 1-2 µm is fabricated using a micropipette puller. The pipette is then filled with an intracellular solution containing a specific ionic composition and a recording electrode.

  • Gigaohm Seal Formation: The micropipette is carefully brought into contact with the cell membrane. Gentle suction is applied to form a high-resistance "gigaohm" seal between the pipette tip and the cell membrane, electrically isolating the patch of membrane under the pipette.

  • Whole-Cell Configuration: A brief pulse of suction is applied to rupture the cell membrane within the patch, allowing for electrical and chemical access to the entire cell interior.

  • Voltage Clamp and Data Acquisition: The cell membrane potential is clamped at a specific holding potential. A series of voltage steps are applied to elicit ionic currents through the channels of interest. These currents are recorded before and after the application of the test compound at various concentrations.

  • Data Analysis: The peak current amplitude at each voltage step is measured. The percentage of current inhibition by the test compound is calculated, and concentration-response curves are generated to determine the IC50 value.

Workflow for Whole-Cell Patch Clamp Assay.
Radioligand Binding Assay for Receptor Cross-Reactivity

This assay is used to determine the affinity of a compound for a specific receptor by measuring its ability to displace a known radiolabeled ligand.

Objective: To quantify the binding affinity (Ki) of a test compound for a specific receptor.

Protocol:

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate the cell membranes containing the receptors.

  • Assay Setup: In a multi-well plate, the cell membranes are incubated with a fixed concentration of a radiolabeled ligand known to bind to the target receptor.

  • Competition Binding: A range of concentrations of the unlabeled test compound are added to the wells. The test compound competes with the radioligand for binding to the receptor.

  • Incubation: The plate is incubated at a specific temperature for a defined period to allow the binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter. The filters trap the membranes with the bound radioligand.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding of the radioligand versus the concentration of the test compound. A competition curve is generated, and the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow A Membrane Preparation B Incubation with Radioligand and Test Compound A->B C Filtration to Separate Bound and Free Ligand B->C D Scintillation Counting to Measure Radioactivity C->D E Data Analysis (IC50 and Ki Determination) D->E

Radioligand Binding Assay Workflow.

Selectivity Profile of the Benzazepine Core

The cross-reactivity data for Ivabradine provides valuable insights into the potential off-target interactions of its this compound core. The high selectivity for HCN channels over other ion channels at therapeutic concentrations is a key feature of this scaffold. However, the observed interactions with other cardiac ion channels at higher concentrations highlight the importance of thorough in vitro safety pharmacology profiling during the development of any new chemical entity based on this structure.

Selectivity_Profile cluster_primary Primary Target cluster_off_targets Off-Targets (Higher Concentrations) HCN4 HCN4 (IC50 ~2-3 µM) hERG hERG (IC50 2-11 µM) Kv1_5 Kv1.5 (IC50 29 µM) Nav1_5 Nav1.5 (IC50 ~10-30 µM) L_type_Ca L-type Ca2+ (<20% inh. at 3 µM) Compound Benzazepine Core (e.g., Ivabradine) Compound->HCN4 High Affinity Compound->hERG Moderate Affinity Compound->Kv1_5 Low Affinity Compound->Nav1_5 Low Affinity Compound->L_type_Ca Very Low Affinity

Selectivity Profile of the Benzazepine Core.

References

Establishing Purity Standards for 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of active pharmaceutical ingredients (APIs), the purity of chemical intermediates is paramount to ensuring the safety, efficacy, and batch-to-batch consistency of the final drug product. 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[d]azepin-2-one is a key intermediate in the synthesis of Ivabradine, a medication used for the symptomatic treatment of chronic stable angina pectoris. This guide provides a comparative framework for establishing purity standards for this intermediate, offering detailed analytical methodologies and a comparison with a closely related analogue, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, which is also a precursor in Ivabradine synthesis.

Comparative Purity Analysis

The purity of a pharmaceutical intermediate is typically established using a combination of chromatographic and spectroscopic techniques. High-Performance Liquid Chromatography (HPLC) is often the gold standard for quantifying purity and detecting impurities, while Gas Chromatography-Mass Spectrometry (GC-MS) is valuable for identifying volatile impurities and residual solvents. Spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are crucial for structural elucidation and confirmation of the main component and any isolated impurities.

For the purpose of this guide, we will compare the target compound, this compound, with its unsaturated analogue, 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. The presence of the dihydro- analogue as an impurity in the tetrahydro- final product is a critical parameter to monitor, as it can arise from an incomplete reduction step during synthesis.

ParameterThis compound7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one (Alternative)
CAS Number 20925-64-873942-87-7
Molecular Formula C₁₂H₁₅NO₃C₁₂H₁₃NO₃
Molecular Weight 221.25 g/mol 219.24 g/mol
Typical Purity (Commercial) >98% (GC)>99.5% (HPLC)
Appearance White to off-white crystalline powderWhite to almost white powder/crystal
Primary Analytical Method HPLC, GCHPLC
Key Potential Impurities Starting materials, residual solvents, over- or under-reduced analogues, 7,8-dimethoxy-1,3-dihydro-2H-3-benzazepin-2-oneStarting materials, residual solvents, by-products from cyclization

Experimental Protocols

Detailed and validated analytical methods are essential for the reliable determination of purity. Below are representative protocols for HPLC and GC-MS analysis, which can be adapted and validated for routine quality control.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is designed for the quantification of this compound and its separation from the dihydro- analogue and other potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Gradient: 20% acetonitrile to 80% acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in methanol to a final concentration of approximately 0.5 mg/mL.

  • Standard Preparation: Prepare a reference standard of known purity at the same concentration.

  • Calculation of Purity: The purity is calculated by the area percentage method, comparing the peak area of the main component to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Residual Solvents and Volatile Impurities

This method is suitable for the detection and quantification of residual solvents from the synthesis process.

  • Instrumentation: A GC system coupled with a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 250°C at a rate of 15°C/min.

    • Final hold: 5 minutes at 250°C.

  • Injector Temperature: 250°C.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Mass Range: 35-500 amu.

  • Sample Preparation: Prepare a solution of the sample in a suitable solvent (e.g., DMSO) at a concentration of approximately 10 mg/mL.

Visualizing Workflows and Relationships

To further clarify the processes and concepts discussed, the following diagrams have been generated using the DOT language.

cluster_synthesis Simplified Synthesis Pathway cluster_analysis Analytical Workflow for Purity Assessment Start Starting Materials Intermediate 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one Start->Intermediate Reduction Reduction Step Intermediate->Reduction Product This compound Reduction->Product Sample Intermediate Sample HPLC HPLC Analysis (Purity & Impurities) Sample->HPLC GCMS GC-MS Analysis (Residual Solvents) Sample->GCMS NMR NMR Spectroscopy (Structure Confirmation) Sample->NMR Report Certificate of Analysis HPLC->Report GCMS->Report NMR->Report

A diagram illustrating the synthesis and analytical workflow.

Key components of a purity standard and typical acceptance criteria.

Conclusion

Establishing a robust purity standard for this compound is a critical step in ensuring the quality of the final API, Ivabradine. This involves the use of validated, specific analytical methods to identify and quantify the main component and any potential impurities. By comparing with closely related compounds like its dihydro- analogue, and implementing rigorous analytical protocols as outlined, researchers and drug developers can confidently assess the quality of this key intermediate, leading to a safer and more effective final pharmaceutical product.

Performance of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one in Assay Systems: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

Despite significant interest in the pharmacological activity of benzazepine derivatives, a comprehensive review of publicly available scientific literature and databases reveals a notable absence of performance data for 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one in various assay systems. This compound is predominantly documented as a key intermediate in the synthesis of the clinically approved drug Ivabradine.

While direct experimental data such as IC50, EC50, or Ki values for this compound are not available, an understanding of its chemical context and the biological activity of related compounds can provide valuable insights for researchers and drug development professionals.

Role as a Synthetic Intermediate

This compound serves as a crucial building block in the multi-step synthesis of Ivabradine.[1] Ivabradine is a heart rate-lowering agent used in the treatment of stable angina and heart failure. The synthesis of Ivabradine involves the modification of the benzazepine core of this compound.

Biological Activity of the Final Product: Ivabradine

To offer a point of reference, the final product synthesized from this intermediate, Ivabradine, has a well-characterized mechanism of action. Ivabradine selectively inhibits the If ("funny") current in the sinoatrial node of the heart.[2][3][4] This inhibition leads to a reduction in heart rate without affecting myocardial contractility or blood pressure.[4]

The following table summarizes the key pharmacological properties of Ivabradine:

ParameterValue/Description
Target Hyperpolarization-activated cyclic nucleotide-gated (HCN) channels (responsible for the If current)
Mechanism of Action Selective and specific inhibition of the If current in the sinoatrial node
Primary Effect Dose-dependent reduction in heart rate
Clinical Use Symptomatic treatment of chronic stable angina pectoris and chronic heart failure
In Vitro Studies Electrophysiological studies on isolated sinoatrial node cells have demonstrated the direct inhibitory effect of Ivabradine on the If current.[5]
In Vivo Studies Clinical trials have established the efficacy of Ivabradine in reducing heart rate and improving outcomes in patients with specific cardiovascular conditions.[6][7]
Structure-Activity Relationships of Benzazepines

The benzazepine scaffold is a "privileged structure" in medicinal chemistry, meaning it is a versatile framework capable of interacting with a variety of biological targets.[8][9][10] Studies on various substituted benzazepines have revealed that modifications to the aromatic ring and the azepine ring can significantly influence their pharmacological activity. For instance, different substitutions can confer activity at dopamine receptors or serotonin receptors.[11]

The general structure-activity relationship (SAR) for benzazepines suggests that the nature and position of substituents are critical determinants of their biological targets and efficacy. However, without specific assay data for this compound, it is not possible to place it within a specific SAR model.

Experimental Protocols

As no experimental data for the biological activity of this compound is available, there are no corresponding experimental protocols to report. For researchers interested in the synthesis of this compound, numerous patents and publications detail the synthetic routes starting from various precursors.[1][12]

Visualizations

Due to the lack of data on signaling pathways or experimental workflows for this compound, no relevant diagrams can be generated. For illustrative purposes, a simplified diagram of the synthesis of Ivabradine from this intermediate is provided below.

G Simplified Synthetic Pathway to Ivabradine A Precursors B This compound A->B Synthesis C Further Synthetic Steps B->C D Ivabradine C->D

Caption: Simplified overview of the role of this compound in the synthesis of Ivabradine.

Conclusion

References

A Comparative Guide to the Validation of Analytical Methods for 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

The validation of an analytical procedure is crucial to ensure that it is suitable for its intended purpose, providing reliable, reproducible, and accurate data.[1] This is essential for quality control during drug development and manufacturing.

Comparison of Analytical Methods

The following table summarizes the performance characteristics of two hypothetical methods for the analysis of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one. "Method A" represents a standard HPLC-UV method, while "Method B" represents a more rapid UPLC-UV method.

Parameter Method A (HPLC-UV) Method B (UPLC-UV) ICH Guideline
Linearity (R²) 0.99920.9998≥ 0.999
Range (µg/mL) 1 - 1000.5 - 5080-120% of test concentration
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%98.0% - 102.0%
Precision (% RSD)
- Repeatability< 1.0%< 0.8%≤ 2%
- Intermediate Precision< 1.5%< 1.2%≤ 2%
Limit of Detection (LOD) (µg/mL) 0.20.05-
Limit of Quantitation (LOQ) (µg/mL) 0.60.15-
Specificity/Selectivity No interference from placebo and degradantsNo interference from placebo and degradantsPeak purity > 0.99
Robustness RobustRobust-
Run Time (minutes) 155-

Experimental Protocols

The methodologies outlined below are typical for the validation of analytical methods for pharmaceutical compounds and are presented here as a template for this compound.

Method A: HPLC-UV

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of acetonitrile and water (e.g., 60:40 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

Method B: UPLC-UV

  • Instrumentation: An ultra-performance liquid chromatography system with a UV detector.

  • Column: C18, 50 mm x 2.1 mm, 1.7 µm particle size.

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 0.4 mL/min.

  • Detection Wavelength: 230 nm.

  • Injection Volume: 2 µL.

  • Column Temperature: 40°C.

Validation Parameters

The validation of these methods would be performed according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1]

  • Specificity: To demonstrate specificity, a placebo (all excipients without the active pharmaceutical ingredient, API) solution, a standard solution of the API, and a sample solution are analyzed. The method should show no interference from the placebo at the retention time of the API. Forced degradation studies are also conducted to ensure the method can separate the API from its degradation products.[2][3]

  • Linearity: Linearity is assessed by preparing a series of at least five concentrations of the API. The calibration curve is generated by plotting the peak area against the concentration, and the correlation coefficient (R²) is calculated.[1]

  • Accuracy: The accuracy is determined by the recovery of a known amount of API spiked into a placebo mixture at different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Precision:

    • Repeatability (Intra-day precision): Assessed by analyzing at least six replicate samples of the same concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-day precision): Evaluated by analyzing the same sample on different days, with different analysts, and/or on different instruments.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified. LOQ is the lowest concentration that can be determined with acceptable precision and accuracy. These are typically determined from the standard deviation of the response and the slope of the calibration curve.

  • Robustness: The robustness of the method is evaluated by intentionally varying chromatographic parameters such as the mobile phase composition, flow rate, and column temperature to assess the method's reliability during normal use.

Forced Degradation Studies

Forced degradation studies are essential to establish the stability-indicating nature of an analytical method.[2][3] The API is subjected to stress conditions to induce degradation.

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: The solid drug is exposed to 105°C for 48 hours.

  • Photolytic Degradation: The drug is exposed to UV light (254 nm) for 48 hours.

The resulting solutions are then analyzed by the developed method to ensure that all degradation products are well-separated from the main API peak.

Visualizations

Analytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD_Start Define Analytical Requirements MD_Select Select Method (e.g., HPLC, UPLC) MD_Start->MD_Select MD_Optimize Optimize Parameters (Mobile Phase, Column, etc.) MD_Select->MD_Optimize V_Specificity Specificity & Forced Degradation MD_Optimize->V_Specificity Proceed to Validation V_Linearity Linearity & Range V_Accuracy Accuracy (% Recovery) V_Precision Precision (Repeatability & Intermediate) V_LOQ_LOD LOQ / LOD V_Robustness Robustness RA_Implement Implement for QC Testing V_Robustness->RA_Implement Method Approved

Caption: Workflow for Analytical Method Validation.

Forced_Degradation_Pathway cluster_stress Stress Conditions cluster_degradants Degradation Products API 7,8-Dimethoxy-1,3,4,5-tetrahydro- benzo[D]azepin-2-one (API) Acid Acid Hydrolysis API->Acid Base Base Hydrolysis API->Base Oxidation Oxidation API->Oxidation Thermal Thermal API->Thermal Photolytic Photolytic API->Photolytic Deg1 Degradant 1 Acid->Deg1 Deg2 Degradant 2 Base->Deg2 Deg3 Degradant 3 Oxidation->Deg3 Deg4 Degradant 4 Thermal->Deg4 Deg5 Degradant 5 Photolytic->Deg5

Caption: Forced Degradation Study Overview.

References

A Comparative Guide to the Synthesis of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one is a crucial intermediate in the synthesis of Ivabradine, a medication used for the symptomatic treatment of stable angina pectoris. The efficiency and purity of this intermediate's synthesis are paramount for the overall success of the final active pharmaceutical ingredient (API) production. This guide provides a detailed comparison of two prominent synthesis routes for this key intermediate, starting from (3,4-dimethoxyphenyl)acetic acid. The comparison is based on quantitative data from published literature and patents, focusing on reaction yields, purity, and process parameters.

Overview of Synthesis Strategies

The primary strategies for the synthesis of this compound involve a two-step process commencing with (3,4-dimethoxyphenyl)acetic acid. The initial step is the amidation of (3,4-dimethoxyphenyl)acetic acid with 2,2-dimethoxyethylamine to form the intermediate N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide. The subsequent and critical step is an intramolecular cyclization of this intermediate under acidic conditions to yield the desired benzazepinone core. This guide will compare two different acidic conditions for the cyclization step: a mixture of hydrochloric acid and acetic acid, and concentrated sulfuric acid.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two synthesis routes, providing a clear comparison of their efficiency and outcomes.

ParameterRoute 1: HCl/Acetic Acid CyclizationRoute 2: Sulfuric Acid Cyclization
Starting Material (3,4-dimethoxyphenyl)acetic acid(3,4-dimethoxyphenyl)acetic acid
Key Intermediate N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamideN-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide
Cyclization Reagent Concentrated Hydrochloric Acid & Glacial Acetic AcidConcentrated Sulfuric Acid (36N)
Overall Yield 58%[1][2]92.9%[1][2]
Purity of Final Product 98.9% (HPLC)[3]>99.5% (Chemical Purity)[1][2]
Cyclization Reaction Time 17 hours[3]10 hours[1][2]
Cyclization Temperature 25°C[3]15-20°C[1][2]

Synthesis Pathway Diagrams

The following diagrams, generated using Graphviz, illustrate the two compared synthesis routes.

G cluster_0 Route 1: HCl/Acetic Acid Cyclization cluster_1 Route 2: Sulfuric Acid Cyclization A1 (3,4-dimethoxyphenyl)acetic acid B1 N-(2,2-dimethoxyethyl)-2- (3,4-dimethoxyphenyl)acetamide A1->B1 2,2-dimethoxyethylamine, Coupling Agent C1 7,8-Dimethoxy-1,3,4,5-tetrahydro- benzo[D]azepin-2-one B1->C1 conc. HCl, Acetic Acid, 25°C, 17h A2 (3,4-dimethoxyphenyl)acetic acid B2 N-(2,2-dimethoxyethyl)-2- (3,4-dimethoxyphenyl)acetamide A2->B2 2,2-dimethoxyethylamine, Coupling Agent C2 7,8-Dimethoxy-1,3,4,5-tetrahydro- benzo[D]azepin-2-one B2->C2 conc. H2SO4, 15-20°C, 10h

Caption: Comparative synthesis pathways for this compound.

Experimental Protocols

Below are the detailed experimental methodologies for the key cyclization step in each synthesis route.

Route 1: Cyclization using Hydrochloric Acid and Acetic Acid

This protocol is based on the procedure described in the available literature.[3]

Materials:

  • N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide

  • Glacial Acetic Acid

  • Concentrated Hydrochloric Acid

  • Crushed Ice

  • Water

Procedure:

  • In a 3.0 L round-bottom flask equipped with a mechanical stirrer and a thermometer, charge 142.0 g of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide, 710 ml of glacial acetic acid, and 710 ml of concentrated hydrochloric acid at 25°C.

  • Stir the mixture vigorously for 17 hours at 25°C.

  • Monitor the reaction progress by HPLC. The reaction is considered complete when the starting material is less than 4.0%.

  • Once the reaction is complete, pour the reaction mixture onto 3.0 kg of crushed ice.

  • Stir the resulting slurry for 30 minutes.

  • Filter the solid product and wash the filter cake with 1 L of water.

  • Suck the material dry on the filter.

  • Dry the obtained solid, 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one, under vacuum at 55-60°C until the loss on drying (LOD) is below 0.5%.

Route 2: Cyclization using Concentrated Sulfuric Acid

This protocol is based on a patented process that offers a higher yield and purity.[1][2]

Materials:

  • Solution of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide in an organic solvent (e.g., dichloromethane from the previous step)

  • Concentrated Sulfuric Acid (36N)

  • Water/N-Methyl-2-pyrrolidone (NMP) mixture (4:1)

Procedure:

  • In a reactor, cool the solution containing N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide to 10°C.

  • While maintaining the temperature below 20°C, slowly add 150 ml of 36N sulfuric acid.

  • Stir the mixture at 15-20°C for 10 hours.

  • After the reaction period, allow the mixture to settle and separate the layers.

  • Collect the sulfuric acid phase which contains the product.

  • The product is precipitated by adding the sulfuric acid phase to a water/NMP (4/1) mixture.

  • Filter the precipitated solid.

  • Dry the solid to obtain 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one.

Comparison and Discussion

The sulfuric acid-mediated cyclization (Route 2) demonstrates significant advantages over the hydrochloric acid/acetic acid method (Route 1) . The most notable improvements are the substantially higher overall yield (92.9% vs. 58%) and the superior purity of the final product (>99.5% vs. 98.9%).[1][2][3] Furthermore, the reaction time for the cyclization step is considerably shorter in Route 2 (10 hours vs. 17 hours).[1][2][3]

From a process chemistry perspective, the workup for Route 2 involves a precipitation step from a mixed solvent system, which can be highly effective for achieving high purity. In contrast, Route 1 relies on quenching with ice and filtration, which may be a simpler setup but appears to be less efficient in terms of overall yield.

The choice of concentrated sulfuric acid requires careful handling due to its corrosive nature. However, the significant improvements in yield, purity, and reaction time make it a more attractive option for large-scale industrial production where efficiency and product quality are critical.

Conclusion

For the synthesis of this compound, the route employing concentrated sulfuric acid for the cyclization of N-(2,2-dimethoxyethyl)-2-(3,4-dimethoxyphenyl)acetamide offers a more efficient and effective method compared to the use of a hydrochloric acid and acetic acid mixture. The higher yield, superior purity, and shorter reaction time are compelling factors for its adoption in process development and manufacturing environments. Researchers and drug development professionals should consider these advantages when selecting a synthesis strategy for this key intermediate of Ivabradine.

References

Safety Operating Guide

Proper Disposal of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility. This guide provides essential safety and logistical information for the disposal of 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one, a compound used in scientific research. The following procedures are based on general best practices for chemical and pharmaceutical waste management and are intended to assist researchers, scientists, and drug development professionals in adhering to safety and regulatory standards.

I. Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A standard laboratory coat should be worn.

Engineering Controls:

  • All handling of the compound should be performed in a well-ventilated area, preferably within a chemical fume hood.

II. Waste Characterization and Segregation

The first step in proper disposal is to determine if the waste is hazardous. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA). A waste is generally considered hazardous if it is specifically listed by the EPA or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2][3]

Actionable Steps:

  • Consult Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department. They are the primary resource for specific guidance on waste characterization and disposal procedures at your facility.

  • Do Not Sewer: Do not dispose of this compound down the drain. The available data on a related compound suggests it is harmful to aquatic life, and the EPA has specific regulations, such as Subpart P, which prohibits the sewering of hazardous waste pharmaceuticals.[1][4]

  • Segregate Waste: Keep waste containing this compound separate from other waste streams until it has been properly characterized.

III. Disposal Procedures

Once the waste has been characterized, follow the appropriate disposal route. Given that this compound is a pharmaceutical chemical, it is likely to be managed as either a non-hazardous or hazardous pharmaceutical waste.

For Non-Hazardous Pharmaceutical Waste:

  • Even if deemed non-hazardous, it should not be disposed of in regular trash or down the sewer.[5]

  • It should be collected by your institution's hazardous waste program for proper disposal, which may include incineration in a solid waste incinerator.[5]

For Hazardous Pharmaceutical Waste:

  • This waste must be managed according to strict EPA and RCRA guidelines.[2][4]

  • It will require disposal through a licensed hazardous waste treatment facility, with incineration being the most common method.[2][4]

  • Use designated, properly labeled, and sealed containers for collection. Hazardous waste containers are often color-coded, with black containers typically used for RCRA hazardous pharmaceutical waste.[6]

Container Labeling: All waste containers must be clearly labeled with the following information[7]:

  • The words "Hazardous Waste"

  • Full chemical name: "this compound" (no abbreviations)

  • The quantity of the waste

  • Date of waste generation

  • Your name, department, and contact information

IV. Data from a Related Compound

While specific quantitative data for this compound is not provided by all suppliers, the following table summarizes information from the SDS of a closely related compound, 7,8-Dimethoxy-1,3-dihydro-2H-3-benzazepin-2-one. This information should be used as a preliminary guide and highlights the need for careful handling and disposal.

PropertyDataReference
Hazard Statement H412: Harmful to aquatic life with long lasting effects.[1]
Precautionary Statement P273: Avoid release to the environment.[1]
Disposal Statement P501: Dispose of contents/container to... (specifics to be determined by local regulations)[1]

V. Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have 7,8-Dimethoxy-1,3,4,5- tetrahydrobenzo[D]azepin-2-one Waste consult_sds Consult Compound-Specific SDS start->consult_sds consult_ehs Consult Institutional EHS for Waste Characterization consult_sds->consult_ehs is_hazardous Is the Waste Characterized as Hazardous by EHS? consult_ehs->is_hazardous non_hazardous_path Follow Institutional Guidelines for Non-Hazardous Pharmaceutical Waste is_hazardous->non_hazardous_path No hazardous_path Follow RCRA Guidelines for Hazardous Pharmaceutical Waste is_hazardous->hazardous_path Yes collect_non_haz Collect in Designated, Labeled Container (e.g., Blue/White Bin) non_hazardous_path->collect_non_haz collect_haz Collect in Designated, Labeled Hazardous Waste Container (e.g., Black Bin) hazardous_path->collect_haz disposal_non_haz Arrange for Pickup by EHS for Proper Disposal (e.g., Incineration) collect_non_haz->disposal_non_haz disposal_haz Arrange for Pickup by EHS for Disposal via Licensed Facility (Incineration) collect_haz->disposal_haz end_process End of Disposal Process disposal_non_haz->end_process disposal_haz->end_process

Caption: Disposal decision workflow for this compound.

This guide provides a framework for the safe and compliant disposal of this compound. Always prioritize consulting your institution's EHS department for specific procedures and regulatory requirements. By following these guidelines, you contribute to a safer laboratory environment and the protection of our ecosystem.

References

Personal protective equipment for handling 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides crucial safety and logistical information for handling 7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one, a compound requiring careful management in a laboratory setting. Adherence to these procedures is vital for ensuring personal safety and maintaining a secure research environment.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound. The following table summarizes the required PPE based on hazard assessments from safety data sheets.

PPE CategoryItemSpecificationRationale
Eye and Face Protection Safety Glasses with Side Shields or GogglesApproved under appropriate government standards (e.g., NIOSH, EN 166). A face shield is also recommended.[1]Protects against splashes and airborne particles that can cause serious eye irritation.[1][2]
Hand Protection Chemical-resistant GlovesNitrile or other suitable material as recommended by the glove supplier.Prevents skin contact, as the compound is a skin irritant.[1][2][3]
Body Protection Protective ClothingLaboratory coat or other suitable protective clothing.Minimizes the risk of skin contact with the compound.[1][2]
Respiratory Protection Not typically required with adequate ventilationUse a NIOSH-approved respirator if dust or aerosols are generated and ventilation is inadequate.The compound may cause respiratory irritation.[1][2]

Hazard Identification and Emergency Procedures

This compound is classified with the following hazards:

  • Harmful if swallowed [1][2][3]

  • Causes skin irritation [1][2]

  • Causes serious eye irritation [1][2]

  • May cause respiratory irritation [1][2]

In the event of an emergency, follow these first-aid measures immediately:

Exposure RouteFirst-Aid Measures
If Inhaled Move the person to fresh air. If breathing is difficult, give artificial respiration. Consult a physician.[1]
In Case of Skin Contact Wash off with soap and plenty of water. Consult a physician.[1]
In Case of Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[1]
If Swallowed Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[1]

Operational and Disposal Plans

A systematic approach to handling and disposal is essential for safety and compliance.

Experimental Workflow

The following diagram outlines the standard operating procedure for working with this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Work Area don_ppe Don PPE prep_area->don_ppe gather_materials Gather Materials & Spill Kit don_ppe->gather_materials weigh Weigh Compound in Ventilated Area gather_materials->weigh Proceed to Handling dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Work Surfaces dissolve->decontaminate Proceed to Cleanup dispose_waste Dispose of Waste in Labeled Container decontaminate->dispose_waste doff_ppe Doff PPE dispose_waste->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one
Reactant of Route 2
7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.